N-Acetyl-DL-alanine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C5H9NO3 |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
2,3,3,3-tetradeuterio-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/i1D3,2D3,3D |
Clé InChI |
KTHDTJVBEPMMGL-YYWVXINBSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Acetyl-DL-alanine-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-alanine-d7 is a deuterated, isotopic analog of N-Acetyl-DL-alanine. It serves as a crucial reagent and building block in the synthesis of novel pharmaceutical compounds, particularly those with potential applications in the treatment of epilepsy. The incorporation of deuterium (B1214612) in place of hydrogen atoms provides a valuable tool for researchers studying metabolic pathways, reaction mechanisms, and the pharmacokinetics of bioactive molecules. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, analytical methodologies, and its relevance in the context of anticonvulsant research.
Chemical and Physical Properties
| Property | This compound | N-Acetyl-DL-alanine |
| Molecular Formula | C₅H₂D₇NO₃[1] | C₅H₉NO₃[2][3] |
| Molecular Weight | 138.17 g/mol [1] | 131.13 g/mol [2][3] |
| Appearance | White to off-white solid (presumed) | White to off-white powder[3] |
| Melting Point | Data not available | ~135 °C[4] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Slightly soluble in water[5] |
| CAS Number | Not assigned | 1115-69-1[1] |
Synthesis of this compound
A specific, detailed protocol for the synthesis of this compound is not explicitly published. However, the synthesis can be logically approached in two main stages: the deuteration of DL-alanine followed by its acetylation.
Experimental Protocol: A Generalized Approach
Stage 1: Deuteration of DL-alanine to DL-alanine-d7
This stage involves the exchange of hydrogen atoms for deuterium. A common method for achieving high levels of deuteration in amino acids is through acid-catalyzed exchange in deuterium oxide (D₂O).
-
Materials: DL-alanine, Deuterium oxide (D₂O), Deuterated hydrochloric acid (DCl) or other suitable deuterated acid catalyst.
-
Procedure:
-
Dissolve DL-alanine in an excess of D₂O containing a catalytic amount of DCl.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate H/D exchange at all exchangeable positions (α-carbon, β-carbon, amino, and carboxylic acid protons).
-
Monitor the extent of deuteration using ¹H NMR spectroscopy by observing the disappearance of proton signals.
-
Remove the solvent and catalyst under reduced pressure. For complete deuteration, this process may need to be repeated multiple times with fresh D₂O and catalyst.
-
The resulting DL-alanine-d7 can be purified by recrystallization from a suitable deuterated solvent system.
-
Stage 2: Acetylation of DL-alanine-d7
The acetylation of the deuterated alanine (B10760859) can be achieved using standard procedures for N-acetylation of amino acids.
-
Materials: DL-alanine-d7, Acetic anhydride-d6 (for full deuteration of the acetyl group, if required) or standard acetic anhydride (B1165640), a suitable solvent (e.g., glacial acetic acid or an aqueous basic solution).
-
Procedure (using acetic anhydride in glacial acetic acid):
-
Dissolve the dried DL-alanine-d7 in glacial acetic acid.[6]
-
Cool the solution in an ice bath.
-
Slowly add a molar equivalent of acetic anhydride (or acetic anhydride-d6) to the cooled solution with stirring.[6]
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.[6]
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).
-
Upon completion, remove the acetic acid under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.[6]
-
Analytical Methodologies
The analysis of this compound and its non-deuterated counterpart relies on standard analytical techniques for small organic molecules, with particular emphasis on methods that can differentiate between isotopic labels.
Experimental Protocols
1. Mass Spectrometry (MS)
Mass spectrometry is a primary technique for confirming the molecular weight and isotopic enrichment of this compound.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule, typically in negative ion mode to detect the [M-H]⁻ ion.
-
Data Analysis: The mass spectrum is expected to show a peak corresponding to the calculated mass of this compound. The isotopic distribution pattern will be distinct from that of the non-deuterated analog. For N-Acetyl-DL-alanine, characteristic fragments in MS/MS analysis include m/z 89.9 and 113.9 from a precursor of 132.0655.[2]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation and for confirming the positions of deuterium incorporation.
-
¹H NMR: In a fully deuterated sample, the proton signals corresponding to the alanine and acetyl methyl groups, as well as the alpha-proton, should be absent or significantly reduced in intensity. The presence of residual proton signals can be used to quantify the degree of deuteration. For N-Acetyl-DL-alanine, the ¹H NMR spectrum in D₂O typically shows a doublet for the α-CH proton and a doublet for the β-CH₃ protons, along with a singlet for the acetyl-CH₃ protons.
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing information about the deuterium environments in the molecule.
-
¹³C NMR: The carbon spectrum will show signals corresponding to the carbonyl and carboxyl carbons, the α-carbon, and the two methyl carbons. The coupling patterns may be altered due to the presence of deuterium. For N-Acetyl-L-alanine, the ¹³C NMR spectrum in water shows characteristic shifts at approximately 20.10 ppm (β-CH₃), 24.63 ppm (acetyl-CH₃), 53.70 ppm (α-CH), 175.99 ppm (carboxyl C=O), and 182.93 ppm (acetyl C=O).[7]
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d6).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Role in Anticonvulsant Research
This compound is primarily utilized as a labeled intermediate in the synthesis of more complex molecules with potential anticonvulsant properties. The seminal work by Conley and Kohn (1987) identified N-acetyl-DL-alanine N-benzylamide as a potent anticonvulsant agent.[8] The use of a deuterated analog like this compound in the synthesis of such compounds allows researchers to conduct detailed metabolic and pharmacokinetic studies to understand how these potential drugs are processed in the body.
Hypothetical Signaling Pathway for N-Acetylated Amino Acid Derivatives in Epilepsy
While a specific signaling pathway for this compound is not established, the anticonvulsant effects of related N-acetylated amino acids, such as N-acetylcysteine (NAC), are thought to involve the modulation of excitatory and inhibitory neurotransmission and the reduction of oxidative stress. The following diagram illustrates a hypothetical pathway based on these principles.
The anticonvulsant action of many drugs is achieved by either enhancing inhibitory neurotransmission, primarily mediated by GABA, or by diminishing excitatory neurotransmission, largely driven by glutamate (B1630785).[9] N-acetylated amino acid derivatives may influence this balance. For instance, some studies suggest that N-acetylcysteine can modulate glutamate levels and provide neuroprotection through its antioxidant properties.[10]
Conclusion
This compound is a valuable research tool for the development of novel anticonvulsant therapies. Its primary role as a deuterated synthetic intermediate allows for in-depth investigation of the metabolic fate and mechanism of action of more complex drug candidates. While specific quantitative data for the deuterated compound is limited, established protocols for the synthesis and analysis of related compounds provide a solid foundation for its use in a research setting. Future studies involving this compound will likely focus on its application in pharmacokinetic and metabolic profiling of new antiepileptic drugs, contributing to the design of more effective and safer treatments for neurological disorders.
References
- 1. This compound [srdpharma.com]
- 2. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Thermo Scientific Chemicals N-Acetyl-DL-alanine, 97+% | Fisher Scientific [fishersci.ca]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amino acid neurotransmitters and new approaches to anticonvulsant drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl cysteine: A new look at its effect on PTZ-induced convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-DL-alanine-d7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of N-Acetyl-DL-alanine-d7, a deuterated analog of N-Acetyl-DL-alanine. This isotopically labeled compound serves as a valuable tool in metabolic research, pharmacokinetic studies, and as a reagent in the synthesis of novel therapeutic agents, particularly in the field of epilepsy research.[1]
Core Chemical Properties
This compound is a stable, isotopically labeled form of N-Acetyl-DL-alanine where seven hydrogen atoms have been replaced by deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
Physicochemical Data
While specific experimental data for the deuterated compound is limited, the following table summarizes its known properties and provides data for the non-deuterated analog for comparison. It is anticipated that the physical properties of the d7-analog are very similar to the parent compound.
| Property | This compound | N-Acetyl-DL-alanine (for comparison) |
| Molecular Formula | C₅H₂D₇NO₃[1][2] | C₅H₉NO₃[3][4][5][6] |
| Molecular Weight | 138.17 g/mol [1][2] | 131.13 g/mol [3][4][5][6] |
| Appearance | White to off-white powder (predicted) | White to off-white powder[7][8] |
| Melting Point | No Data Available | 135-139 °C[3][6] |
| Solubility | No Data Available | Slightly soluble in water[9]. Soluble in DMSO and Methanol (B129727) (slightly)[6]. |
| Stability | Stable under recommended storage conditions. | Stable at room temperature in closed containers under normal storage and handling conditions.[10] |
| Storage | Store at -20°C for long-term stability. | Store at room temperature or refrigerated (2-8°C).[10] |
| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of commercially available DL-alanine-d7 using deuterated acetic anhydride (B1165640) in a suitable deuterated solvent. The following protocol is a representative method adapted from procedures for the synthesis of non-deuterated N-acetylated amino acids.
Experimental Protocol: Acetylation of DL-alanine-d7
Materials:
-
DL-alanine-d7
-
Acetic anhydride-d6
-
Glacial acetic acid-d4
-
Deuterated water (D₂O)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve DL-alanine-d7 (1.0 equivalent) in glacial acetic acid-d4.
-
Heat the mixture to approximately 60-90°C with continuous stirring.[6]
-
Slowly add acetic anhydride-d6 (1.1-1.2 equivalents) dropwise to the heated solution.[6]
-
Maintain the reaction mixture at this temperature for 3-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
After the reaction is complete, remove the acetic acid-d4 under reduced pressure using a rotary evaporator.
-
The resulting residue can be recrystallized from a minimal amount of hot D₂O to yield the purified this compound.
-
Dry the product under vacuum to obtain a white to off-white solid.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to its non-deuterated analog due to the replacement of protons with deuterium. The spectrum would primarily show a singlet for the N-H proton, which would disappear upon D₂O exchange. The absence of signals corresponding to the alanine (B10760859) methyl and alpha-proton would confirm successful deuteration at these positions.
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbons of the acetyl and carboxyl groups, and the methyl carbon of the acetyl group. The signal for the alpha-carbon of the alanine backbone will be a triplet due to coupling with deuterium, and the alanine methyl carbon signal will be a septet.
Expected ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS): (Based on data for N-Acetyl-L-alanine and predicted effects of deuteration)
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Acetyl-CH₃ | ~2.0 (s, 3H) | ~22.5 |
| Alanine-CαH | Absent (deuterated) | ~49.0 (t) |
| Alanine-CH₃ | Absent (deuterated) | ~17.0 (septet) |
| N-H | ~8.0-8.5 (br s, 1H) | Not Applicable |
| Carboxyl-C=O | Not Applicable | ~175.0 |
| Acetyl-C=O | Not Applicable | ~172.0 |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of this compound.
Expected Mass Spectral Data:
-
Molecular Ion [M+H]⁺: m/z 139.11
-
Molecular Ion [M-H]⁻: m/z 137.09
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile).
-
Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Data Analysis: Confirm the presence of the expected molecular ions and analyze the fragmentation pattern to further verify the structure.
Caption: A diagram showing the analytical methods used to characterize this compound.
Application in Epilepsy Research: A Potential Signaling Pathway
N-acetylated amino acid derivatives have been investigated for their anticonvulsant properties. While the precise mechanism of action for N-Acetyl-DL-alanine is not fully elucidated, its structural similarity to D-serine, a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, suggests a potential interaction with glutamatergic signaling pathways, which are critically involved in the pathophysiology of epilepsy.[11]
The following diagram illustrates a hypothetical signaling pathway where an N-acetylated alanine derivative might exert its effects by modulating NMDA receptor activity.
Caption: A conceptual diagram of a potential mechanism for the anticonvulsant effects of N-acetyl-alanine derivatives.
Conclusion
This compound is a crucial tool for researchers in various scientific disciplines. Its synthesis is straightforward, and its analytical characterization can be readily achieved using modern spectroscopic techniques. The potential application of its derivatives in understanding and potentially treating neurological disorders like epilepsy highlights the importance of such isotopically labeled compounds in advancing drug discovery and development. This guide provides a foundational framework for the synthesis, analysis, and conceptual application of this compound, empowering researchers to utilize this compound effectively in their studies.
References
- 1. This compound [srdpharma.com]
- 2. stable-isotopes.com [stable-isotopes.com]
- 3. Thermo Scientific Chemicals N-Acetyl-DL-alanine, 97+% | Fisher Scientific [fishersci.ca]
- 4. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Acetyl-DL-alanine [chembk.com]
- 7. N-Acetyl-D-alanine 19436-52-3 [sigmaaldrich.com]
- 8. nbinno.com [nbinno.com]
- 9. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]
- 10. N-Acetyl-L-alanine(97-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structure Elucidation of N-Acetyl-DL-alanine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of N-Acetyl-DL-alanine-d7, a deuterated analogue of the modified amino acid N-Acetyl-DL-alanine. Given the limited availability of direct experimental data for the fully deuterated this compound, this guide establishes a framework for its characterization by leveraging data from its non-deuterated counterpart and closely related deuterated species. The principles and protocols outlined herein are fundamental for researchers working with isotopically labeled compounds in fields such as metabolic tracing, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry.
Physicochemical Properties
A foundational aspect of structure elucidation is the characterization of the molecule's basic physicochemical properties. The data for the non-deuterated N-Acetyl-DL-alanine is presented below, which is expected to be very similar for the deuterated analogue, with a key difference in molecular weight.
| Property | Value (N-Acetyl-DL-alanine) | Expected Value (this compound) | Source |
| Molecular Formula | C5H9NO3 | C5H2D7NO3 | [1] |
| Molecular Weight | 131.13 g/mol | 138.17 g/mol | [1] |
| Exact Mass | 131.058243149 Da | 138.102219 Da | [1] |
| CAS Number | 1115-69-1 | Not available | [1] |
| Melting Point | 135 °C | Similar to non-deuterated | [2] |
| IUPAC Name | 2-acetamidopropanoic acid | 2-(acetamido-d3)propanoic-2,3,3,3-d4 acid | [1] |
Synthesis of Highly Deuterated N-Acetyl-DL-alanine
The synthesis of this compound involves two primary stages: the deuteration of DL-alanine and the subsequent acetylation of the deuterated amino acid. A detailed protocol for a closely related analogue, N-Acetyl-DL-alanine-d4, has been described and can be adapted for the synthesis of the d7 variant by using deuterated acetic anhydride (B1165640).[3]
Synthesis of DL-Alanine-d7
A common method for the perdeuteration of alanine (B10760859) involves treatment with D2O at elevated temperatures in the presence of a catalyst.[3]
Experimental Protocol:
-
Preparation: In a sealed reaction vessel, dissolve commercially available L-alanine in D2O.
-
Catalysis: Add pyridoxal (B1214274) hydrochloride and AlSO4 to the solution.
-
Reaction: Reflux the mixture for 24 hours. This process facilitates the exchange of protons at the α and β positions with deuterium (B1214612) from the solvent.
-
Work-up: After cooling, the D2O is removed under reduced pressure to yield perdeuterated DL-alanine-d7. The extent of deuteration can be monitored by 1H NMR. For higher enrichment, the process can be repeated.[3]
Acetylation of DL-Alanine-d7
The deuterated alanine is then N-acetylated. To achieve the d7 analogue, deuterated acetic anhydride is used.
Experimental Protocol:
-
Reaction Setup: Suspend the synthesized DL-alanine-d7 in D2O.
-
Acetylation: Add an excess of deuterated acetic anhydride ((CD3CO)2O) to the suspension.
-
Heating: Heat the reaction mixture to 70°C.
-
Isolation: Upon completion of the reaction, which can be monitored by thin-layer chromatography, the product, this compound, can be isolated and purified by crystallization.
Structure Elucidation and Analytical Workflow
The definitive identification of this compound and the confirmation of the positions and extent of deuteration require a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is crucial for determining the molecular weight and isotopic enrichment of the synthesized compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Instrumentation: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The protonated molecule [M+H]+ or deprotonated molecule [M-H]- will be observed.
Data Interpretation:
-
Molecular Ion Peak: The mass of the molecular ion will confirm the incorporation of seven deuterium atoms. The expected monoisotopic mass for the protonated molecule [C5H2D7NO3+H]+ is approximately 139.1090 Da.
-
Isotopic Enrichment: The relative intensities of the peaks corresponding to different numbers of deuterium atoms (d0 to d7) can be used to calculate the isotopic purity.
| Technique | Parameter | Expected Observation for this compound |
| High-Resolution Mass Spectrometry (ESI-MS) | Molecular Ion [M+H]+ | m/z ≈ 139.1090 |
| Isotopic Distribution | A cluster of peaks with the highest intensity corresponding to the d7 species. | |
| Fragmentation Pattern | Characteristic fragments showing mass shifts corresponding to the deuterated acetyl and alanine moieties. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the precise locations of the deuterium atoms. A combination of 1H, 13C, and 2H NMR is employed.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Data Acquisition: Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Data Interpretation:
Compared to the 1H NMR spectrum of non-deuterated N-Acetyl-DL-alanine, the spectrum of the d7 analogue is expected to show a significant reduction or complete absence of signals for the alanine methyl protons, the alanine α-proton, and the acetyl methyl protons. Any residual signals in these regions would indicate incomplete deuteration.
Experimental Protocol:
-
Sample Preparation: Prepare a concentrated solution of the sample in a deuterated solvent.
-
Data Acquisition: Acquire a proton-decoupled 13C NMR spectrum.
Data Interpretation:
The chemical shifts of the carbon atoms in the d7 analogue will be very similar to the non-deuterated compound. However, the carbon signals for the deuterated methyl groups and the α-carbon will appear as multiplets due to coupling with deuterium (which has a nuclear spin of 1). For example, a CD3 group will split the carbon signal into a septet.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample in a non-deuterated solvent (e.g., H2O or DMSO).
-
Data Acquisition: Acquire the 2H NMR spectrum.
Data Interpretation:
The 2H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides direct evidence of the locations of the deuterium atoms.
| Technique | Parameter | N-Acetyl-DL-alanine (in D2O) | Expected Observation for this compound (in D2O) |
| 1H NMR | Alanine CH3 | ~1.3-1.4 ppm (doublet) | Signal greatly diminished or absent |
| Alanine α-CH | ~4.1-4.2 ppm (quartet) | Signal greatly diminished or absent | |
| Acetyl CH3 | ~2.0 ppm (singlet) | Signal greatly diminished or absent | |
| 13C NMR | Alanine CH3 | ~17 ppm | Signal appears as a multiplet (septet) due to C-D coupling |
| Alanine α-CH | ~50 ppm | Signal appears as a multiplet (triplet) due to C-D coupling | |
| Acetyl CH3 | ~22 ppm | Signal appears as a multiplet (septet) due to C-D coupling | |
| Carbonyl (Amide) | ~173 ppm | Unchanged | |
| Carbonyl (Carboxyl) | ~177 ppm | Unchanged | |
| 2H NMR | Alanine CD3 | Not applicable | Signal at ~1.3-1.4 ppm |
| Alanine α-CD | Not applicable | Signal at ~4.1-4.2 ppm | |
| Acetyl CD3 | Not applicable | Signal at ~2.0 ppm |
Visualized Workflows
Synthesis Pathway of this compound
Caption: A two-step synthesis pathway for this compound.
Analytical Workflow for Structure Elucidation
Caption: Integrated analytical workflow for the structure elucidation of this compound.
References
N-Acetyl-DL-alanine-d7: A Technical Guide for Researchers
For immediate release
This technical guide provides an in-depth overview of N-Acetyl-DL-alanine-d7, a deuterated analog of N-Acetyl-DL-alanine. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental protocols, and workflow visualizations to support its application in scientific research.
Core Compound Properties
This compound is the isotopically labeled version of N-Acetyl-DL-alanine, where seven hydrogen atoms have been replaced by deuterium. While a specific CAS number for the d7 variant is not available, the CAS number for the unlabeled compound is 1115-69-1.[1][2] The key quantitative data for this compound and its non-deuterated counterpart are summarized below for comparative analysis.
| Property | This compound | N-Acetyl-DL-alanine |
| CAS Number | Not Available (Unlabeled: 1115-69-1)[1][2] | 1115-69-1[2] |
| Molecular Formula | C₅H₂D₇NO₃[1] | C₅H₉NO₃[2] |
| Molecular Weight | 138.17 g/mol [1] | 131.13 g/mol [2] |
| Appearance | White to Off-White Solid (presumed) | White to Off-White Solid |
| Melting Point | Data Not Available | 137-139 °C |
| Boiling Point | Data Not Available | 369.7 ± 25.0 °C (Predicted) |
| Solubility | Data Not Available | Slightly soluble in DMSO and Methanol |
Synthesis and Experimental Protocols
The primary application of N-Acetyl-DL-alanine lies in its use as a reagent for synthesizing potent new agents for the treatment of epilepsy.[1] The deuterated form, this compound, is invaluable as an internal standard in pharmacokinetic and metabolic studies of these therapeutic agents, particularly in mass spectrometry-based bioanalytical assays.
General Synthesis of N-Acetyl-DL-alanine
A common method for the N-acetylation of amino acids is the reaction with acetic anhydride (B1165640). The following protocol describes a general procedure for the synthesis of N-Acetyl-DL-alanine, which can be adapted for the preparation of this compound by utilizing deuterated reagents.
Materials:
-
DL-alanine
-
Acetic acid (can be deuterated for full labeling)
-
Acetic anhydride (deuterated, e.g., Acetic-d6 Anhydride)
-
Round bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
DL-alanine and acetic acid are mixed in a round bottom flask, typically in a 1:6 molar ratio.
-
The mixture is heated to approximately 60°C with continuous stirring and maintained at this temperature for about 3 hours.
-
Acetic anhydride (1.2 molar equivalents to the alanine) is then added uniformly over a period of 4 hours.
-
After the addition is complete, the reaction mixture is stirred for an additional period to ensure the completion of the reaction.
-
The acetic acid is then removed under reduced pressure.
-
The resulting residue is purified, often by recrystallization, to yield N-Acetyl-DL-alanine.
For the synthesis of this compound, deuterated acetic anhydride would be used to introduce the acetyl-d3 group. To achieve full d7 labeling, DL-alanine-d4 would be required as the starting material.
Caption: Synthesis of N-Acetyl-DL-alanine.
Application in Bioanalytical Methods
This compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its chemical similarity to the analyte of interest and its distinct mass. The following outlines a typical workflow for its use in quantifying a drug synthesized from N-Acetyl-DL-alanine.
Experimental Workflow: Quantification of an Analyte using this compound as an Internal Standard
-
Sample Preparation: Biological samples (e.g., plasma, urine) are collected from subjects administered the drug. A known concentration of this compound (the internal standard) is spiked into each sample. The samples then undergo an extraction procedure (e.g., protein precipitation, solid-phase extraction) to remove interferences.
-
LC Separation: The extracted samples are injected into a liquid chromatograph. The analyte and the internal standard are separated from other matrix components on a suitable analytical column.
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and this compound (Multiple Reaction Monitoring - MRM).
-
Quantification: The peak area ratio of the analyte to the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by interpolation from a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Caption: Use as an internal standard.
Signaling Pathways
Currently, there is no direct evidence to suggest the involvement of N-Acetyl-DL-alanine or its deuterated analog in specific signaling pathways. Its primary role in a research context is that of a chemical building block and an analytical tool.
Conclusion
This compound serves as a critical tool for researchers in the field of drug development and bioanalysis. Its utility as an internal standard in mass spectrometry-based assays ensures the accuracy and reliability of quantitative data for drugs synthesized using its non-deuterated precursor. This guide provides the foundational information necessary for the effective application of this stable isotope-labeled compound in a research setting.
References
An In-depth Technical Guide on the Molecular Weight of N-Acetyl-DL-alanine-d7
This guide provides a detailed analysis of the molecular weight of N-Acetyl-DL-alanine-d7, a deuterated isotopologue of N-Acetyl-DL-alanine. This information is critical for researchers and scientists in fields such as pharmacology, analytical chemistry, and drug development, where precise mass determination is essential for stoichiometric calculations, metabolic studies, and analytical method development.
Quantitative Data Summary
The molecular weights and formulas of N-Acetyl-DL-alanine and its deuterated form are summarized in the table below for direct comparison.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| N-Acetyl-DL-alanine | C₅H₉NO₃ | 131.13[1][2][3] |
| This compound | C₅H₂D₇NO₃ | 138.17[4][5] |
Methodology for Molecular Weight Determination
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for N-Acetyl-DL-alanine is C₅H₉NO₃.[1][2][3] Its deuterated counterpart, this compound, has seven hydrogen atoms replaced by deuterium (B1214612) atoms, resulting in the chemical formula C₅H₂D₇NO₃.[4][5]
The calculation of the molecular weight is based on the following standard atomic weights:
-
Carbon (C): ~12.011 u
-
Hydrogen (H): ~1.008 u
-
Deuterium (D): ~2.014 u
-
Nitrogen (N): ~14.007 u
-
Oxygen (O): ~15.999 u
1. Molecular Weight of N-Acetyl-DL-alanine (C₅H₉NO₃):
(5 × 12.011) + (9 × 1.008) + (1 × 14.007) + (3 × 15.999) = 60.055 + 9.072 + 14.007 + 47.997 = 131.131 g/mol
2. Molecular Weight of this compound (C₅H₂D₇NO₃):
(5 × 12.011) + (2 × 1.008) + (7 × 2.014) + (1 × 14.007) + (3 × 15.999) = 60.055 + 2.016 + 14.098 + 14.007 + 47.997 = 138.173 g/mol
The slight difference between the calculated values and the reported values in the search results can be attributed to the use of more precise, isotopically-averaged atomic weights in the referenced literature.
Isotopic Labeling and its Significance
The replacement of hydrogen with deuterium, a stable isotope of hydrogen, is a common practice in various scientific disciplines. In pharmaceutical research, deuteration can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. In analytical chemistry, deuterated compounds serve as excellent internal standards for mass spectrometry-based quantification, as they are chemically identical to the analyte but have a distinct mass, allowing for accurate and precise measurements.
Visualizing the Isotopic Relationship
The following diagram illustrates the structural relationship between N-Acetyl-DL-alanine and this compound, highlighting the substitution of hydrogen with deuterium.
References
- 1. N-Acetyl-D-alanine | CymitQuimica [cymitquimica.com]
- 2. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thermo Scientific Chemicals N-Acetyl-DL-alanine, 97+% | Fisher Scientific [fishersci.ca]
- 4. This compound [srdpharma.com]
- 5. stable-isotopes.com [stable-isotopes.com]
An In-depth Technical Guide to the Synthesis of N-Acetyl-DL-alanine-d7
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of N-Acetyl-DL-alanine-d7, an important deuterated analogue of N-Acetyl-DL-alanine. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The methodologies outlined herein are based on established chemical principles and published synthetic strategies for deuterated amino acids and their derivatives.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process. The first critical step involves the preparation of the perdeuterated precursor, DL-alanine-d7. Subsequently, this deuterated amino acid undergoes N-acetylation to yield the final product. This approach ensures high levels of deuterium (B1214612) incorporation into the target molecule.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the synthesis of this compound and its precursor. These values are based on typical results reported in the literature for similar deuteration and acetylation reactions.
| Parameter | Precursor: DL-alanine-d7 | Final Product: this compound |
| Starting Material | L-Alanine | DL-Alanine-d7 |
| Key Reagents | D₂O, AlSO₄, Pyridoxal (B1214274) hydrochloride | Acetic anhydride-d6 (or Acetic anhydride (B1165640) in D₂O) |
| Typical Yield | >90% | >95% |
| Isotopic Purity | >98 atom % D | >98 atom % D |
| Molecular Formula | C₃D₇NO₂ | C₅H₂D₇NO₃ |
| Molecular Weight | 96.14 g/mol | 138.17 g/mol |
Experimental Protocols
This section details the methodologies for the key experiments in the synthesis of this compound.
Synthesis of Perdeuterated DL-alanine-d7
This protocol is adapted from a method for preparing perdeuterated DL-alanine by treating L-alanine in a deuterated medium, which induces both deuteration and racemization.[1]
Materials:
-
L-Alanine
-
Aluminum sulfate (B86663) (AlSO₄)
-
Pyridoxal hydrochloride
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Hydrochloric acid (HCl) in D₂O (DCl)
Procedure:
-
In a sealed reaction vessel, dissolve L-alanine, a catalytic amount of aluminum sulfate, and pyridoxal hydrochloride in D₂O.
-
Heat the mixture to reflux and maintain for 24-48 hours. This extended heating in the presence of the catalyst facilitates the exchange of all seven protons with deuterium from the solvent and also leads to the racemization of the chiral center, yielding DL-alanine-d7.
-
Monitor the reaction progress and isotopic enrichment by taking aliquots and analyzing via ¹H NMR spectroscopy to confirm the disappearance of proton signals.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude DL-alanine-d7 can be isolated by removing the solvent under reduced pressure.
-
For purification, the residue can be redissolved in a minimal amount of hot D₂O and recrystallized by cooling. The purified product should be dried under vacuum.
-
The isotopic purity of the resulting DL-alanine-d7 should be confirmed by mass spectrometry.
Synthesis of this compound
This protocol describes the N-acetylation of the prepared DL-alanine-d7. To maintain the high level of deuteration, deuterated acetic anhydride is the preferred acetylating agent.
Materials:
-
DL-Alanine-d7
-
Acetic anhydride-d6 (or alternatively, standard acetic anhydride with D₂O as the solvent)
-
Deuterium oxide (D₂O, 99.9 atom % D) - if not using acetic anhydride-d6
Procedure:
-
Dissolve the dried DL-alanine-d7 in an excess of acetic anhydride-d6.
-
Alternatively, dissolve DL-alanine-d7 in D₂O and add an excess of standard acetic anhydride.[1]
-
Stir the reaction mixture at a controlled temperature, for instance, 70°C, for several hours.[1]
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the complete dissolution of the starting material.
-
After the reaction is complete, the excess acetic anhydride and acetic acid-d4 byproduct can be removed by rotary evaporation.
-
The resulting solid residue is this compound.
-
The product can be purified by recrystallization from a suitable solvent system, such as D₂O/isopropanol-d8.
-
The final product should be thoroughly dried under high vacuum to remove any residual solvent.
-
Characterization and purity analysis should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and isotopic enrichment.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Overall synthetic workflow for this compound.
Caption: Logical progression from starting material to final product.
References
N-Acetyl-DL-alanine-d7: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical characteristics of N-Acetyl-DL-alanine-d7, a deuterated analog of N-Acetyl-DL-alanine. This document is intended to serve as a resource for researchers and professionals in drug development and other scientific fields who are interested in utilizing this isotopically labeled compound.
Core Physical and Chemical Properties
Data Summary of N-Acetyl-DL-alanine (Non-deuterated analog)
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | [1][2][3][4][5] |
| Molecular Weight | 131.13 g/mol | [1][3][4][5] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 137-139 °C | [2] |
| Boiling Point | 369.7 ± 25.0 °C (Predicted) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
This compound Specific Data
| Property | Value | Source |
| Molecular Formula | C₅H₂D₇NO₃ | [6][7] |
| Molecular Weight | 138.17 g/mol | [6][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented in readily available literature. However, based on general methods for the synthesis of N-acetylated amino acids and the characterization of isotopically labeled compounds, the following protocols can be proposed.
Synthesis of this compound
The synthesis of this compound can be achieved through the acetylation of DL-alanine-d7. A common method involves the use of acetic anhydride-d6 in a suitable solvent.[8]
Materials:
-
DL-alanine-d7
-
Acetic anhydride-d6
-
Glacial acetic acid-d4 (or other suitable deuterated solvent)
-
Deuterium oxide (D₂O)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve DL-alanine-d7 in a minimal amount of glacial acetic acid-d4 in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a molar excess of acetic anhydride-d6 to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as D₂O/isopropanol-d8.
Logical Workflow for Synthesis
References
- 1. GSRS [precision.fda.gov]
- 2. chembk.com [chembk.com]
- 3. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetyl-D-alanine 19436-52-3 [sigmaaldrich.com]
- 6. This compound [srdpharma.com]
- 7. stable-isotopes.com [stable-isotopes.com]
- 8. benchchem.com [benchchem.com]
Deuterium-Labeled N-Acetyl-DL-alanine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Deuterium-labeled N-Acetyl-DL-alanine is a stable isotope-labeled analog of the endogenous N-acetylated amino acid. The substitution of hydrogen atoms with deuterium (B1214612), a non-radioactive isotope of hydrogen, provides a valuable tool for a range of applications in biomedical and pharmaceutical research. This technical guide provides an in-depth overview of the core uses of deuterium-labeled N-Acetyl-DL-alanine, with a focus on its application as an internal standard in quantitative mass spectrometry, as a tracer in metabolic studies, and its emerging role in cell signaling. This guide includes detailed experimental protocols, quantitative data, and visualizations to support its use in a research and drug development setting.
Core Applications
The primary applications of deuterium-labeled N-Acetyl-DL-alanine stem from the ability of analytical techniques like mass spectrometry to differentiate it from its unlabeled counterpart based on its higher molecular weight.
Internal Standard for Quantitative Mass Spectrometry
A significant application of deuterium-labeled N-Acetyl-DL-alanine is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[] In this role, a known amount of the deuterated compound is added to biological samples at the beginning of sample preparation. Because it is chemically identical to the endogenous N-Acetyl-DL-alanine, it experiences the same variations during extraction, derivatization, and ionization.[] By measuring the ratio of the signal from the unlabeled analyte to the known amount of the labeled internal standard, precise and accurate quantification can be achieved, compensating for matrix effects and variations in instrument response.[2]
Quantitative Data
The following table summarizes typical parameters for a quantitative LC-MS/MS method for N-Acetyl-DL-alanine using a deuterated internal standard. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.[]
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocol: Quantification of N-Acetyl-DL-alanine in Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of N-Acetyl-DL-alanine in a plasma matrix.
Materials:
-
N-Acetyl-DL-alanine analytical standard
-
N-Acetyl-DL-alanine-d3 (or other deuterated variant) as an internal standard (IS)
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (protein precipitation solution)
-
Methanol (B129727) (for stock solutions)
-
Water with 0.1% formic acid (mobile phase A)
-
Acetonitrile with 0.1% formic acid (mobile phase B)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of N-Acetyl-DL-alanine and the deuterated IS in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of N-Acetyl-DL-alanine by serial dilution of the stock solution with a 50:50 mixture of methanol and water.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or quality control (QC), add 10 µL of the IS working solution.
-
Add 200 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
LC-MS/MS Analysis:
-
Inject a portion of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Conditions (Illustrative):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Mass Spectrometric Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
N-Acetyl-DL-alanine: Precursor ion (m/z) 132.1 -> Product ion (m/z) 89.1[]
-
N-Acetyl-DL-alanine-d3 (IS): Precursor ion (m/z) 135.1 -> Product ion (m/z) 92.1[]
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the concentration of the standards.
-
Determine the concentration of N-Acetyl-DL-alanine in the unknown samples from the calibration curve.
-
Workflow Diagram
Caption: Workflow for the quantification of N-Acetyl-DL-alanine.
Tracer in Metabolic Studies
Deuterium-labeled N-Acetyl-DL-alanine can be used as a tracer to study its metabolic fate and the activity of related metabolic pathways.[] By introducing the labeled compound into a biological system, such as cell culture, researchers can track the appearance of the deuterium label in downstream metabolites using mass spectrometry. This provides insights into the rates of uptake, conversion, and excretion of the molecule.
Experimental Protocol: Metabolic Tracing of Deuterium-Labeled N-Acetyl-DL-alanine in Cell Culture
This protocol provides a general framework for a metabolic tracing experiment in cultured cells.
Materials:
-
Adherent mammalian cell line
-
Complete cell culture medium
-
Custom medium lacking unlabeled N-Acetyl-DL-alanine (if applicable) or standard medium
-
Deuterium-labeled N-Acetyl-DL-alanine
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, ice-cold 80% solution
-
Cell scraper
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells to a desired confluency (e.g., 80%) in a multi-well plate.
-
Remove the standard culture medium.
-
Wash the cells once with PBS.
-
Add pre-warmed culture medium supplemented with a known concentration of deuterium-labeled N-Acetyl-DL-alanine.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the time-course of metabolic changes.
-
-
Metabolite Extraction:
-
At each time point, remove the labeling medium and place the plate on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using LC-MS/MS to identify and quantify the deuterated N-Acetyl-DL-alanine and any potential labeled metabolites.
-
The analytical method would be similar to that described for quantification, but would also include scanning for the expected masses of potential downstream metabolites.
-
Metabolic Pathway Diagram
Caption: General metabolic fate of deuterated N-Acetyl-DL-alanine.
Investigation of Cell Signaling Pathways
Recent research has indicated that N-acetylated amino acids may play a role in cell signaling. One study found that elevated levels of N-acetyl-L-alanine can inhibit the function of Natural Killer (NK) cells, a type of immune cell, by suppressing their glycolysis and production of the pro-inflammatory cytokine interferon-gamma (IFN-γ).[3] This suggests that deuterium-labeled N-Acetyl-DL-alanine could be a useful tool to probe this and other potential signaling pathways.
Signaling Pathway Diagram: N-Acetyl-L-alanine and NK Cell Function
Caption: Inhibition of NK cell function by N-Acetyl-L-alanine.[3]
Synthesis of Deuterium-Labeled N-Acetyl-DL-alanine
The synthesis of deuterium-labeled N-Acetyl-DL-alanine can be achieved through a two-step process: the deuteration of DL-alanine followed by N-acetylation.
Experimental Protocol: Synthesis of N-Acetyl-DL-alanine-d4
This protocol is adapted from a method for the synthesis of deuterated DL-alanine and its subsequent acetylation.[4]
Part 1: Synthesis of DL-alanine-d7
-
Deuteration: Commercially available L-alanine is treated with aluminum sulfate (B86663) (AlSO₄) and pyridoxal (B1214274) hydrochloride in deuterium oxide (D₂O) at reflux for 24 hours. This process facilitates the exchange of protons at the α and β positions with deuterium.[4]
-
Purification: The resulting perdeuterated DL-alanine-d7 is purified.
Part 2: N-acetylation of DL-alanine-d7 to N-Acetyl-DL-alanine-d4
-
Acetylation: The purified DL-alanine-d7 is acetylated using an excess of acetic anhydride (B1165640) in D₂O at 70°C.[4]
-
Purification: The final product, N-Acetyl-DL-alanine-d4, is purified, for example, by crystallization.
Synthesis Workflow Diagram
References
- 2. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity of N-Acetyl-DL-alanine-d7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of N-Acetyl-DL-alanine-d7, a deuterated analog of N-Acetyl-DL-alanine. This document outlines the synthesis, methods for determining isotopic enrichment, and potential applications, with a focus on providing practical information for researchers and professionals in drug development. This compound serves as a valuable tool in various research applications, including as a reagent in the synthesis of potent new agents for the treatment of epilepsy.[1]
Quantitative Data on Isotopic Purity
The isotopic purity of deuterated compounds is a critical parameter for their application in sensitive analytical and metabolic studies. While specific certificates of analysis for every batch of this compound will provide the most accurate data, the following table summarizes typical isotopic purity levels observed for analogous deuterated alanine (B10760859) derivatives.
| Compound | Isotopic Purity (atom % D) | Mass Shift | Molecular Formula |
| N-Acetyl-DL-alanine-2-d | 98% | M+1 | CH₃CD(NHCOCH₃)CO₂H |
| This compound | Not specified in provided results | M+7 | C₅H₂D₇NO₃[1] |
Note: The isotopic purity for this compound is not explicitly stated in the provided search results, but high isotopic enrichment is a general requirement for its applications.
Synthesis of this compound
The synthesis of this compound typically involves the acetylation of DL-alanine-d7. A common method for acetylation is the reaction of the deuterated amino acid with acetic anhydride.[2][3]
A general synthetic workflow is depicted below:
References
The Biological Significance of Deuterated Alanine: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, metabolic fate, and diverse applications of deuterated alanine (B10760859) in biological research and pharmaceutical development.
Deuterated alanine, a stable isotope-labeled version of the non-essential amino acid alanine, has emerged as a powerful and versatile tool in the scientific community. Its unique physicochemical properties, stemming from the replacement of hydrogen atoms with deuterium (B1214612), offer distinct advantages in a multitude of research applications. This technical guide provides a comprehensive overview of the biological significance of deuterated alanine, with a focus on its synthesis, metabolic implications, and its pivotal role in advancing our understanding of complex biological systems and in the development of novel therapeutics.
The Kinetic Isotope Effect: A Fundamental Principle
The substitution of hydrogen with the heavier isotope deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[1][2] This effect is most pronounced when a carbon-hydrogen bond is cleaved in the rate-determining step of a reaction. The greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy for bond cleavage and consequently, a slower reaction rate.[2] This principle is fundamental to many of the applications of deuterated compounds in research and medicine. For instance, medicinal chemists have leveraged the deuterium KIE to slow the cytochrome P450 metabolism of drug candidates, potentially improving their pharmacokinetic profiles.[1]
Applications in Elucidating Protein Structure and Dynamics
Selective isotope labeling of amino acids, including alanine, with deuterium has become an indispensable tool in nuclear magnetic resonance (NMR) spectroscopy for the study of high-molecular-weight proteins.[3] In a highly deuterated environment, the selective incorporation of protons and ¹³C isotopes into the methyl groups of specific amino acids, such as alanine, provides high-quality probes for investigating protein structure and dynamics.[3] Alanine's methyl group is particularly advantageous as a probe due to its proximity to the protein backbone and reduced flexibility compared to other methyl-bearing side chains.[3] This "ILV labeling" methodology, which has been extended to include alanine, has significantly impacted the study of large protein assemblies up to ~800 kDa.[3]
A Powerful Tracer for Measuring Protein Synthesis
One of the most significant applications of deuterated alanine is its use as a tracer for measuring protein synthesis rates in vivo.[4][5][6][7] The administration of deuterated water (D₂O) leads to the incorporation of deuterium into non-essential amino acids, including alanine, primarily through transamination reactions.[4][6] These newly synthesized, deuterated amino acids are then incorporated into new proteins.[4] Alanine is a frequently chosen analyte for these studies due to its abundance and the presence of four potential sites for deuterium incorporation.[4]
The rate of protein synthesis can be calculated by measuring the enrichment of deuterated alanine in proteins of interest relative to the enrichment in the body water or cell culture medium.[4] This method has been validated and shown to be a safe, reliable, and convenient tool for studying the synthesis of various proteins, including those with slow turnover rates.[5] Studies have demonstrated a rapid equilibration between the body water pools and free alanine, ensuring stable labeling across different tissues.[4]
Experimental Workflow: Measuring Muscle Protein Synthesis with D₂O
The deuterated water method allows for the assessment of muscle protein synthesis rates over extended periods under free-living conditions.[6] The general workflow involves the following steps:
Probing Enzyme Mechanisms and Kinetics
Deuterium-labeled alanine serves as a valuable probe for investigating the mechanisms and kinetics of enzymes involved in its metabolism. The kinetic isotope effect can provide insights into rate-determining steps of enzymatic reactions.[1][8] For example, studies on the transamination of L-alanine have utilized deuterated substrates to elucidate the reaction mechanism.[8]
Recent research has also explored the effects of deuteration on the metabolism of hyperpolarized ¹³C-pyruvate in the heart.[9][10] While little kinetic isotope effect was observed on the flux of pyruvate through lactate (B86563) dehydrogenase (LDH) and pyruvate dehydrogenase (PDH), a notable difference in the distribution of deuterium was found between alanine and lactate.[9] This finding suggests that the exchange between pyruvate and alanine, catalyzed by alanine aminotransferase (ALT), occurs in a different cellular compartment than the pyruvate-lactate exchange.[9]
Signaling Pathway: Alanine Metabolism and Deuterium Exchange
The enzymatic reactions involving alanine provide opportunities for deuterium from D₂O to be incorporated. The transamination of pyruvate to alanine is a key step in this process.
Synthesis of Deuterated Alanine
A variety of methods have been developed for the synthesis of deuterated alanine, catering to the specific needs of different research applications, from selective labeling at specific positions to perdeuteration (labeling of all non-exchangeable hydrogen positions).
Common Synthetic Approaches
| Method | Description | Key Features | Reference(s) |
| Biocatalytic Deuteration | Employs enzymes, such as amino acid dehydrogenases, to catalyze the stereoselective incorporation of deuterium from D₂O into amino acid precursors. | High stereoselectivity; can produce specific isotopomers. | [11] |
| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve desired labeling patterns. | Offers versatility in synthesizing a library of multiply isotopically labeled amino acids. | [11] |
| Metal-Catalyzed H/D Exchange | Utilizes transition metal catalysts (e.g., Ru/C) under hydrothermal conditions in D₂O to facilitate hydrogen-deuterium exchange. | Can achieve high levels of deuteration; may lead to racemization. | [12] |
| Acid/Base-Mediated Exchange | Involves heating the amino acid in a deuterated acid or base to promote H/D exchange. | A straightforward method for achieving deuteration, though it can be harsh and lead to racemization. | [12] |
| Synthesis from Deuterated Precursors | Involves the chemical synthesis of alanine from smaller, commercially available deuterated starting materials. | Allows for precise control over the location of deuterium labels. | [13] |
Detailed Experimental Protocol: Ruthenium-Catalyzed Stereoselective α-Deuteration of L-Alanine
A scalable method for the stereoselective α-deuteration of L-alanine has been reported using a ruthenium on carbon (Ru/C) catalyst under basic conditions in D₂O.[12]
-
Materials: L-alanine, 5% Ru/C catalyst, Sodium hydroxide (B78521) (NaOH), Deuterium oxide (D₂O).
-
Procedure:
-
To a reaction vessel, add L-alanine (1 molar equivalent), 5% Ru/C (10% w/w), and sodium hydroxide (3 molar equivalents).
-
Add D₂O to the mixture.
-
Pressurize the vessel with hydrogen gas (1 atm).
-
Heat the reaction mixture to 70°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture and remove the catalyst by filtration.
-
The deuterated alanine can be isolated and purified from the reaction mixture.
-
-
Results: This method has been shown to achieve 99% deuterium incorporation at the α-position of L-alanine.[12]
Quantitative Data on Deuterated Alanine Kinetics
The choice of isotopic tracer can significantly influence the measured kinetics of alanine metabolism. Studies comparing different isotopically labeled alanine tracers have revealed heterogeneous metabolism of different parts of the alanine molecule.
| Tracer | Alanine Flux (μmol·kg⁻¹·h⁻¹) (mean ± SE) | Key Findings | Reference |
| [3,3,3-²H₃]alanine | 474 ± 41 | Highest rate of alanine flux observed. | [14] |
| [1-¹³C]alanine | 297 ± 12 | Intermediate flux rate. | [14] |
| [3-¹³C]alanine | 317 ± 22 | Intermediate flux rate, similar to [1-¹³C]alanine. | [14] |
| [¹⁵N]alanine | 226 ± 7 | Slowest rate of alanine turnover measured. | [14] |
These findings underscore the importance of selecting the appropriate tracer for studying specific aspects of alanine metabolism.[14]
Future Directions and Conclusion
Deuterated alanine continues to be a cornerstone in metabolic research, structural biology, and drug development. Future advancements in synthetic methodologies will likely provide even more precise and cost-effective ways to produce a wider array of deuterated alanine isotopomers. The application of deuterated alanine in conjunction with advanced analytical techniques, such as high-resolution mass spectrometry and NMR, will undoubtedly lead to new discoveries in our understanding of health and disease.
References
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Application Note 25 â Isotope Labeling of Alanine Methyl Groups on a Deuterated Background for NMR Studies of High-Molecular-Weight Proteins [isotope.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Determination of protein replacement rates by deuterated water: validation of underlying assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. The application of 2H2O to measure skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of deuteration on transamination and oxidation of hyperpolarized 13C-Pyruvate in the isolated heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. researchgate.net [researchgate.net]
- 12. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIGHLY DEUTERATED L-ALANINE AND L-ALANINE PEPTIDES. A: SYNTHESIS OF L-ALANINE-DEUTERIUM-4 AND RELATED COMPOUNDS. B: SOLID PHASE SYNTHESIS OF DEUTERATED L-ALANINE PEPTIDES - ProQuest [proquest.com]
- 14. Alanine kinetics in humans: influence of different isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of N-Acetyl-DL-alanine-d7 in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of N-Acetyl-DL-alanine-d7 in metabolic studies. This deuterated standard is a valuable tool for researchers employing mass spectrometry-based metabolomics to investigate the dynamics of N-acetylated amino acids in various biological systems. This document outlines its primary applications, experimental considerations, and detailed methodologies.
Introduction to N-Acetylated Amino Acids and Isotopic Labeling
N-acetylated amino acids (NAAAs) are a class of metabolites found across various biological systems, from bacteria to humans.[1][2] They are formed by the attachment of an acetyl group to the nitrogen atom of an amino acid.[3] The process of N-acetylation is a common post-translational modification that can impact protein stability, folding, and localization.[4] NAAAs themselves are involved in a range of metabolic processes and have been implicated as signaling molecules and potential biomarkers for certain diseases.[5][6]
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in vivo and for accurate quantification in complex biological matrices.[7] Deuterium (²H), a stable isotope of hydrogen, is commonly used to label internal standards for mass spectrometry. This compound is a synthetic version of N-acetyl-DL-alanine where seven hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished from its endogenous, unlabeled counterpart by a mass spectrometer, making it an ideal internal standard.
Core Applications of this compound
The primary application of this compound in metabolic studies is its use as an internal standard for the accurate quantification of endogenous N-acetyl-DL-alanine using mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS).[8][9]
Key Advantages:
-
Accurate Quantification: By adding a known amount of this compound to a biological sample at the beginning of the sample preparation process, any loss of the analyte during extraction, handling, and analysis can be corrected for. This is because the deuterated standard has nearly identical chemical and physical properties to the endogenous analyte and will be affected similarly by these processes.[9]
-
Correction for Matrix Effects: Biological samples are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. As the internal standard co-elutes with the analyte and experiences the same matrix effects, it allows for reliable normalization of the signal.[8]
While less common, this compound could theoretically be used as a tracer to study the metabolic fate of N-acetyl-DL-alanine, although carbon-13 (¹³C) labeled compounds are generally preferred for metabolic flux analysis to avoid potential kinetic isotope effects associated with deuterium.[3]
Data Presentation: Physicochemical Properties
For its effective use, understanding the physicochemical properties of this compound is crucial.
| Property | Value | Source |
| Molecular Formula | C₅H₂D₇NO₃ | Vendor Data |
| Molecular Weight | 138.17 g/mol | Vendor Data |
| Appearance | White to off-white powder | Vendor Data |
| Isotopic Purity | Typically ≥98 atom % D | Vendor Data |
| Solubility | Soluble in water and methanol | Vendor Data |
| Storage Conditions | -20°C, desiccated | Vendor Data |
Experimental Protocols
Quantification of Endogenous N-Acetyl-DL-alanine in Plasma using LC-MS/MS
This protocol describes a typical workflow for the quantification of N-acetyl-DL-alanine in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
This compound (Internal Standard)
-
N-Acetyl-DL-alanine (Analytical Standard for calibration curve)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of N-Acetyl-DL-alanine in methanol.
-
-
Preparation of Working Solutions:
-
Prepare a working internal standard solution of 1 µg/mL by diluting the this compound stock solution with 50% ACN/water.
-
Prepare a series of calibration standards by spiking the N-Acetyl-DL-alanine stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 1-1000 ng/mL.
-
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the 1 µg/mL internal standard working solution.
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate the analyte from other plasma components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
-
Multiple Reaction Monitoring (MRM) transitions:
-
N-Acetyl-DL-alanine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 132.1 -> 88.1)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (e.g., 139.2 -> 95.1)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of N-acetyl-DL-alanine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: Workflow for quantifying N-acetyl-DL-alanine using a deuterated internal standard.
Caption: The parallel processing of analyte and internal standard ensures accurate quantification.
Conclusion
This compound is an indispensable tool for researchers in the field of metabolomics. Its primary role as an internal standard enables the accurate and precise quantification of endogenous N-acetyl-DL-alanine, which is critical for understanding its physiological and pathological roles. The methodologies and principles outlined in this guide provide a solid foundation for the successful implementation of this compound in metabolic studies, ultimately contributing to advancements in our understanding of cellular metabolism and the development of novel diagnostic and therapeutic strategies.
References
- 1. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 3. N-Acetyl-DL-alanine-3,3,3-d3 | Benchchem [benchchem.com]
- 4. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 5. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 6. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. scispace.com [scispace.com]
N-Acetyl-DL-alanine-d7: An In-depth Technical Guide for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-DL-alanine-d7, a deuterated analog of N-Acetyl-DL-alanine, for its application in pharmaceutical research. This document details its chemical properties, synthesis, and its critical role as an internal standard in bioanalytical methods, particularly for the therapeutic drug monitoring of antiepileptic drugs. Furthermore, its potential utility in metabolic research is explored, with a focus on alanine (B10760859) metabolism.
Core Properties of this compound and its Non-Deuterated Analogs
This compound is a stable, isotopically labeled compound that is a valuable tool in mass spectrometry-based quantification assays.[1] Its physical and chemical properties are closely related to its non-deuterated counterparts, N-Acetyl-DL-alanine, N-Acetyl-D-alanine, and N-Acetyl-L-alanine. The key quantitative data for these compounds are summarized in the tables below for easy comparison.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | N-Acetylalanine-d7; 2-(Acetylamino)propanoic Acid-d7; 2-Acetamidopropionic Acid-d7; Acetyl-DL-alanine-d7 | [1] |
| Molecular Formula | C₅H₂D₇NO₃ | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Appearance | No Data Available | [1] |
| Melting Point | No Data Available | [1] |
| Boiling Point | No Data Available | [1] |
| Solubility | No Data Available | [1] |
Table 2: Chemical and Physical Properties of N-Acetyl-DL-alanine (Non-Deuterated)
| Property | Value | Source |
| CAS Number | 1115-69-1 | [2] |
| Molecular Formula | C₅H₉NO₃ | [2] |
| Molecular Weight | 131.13 g/mol | [2] |
| Appearance | Crystals or powder or crystalline powder or fused solid | [3] |
| Melting Point | 131.0-141.0 °C | [3] |
| Boiling Point | 369.7 ± 25.0 °C (Predicted) | [4] |
| Solubility in water | Colorless & clear (c=5) | [5] |
| Assay | ≥97.0 to ≤103.0% | [3] |
Table 3: Chemical and Physical Properties of N-Acetyl-D-alanine (Non-Deuterated)
| Property | Value | Source |
| CAS Number | 19436-52-3 | [6] |
| Molecular Formula | C₅H₉NO₃ | [6] |
| Molecular Weight | 131.13 g/mol | [6] |
| Appearance | Powder | [7] |
| Melting Point | 137-139 °C | [4] |
| Solubility | Slightly soluble in water | [8] |
| Assay | ≥98% (TLC) | [7] |
Table 4: Chemical and Physical Properties of N-Acetyl-L-alanine (Non-Deuterated)
| Property | Value | Source |
| CAS Number | 97-69-8 | [9] |
| Molecular Formula | C₅H₉NO₃ | [9] |
| Molecular Weight | 131.1 g/mol | [9] |
| Appearance | A solid | [9] |
| Melting Point | 122°C to 128°C | [10] |
| Solubility in water | Soluble | [9] |
| Assay | 96% | [10] |
Synthesis of this compound
Proposed Synthesis Pathway
The synthesis of this compound can be achieved through the acetylation of the amino group of DL-alanine-d7 using acetic anhydride (B1165640).
Proposed synthesis pathway for this compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from established methods for the N-acetylation of amino acids.
Materials:
-
DL-alanine-d7
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: In a round bottom flask, dissolve DL-alanine-d7 (1.0 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Acetylation: Slowly add acetic anhydride (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.
-
Precipitation and Isolation: Triturate the resulting residue with cold deionized water to precipitate the this compound. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Application in Pharmaceutical Research: Internal Standard for Bioanalysis
The primary application of this compound in pharmaceutical research is as an internal standard for the quantification of analytes in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its structural similarity to endogenous molecules and some drug compounds, combined with its isotopic labeling, makes it an ideal tool to correct for variability in sample preparation and instrument response. A key area of application is in the therapeutic drug monitoring (TDM) of antiepileptic drugs (AEDs).
Experimental Workflow for AED Quantification
The following diagram illustrates a typical workflow for the quantification of antiepileptic drugs in plasma using this compound as an internal standard.
References
- 1. This compound [srdpharma.com]
- 2. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl-DL-alanine, 97+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chembk.com [chembk.com]
- 5. N-Acetyl-DL-Alanineï½Yoneyama Yakuhin Kogyo.Co.,Ltd. [yone-yama.co.jp]
- 6. N-acetyl-D-alanine | C5H9NO3 | CID 132213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-D-alanine 19436-52-3 [sigmaaldrich.com]
- 8. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% | Fisher Scientific [fishersci.ca]
The Dawn of a New Class of Biomolecules: A Technical Guide to the Discovery of N-Acetylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular biochemistry, the modification of amino acids plays a pivotal role in regulating a vast array of biological processes. Among these modifications, N-acetylation, the addition of an acetyl group to the alpha-amino group of an amino acid, has emerged as a critical mechanism in metabolism, neurotransmission, and detoxification. This technical guide provides an in-depth exploration of the seminal discoveries of N-acetylated amino acids (NAAAs), detailing the pioneering experimental work that unveiled their existence and functional significance. We will delve into the core methodologies, present key quantitative data from foundational studies, and visualize the biological pathways and experimental workflows that have shaped our understanding of this vital class of molecules.
Early Discoveries: Unraveling the Acetyl Code
The story of NAAAs began in the mid-20th century, with a series of serendipitous findings that pointed towards the existence of these modified amino acids in biological systems. These initial discoveries laid the groundwork for a new field of biochemical inquiry.
N-Acetylglutamate (NAG): A Key to Urea (B33335) Synthesis
The first crucial role for an NAAA was uncovered in 1953 by Santiago Grisolia and Philip P. Cohen during their investigation of citrulline biosynthesis, a key step in the urea cycle.[1][2][3][4][5] They observed that rat liver preparations required L-glutamate to synthesize citrulline from ornithine, ammonia, and carbon dioxide.[1] However, further experimentation revealed that L-glutamate itself was not the direct effector but a precursor to an essential, then-unknown cofactor.[1] Through meticulous experimentation, they identified this activator as N-acetyl-L-glutamate (NAG).[1] Their work demonstrated that NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme catalyzing the first committed step of the urea cycle.[6] In the absence of NAG, the synthesis of carbamoyl phosphate, and consequently urea, is severely impaired.
N-Acetylaspartate (NAA): A Neurological Enigma
Just a few years later, in 1956, Herbert H. Tallan and his colleagues at the Rockefeller Institute for Medical Research made another landmark discovery.[7][8][9][10] While analyzing the amino acid content of the cat brain, they isolated a novel, ninhydrin-negative compound in surprisingly high concentrations.[7][8] This molecule was identified as N-acetyl-L-aspartic acid (NAA).[7][8] Found almost exclusively in the central nervous system of vertebrates, the high concentration of NAA, which can reach 10mM or greater, suggested a significant, albeit initially mysterious, role in neuronal function.[11][12]
N-Acylated Amino Acids in Inborn Errors of Metabolism
The clinical significance of NAAAs became starkly apparent with the discovery of isovaleric acidemia in 1966 by Tanaka and colleagues.[13][14][15][16] In this inborn error of leucine (B10760876) metabolism, they identified the accumulation of a previously unknown metabolite in the urine, which they characterized as N-isovalerylglycine.[15][17] This pivotal discovery demonstrated that the N-acylation of amino acids could serve as a detoxification pathway for the removal of toxic acyl-CoA species.[17]
Quantitative Data from Seminal Experiments
The early studies on NAAAs provided quantitative data that were crucial for understanding their physiological relevance. The following tables summarize some of these key findings.
| Experimental Condition (Rat Liver Homogenate) | Citrulline Synthesized (µmol) | Reference |
| No additions | 0.05 | Grisolia & Cohen, 1953 |
| + L-Glutamate | 0.45 | Grisolia & Cohen, 1953 |
| + N-Acetyl-L-glutamate (NAG) | 1.50 | Grisolia & Cohen, 1953 |
| + N-Acetyl-L-glutamate (NAG) (boiled enzyme) | 0.00 | Grisolia & Cohen, 1953 |
| Tissue | N-Acetylaspartate (NAA) Concentration (µmol/g wet weight) | Reference |
| Cat Brain (Cortex) | 5.6 | Tallan et al., 1956 |
| Rat Brain | ~6-10 | Various early studies |
| Human Brain (Gray Matter) | ~9.2 | Later MRS studies |
| Human Brain (White Matter) | ~7.9 | Later MRS studies |
| Age of Rat | Liver Mitochondrial N-Acetylglutamate (nmol/mg protein) | Reference |
| Fetal | ~0.05 | Chan & Snell, 1982 |
| Newborn (12-24h) | ~0.1 | Chan & Snell, 1982 |
| Suckling (10 days) | ~0.4 | Chan & Snell, 1982 |
| Weanling (21 days) | ~0.6 | Chan & Snell, 1982 |
| Adult | ~0.7 | Chan & Snell, 1982 |
Foundational Experimental Protocols
The pioneering researchers in the field of NAAAs relied on a combination of classical biochemical and emerging analytical techniques to isolate, identify, and characterize these molecules.
Synthesis of N-Acetylated Amino Acids: The Schotten-Baumann Reaction
A common method for the chemical synthesis of N-acetylated amino acids in early studies was the Schotten-Baumann reaction, first described in the 1880s.[18][19][20] This method involves the acylation of an amino acid with an acyl chloride or anhydride (B1165640) under alkaline conditions.[18][19][20][21][22]
Protocol for the Synthesis of N-Acetyl-L-Leucine (adapted from historical descriptions):
-
Dissolution of Amino Acid: L-leucine (1 molar equivalent) is dissolved in an aqueous solution of sodium hydroxide (B78521) (2 molar equivalents). The solution is cooled in an ice bath.
-
Acylation: Acetic anhydride (1.1 molar equivalents) is added dropwise to the cold, stirred solution. The temperature is maintained near 0°C.
-
Reaction: The mixture is stirred vigorously for 1-2 hours, allowing the reaction to proceed.
-
Acidification and Precipitation: The solution is then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3. This protonates the carboxylic acid group of the N-acetylated amino acid, causing it to precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent, such as an ethanol-water mixture, to yield the purified N-acetyl-L-leucine.
Note: Early syntheses often reported yields in the range of 70-80%. The exact conditions were varied to optimize the yield for different amino acids.
Isolation and Identification by Paper Chromatography
Paper chromatography was a cornerstone technique for the separation and identification of amino acids and their derivatives in the mid-20th century.[23][24][25][26][27]
Protocol for One-Dimensional Paper Chromatography of Amino Acid Derivatives (adapted from early methodologies):
-
Sample Preparation: A biological sample (e.g., deproteinized brain extract, urine) is concentrated to a small volume.
-
Spotting: A small, concentrated spot of the prepared sample is applied to a designated origin point on a sheet of chromatography paper (e.g., Whatman No. 1).
-
Development: The edge of the paper is dipped into a solvent mixture in a sealed chromatography tank, ensuring the solvent does not directly touch the sample spot. The solvent moves up the paper by capillary action, separating the components of the mixture based on their differential partitioning between the stationary phase (water in the paper) and the mobile phase (the solvent). A common solvent system for amino acids was a mixture of n-butanol, acetic acid, and water.[26]
-
Visualization: After the solvent front has reached a desired height, the paper is removed, dried, and sprayed with a visualizing agent. For most amino acids, a solution of ninhydrin (B49086) in a solvent like acetone (B3395972) or ethanol (B145695) was used.[24] Upon heating, ninhydrin reacts with most amino acids to produce a characteristic purple color. N-acetylated amino acids, being N-substituted, are ninhydrin-negative.[7][8] Their presence was often inferred by elution of the corresponding region from an unstained chromatogram followed by acid hydrolysis to release the free amino acid, which could then be identified by a subsequent round of chromatography and ninhydrin staining.
-
Identification: The position of the unknown spot (Rf value) is compared to that of known standards run on the same chromatogram.
Enzymatic Assay for Carbamoyl Phosphate Synthetase I (CPSI) Activation
The discovery of NAG's role in the urea cycle was underpinned by enzymatic assays demonstrating its potent activation of CPSI.[1][6][28][29][30][31]
Protocol for a Colorimetric Assay of CPSI Activity (adapted from later refinements of early principles):
-
Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), ATP, MgCl₂, NH₄Cl, and KHCO₃ in a test tube.
-
Enzyme and Activator Addition: A purified or partially purified preparation of CPSI from liver mitochondria is added to the reaction mixture. The reaction is initiated with and without the addition of a known concentration of N-acetylglutamate.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-20 minutes).
-
Reaction Termination: The reaction is stopped, typically by the addition of acid (e.g., perchloric acid) to denature the enzyme.
-
Carbamoyl Phosphate Detection: The amount of carbamoyl phosphate produced is determined colorimetrically. A common method involves the reaction of carbamoyl phosphate with diacetyl monoxime-thiosemicarbazide or hydroxylamine (B1172632) to produce a colored product that can be quantified spectrophotometrically.
-
Data Analysis: The rate of carbamoyl phosphate formation is calculated and compared between the reactions with and without NAG to determine the extent of activation.
Biological Significance and Signaling Pathways
The initial discoveries of NAAAs opened the door to understanding their diverse and critical roles in cellular function.
N-Acetylglutamate and the Urea Cycle
NAG is a critical allosteric activator of CPSI, the rate-limiting enzyme of the urea cycle in the mitochondrial matrix of hepatocytes. Its synthesis from glutamate (B1630785) and acetyl-CoA by N-acetylglutamate synthase (NAGS) is stimulated by arginine. This feed-forward mechanism ensures that the urea cycle is primed to handle the nitrogen load from amino acid catabolism.
N-Acetylaspartate in the Central Nervous System
While initially a molecule in search of a function, NAA is now recognized to be involved in several critical neuronal processes. It is synthesized in neuronal mitochondria from aspartate and acetyl-CoA. One of its proposed roles is to provide a source of acetate (B1210297) for myelin synthesis by oligodendrocytes. NAA is transported from neurons to oligodendrocytes, where it is cleaved by aspartoacylase to yield acetate and aspartate. The acetate is then used for fatty acid and steroid synthesis, which are essential components of the myelin sheath. Another proposed function is in neuronal energy metabolism, where its synthesis may help to drive the Krebs cycle.
N-Acylation as a Detoxification Pathway
The discovery of N-isovalerylglycine in isovaleric acidemia highlighted a general mechanism for the detoxification of accumulating acyl-CoA species that can arise from inborn errors of metabolism. In this condition, a deficiency in isovaleryl-CoA dehydrogenase leads to the buildup of isovaleryl-CoA. This toxic intermediate is then conjugated with glycine (B1666218) to form the more water-soluble and excretable N-isovalerylglycine.
Conclusion
The discovery of N-acetylated amino acids represents a significant chapter in the history of biochemistry. From the elucidation of the urea cycle's regulation to the identification of novel pathways for neurotransmitter metabolism and detoxification, the study of NAAAs has provided profound insights into cellular function. The foundational experimental work, characterized by its ingenuity and precision, not only identified these crucial molecules but also established the methodological framework for their continued investigation. For researchers and drug development professionals, a deep understanding of the discovery and function of NAAAs is essential for exploring new therapeutic avenues for a range of metabolic and neurological disorders. The legacy of these early discoveries continues to inspire new research, promising further revelations about the multifaceted roles of N-acetylated amino acids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 9. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 11. Making sure you're not a bot! [gupea.ub.gu.se]
- 12. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aspects of Newborn Screening in Isovaleric Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Isovaleric Acidemia: New Aspects of Genetic and Phenotypic Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 19. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 20. testbook.com [testbook.com]
- 21. benchchem.com [benchchem.com]
- 22. tandfonline.com [tandfonline.com]
- 23. epublications.marquette.edu [epublications.marquette.edu]
- 24. scispace.com [scispace.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. journal.iisc.ac.in [journal.iisc.ac.in]
- 27. Paper chromatography of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. N-acetylglutamate-independent activity of carbamyl phosphate synthetase (ammonia): implications for the kinetic assay of acetylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Catalytically active monomer and dimer forms of rat liver carbamoyl-phosphate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Modulation of partially purified rat liver mitochondrial carbamoyl phosphate synthetase I using two glutamic acid analogues | Semantic Scholar [semanticscholar.org]
- 31. Influence of anions on the activation of carbamoyl phosphate synthetase (ammonia) by acetylglutamate: implications for the activation of the enzyme in the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to N-Acetyl-DL-alanine-d7 for Researchers
This technical guide provides essential information on N-Acetyl-DL-alanine-d7 for researchers, scientists, and professionals in drug development. Below you will find details on suppliers, chemical properties, and potential experimental applications, presented in a comprehensive format to support your research endeavors.
Supplier Information
| Supplier | Product Code | Contact Information | Notes |
| Toronto Research Chemicals (TRC) | A167968 | --INVALID-LINK-- | A well-established supplier of isotopically labeled compounds. A complete analytical data package is typically provided with products.[1][2] |
| SRD Pharma | N00001105 | --INVALID-LINK-- | A supplier of pharmaceutical and research chemicals, offering various pack sizes.[3][4] |
Chemical Properties and Specifications
This compound is the deuterated analog of N-Acetyl-DL-alanine, with seven deuterium (B1214612) atoms replacing seven hydrogen atoms. This isotopic labeling makes it a valuable tool for tracer studies. General chemical properties are summarized below, with the molecular weight adjusted for the deuterium content.
| Property | Value | Source |
| Molecular Formula | C₅H₂D₇NO₃ | SRD Pharma[3] |
| Molecular Weight | 138.17 g/mol | SRD Pharma[3] |
| Appearance | White to off-white powder (expected) | Inferred from similar compounds[5] |
| Purity | ≥98% (typical for similar compounds) | Inferred from similar compounds[5] |
| Isotopic Purity | Atom % D: ≥98% (expected) | Inferred from similar compounds |
| Solubility | Expected to be soluble in water. | Inferred from similar compounds |
| Storage | Recommended at -20°C | Inferred from similar compounds |
Experimental Protocols
Representative Experimental Workflow: Metabolic Labeling and Mass Spectrometry Analysis
This protocol outlines the use of this compound as a tracer to study its incorporation into cellular components.
Potential Research Applications and Signaling Pathways
Synthesis of this compound
The synthesis of this compound would likely follow standard organic chemistry procedures for N-acetylation of an amino acid, starting from deuterated DL-alanine.
Metabolic Fate and Potential Signaling Involvement
N-Acetyl-DL-alanine, as a derivative of the amino acid alanine (B10760859), may be processed by cellular enzymes. If deacetylated, the resulting deuterated alanine could enter central carbon metabolism. Alanine is a key player in the glucose-alanine cycle, which is crucial for transporting amino groups to the liver for urea (B33335) synthesis and for gluconeogenesis. Furthermore, derivatives of N-acetylated amino acids have been investigated for their potential as anticonvulsant agents, suggesting a possible interaction with neuronal signaling pathways.[3]
This guide provides a foundational understanding of this compound for research purposes. For specific applications and detailed protocols, direct consultation with suppliers and a thorough review of literature on metabolic labeling with deuterated amino acids are recommended.
References
N-Acetyl-DL-alanine-d7: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and core applications of N-Acetyl-DL-alanine-d7. This deuterated analog of N-Acetyl-DL-alanine is a valuable tool in various research and development settings, particularly in mass spectrometry-based quantitative analysis and peptide synthesis. Given the limited availability of data specific to the deuterated form, this guide primarily relies on information from the non-deuterated N-Acetyl-DL-alanine and N-Acetyl-L-alanine, with the explicit understanding that the deuterated compound is expected to have very similar chemical and biological properties.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of N-Acetyl-DL-alanine. The deuterium (B1214612) labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₅H₂D₇NO₃ | [2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | White to off-white solid/powder | [3][4] |
| Purity | Typically ≥98% | [3] |
| Storage Temperature | 2-8°C or -20°C | [3][5] |
Table 2: Physicochemical Data of N-Acetyl-DL-alanine (Non-deuterated)
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [6][7] |
| Molecular Weight | 131.13 g/mol | [6][7] |
| Melting Point | 122-128 °C | [8] |
| Solubility | Soluble in water | [9] |
| CAS Number | 1115-69-1 | [7] |
Safety and Hazard Information
Currently, no specific toxicological studies for this compound are publicly available. The safety data for the non-deuterated forms, N-Acetyl-DL-alanine and N-Acetyl-L-alanine, indicate that it is not classified as a hazardous substance.[10] However, as with any chemical, it should be handled with care in a laboratory setting. One study noted that N-acetylation of some amino acids could enhance their cell permeability and, consequently, their toxicity in a model organism.[11]
Table 3: Hazard Identification and Precautionary Statements (Based on N-Acetyl-L-alanine)
| Hazard | Statement | Precautionary Measures | Reference |
| Skin Irritation | May cause skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. | [8] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [8] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [8] |
First Aid Measures
In case of exposure, follow these first aid guidelines.
Table 4: First Aid Procedures
| Exposure Route | Procedure | Reference |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. | [8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention. | [8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention if symptoms occur. | [10] |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity and safety of this compound.
-
Handling: Use in a well-ventilated area. Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperatures are typically 2-8°C or -20°C for long-term stability.[3][5]
Spill Management
In the event of a spill, follow the procedure outlined below.
Experimental Protocols and Applications
The primary applications of this compound are as an internal standard in quantitative mass spectrometry and as a building block in peptide synthesis.
Use as an Internal Standard in LC-MS/MS
Deuterated internal standards are the gold standard for quantitative bioanalysis using LC-MS/MS.[12] They co-elute with the analyte and exhibit similar ionization behavior, effectively correcting for matrix effects and variations in sample preparation and instrument response.[1][12]
Detailed Protocol for Sample Preparation using this compound as an Internal Standard:
This protocol provides a general framework for the analysis of a small molecule analyte in a biological matrix (e.g., plasma).
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of the non-deuterated analyte in a suitable solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Prepare a working solution of the internal standard (this compound) at a fixed concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological sample (or calibration standard), add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 150 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Use in Peptide Synthesis
N-acetylated amino acids are used in peptide synthesis to block the N-terminus of a peptide.[6] This N-terminal acetylation can improve the peptide's stability by protecting it from degradation by aminopeptidases.[6]
Detailed Protocol for N-Terminal Acetylation in Solid-Phase Peptide Synthesis (SPPS):
This protocol assumes the peptide has been synthesized on a solid support and the final N-terminal protecting group (e.g., Fmoc) has been removed.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with a suitable solvent like dimethylformamide (DMF).
-
-
Acetylation Reaction:
-
Prepare an acetylation solution. A common solution is 10% acetic anhydride (B1165640) in DMF.
-
Add the acetylation solution to the peptide-resin.
-
Allow the reaction to proceed for 30-60 minutes at room temperature with gentle agitation.
-
-
Washing:
-
Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Perform a final wash with a solvent like dichloromethane (B109758) (DCM) and dry the resin.
-
-
Cleavage and Deprotection:
-
Proceed with the standard protocol for cleaving the peptide from the resin and removing any side-chain protecting groups.
-
Biological Significance and Metabolic Fate
N-acetylation is a common post-translational modification that can affect protein stability, localization, and interactions.[5] N-acetylated amino acids can be formed through the breakdown of acetylated proteins or by the direct acetylation of free amino acids.[13] The metabolic fate of exogenously supplied N-acetylated amino acids is not fully elucidated, but they can be substrates for deacylating enzymes.[14] It is important to note that this compound is not known to be involved in any specific signaling pathways. Its primary role in a biological context within research is as a tracer or internal standard to study the metabolism and quantification of its non-deuterated counterpart or other analytes.
Conclusion
This compound is a valuable tool for researchers in drug development and other scientific fields. While specific safety and toxicological data for the deuterated form are lacking, the information available for the non-deuterated compound suggests it should be handled with standard laboratory precautions. Its primary utility as an internal standard in LC-MS/MS and for N-terminal modification in peptide synthesis is well-established. The protocols and information provided in this guide are intended to support the safe and effective use of this compound in a research setting. Users should always consult the most recent Safety Data Sheet from their supplier and adhere to all institutional and regulatory safety guidelines.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. This compound [srdpharma.com]
- 3. N-Acetyl-L-alanine 99 97-69-8 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 6. nbinno.com [nbinno.com]
- 7. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sds.metasci.ca [sds.metasci.ca]
- 9. fishersci.com [fishersci.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. researchtrends.net [researchtrends.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
Methodological & Application
Application Notes and Protocols for N-Acetyl-DL-alanine-d7 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative mass spectrometry, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard (IS) is crucial for achieving high accuracy and precision.[1] N-Acetyl-DL-alanine-d7 is the deuterated analog of N-Acetyl-DL-alanine. Due to its chemical and physical similarity to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous analyte. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of N-Acetyl-DL-alanine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Application Notes
N-Acetyl-DL-alanine is an N-acetylated amino acid that can be found in various biological systems. Its quantification is of interest in metabolomics and clinical research to understand physiological and pathological processes. The use of this compound as an internal standard is essential to correct for variability during sample preparation and analysis, thereby ensuring the reliability of the quantitative results.
Key Applications:
-
Metabolomics: Accurate quantification of N-Acetyl-DL-alanine in metabolomic studies to investigate metabolic pathways and identify potential biomarkers.
-
Clinical Research: Measuring the levels of N-Acetyl-DL-alanine in biological fluids such as plasma, urine, or cerebrospinal fluid as part of clinical investigations.
-
Drug Development: Assessing the effect of drug candidates on the metabolism of amino acids and related compounds.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol describes a general method for the extraction of small polar molecules like N-Acetyl-DL-alanine from a biological matrix such as plasma or serum.
Materials:
-
Biological sample (e.g., plasma, serum, cell lysate)
-
This compound internal standard working solution (concentration to be optimized, e.g., 1 µg/mL in water or methanol)
-
Ice-cold methanol (B129727)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Procedure:
-
Thaw biological samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the biological sample.
-
Spike the sample with an appropriate volume (e.g., 10 µL) of the this compound internal standard working solution. Vortex briefly to mix.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow:
Caption: Workflow for the preparation of biological samples.
LC-MS/MS Analysis
The following are suggested starting parameters for the analysis of N-Acetyl-DL-alanine and its deuterated internal standard. Optimization will be required for specific instrumentation and applications.
Liquid Chromatography (LC) Parameters:
| Parameter | Suggested Condition |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for polar analytes. A C18 column can also be used. |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and ramp down to elute the polar analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Suggested Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | To be optimized (e.g., 3.0 - 4.0 kV) |
| Source Temperature | To be optimized (e.g., 150°C) |
| Desolvation Temp. | To be optimized (e.g., 400°C) |
| Gas Flow Rates | To be optimized for the specific instrument |
MRM Transitions:
The exact m/z values for precursor and product ions should be determined by infusing standard solutions of N-Acetyl-DL-alanine and this compound into the mass spectrometer. The following are theoretical values based on their chemical formulas.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl-DL-alanine | ~132.1 | To be determined | To be optimized |
| This compound | ~139.1 | To be determined | To be optimized |
Note: The product ions will depend on the fragmentation pattern of the molecule. Common losses for amino acid derivatives include water, carbon monoxide, and parts of the side chain.
Data Presentation
The performance of the analytical method should be validated according to established guidelines. The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of small molecules. These are representative values and should be determined experimentally.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 |
| Precision (%RSD) | < 15% (Intra- and Inter-day) |
| Accuracy (% Recovery) | 85 - 115% |
Logical Relationship of the Analytical Process
The following diagram illustrates the logical flow from sample collection to final data analysis in a quantitative mass spectrometry workflow utilizing an internal standard.
Caption: Logical workflow for quantitative analysis.
By following these protocols and validating the method, researchers can confidently use this compound as an internal standard for the accurate and precise quantification of N-Acetyl-DL-alanine in various biological matrices.
References
Application Notes and Protocols for N-Acetyl-DL-alanine-d7 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-Acetyl-DL-alanine-d7 is a stable isotope-labeled compound that holds potential for use in quantitative proteomics as a metabolic tracer. While not a conventional reagent for proteome-wide metabolic labeling like the amino acids used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), its unique structure allows for the investigation of specific metabolic and cellular processes. The primary applications are hypothesized to be in tracing alanine (B10760859) metabolism and its contribution to new protein synthesis, and as an internal standard for targeted quantitative analysis.
The core principle behind its use as a metabolic tracer involves the cellular uptake of this compound and its subsequent enzymatic deacetylation to release DL-alanine-d7. This deuterated alanine can then be charged to its cognate tRNA and incorporated into newly synthesized proteins. By measuring the ratio of deuterated ("heavy") to non-deuterated ("light") peptides using mass spectrometry, the rate of protein synthesis can be quantified.
It is important to note that the efficiency of uptake, deacetylation, and incorporation of the D- and L-isomers of alanine may vary between cell types. The presence of specific N-acylamino acid deacetylases will be a critical factor in the successful application of this compound as a metabolic label for proteins.
Alternatively, this compound can serve as a valuable internal standard for the accurate quantification of endogenous N-acetyl-DL-alanine in various biological samples. This is particularly relevant in metabolomics studies or in research focused on the biological roles of N-acetylated amino acids.
Experimental Protocols
The following protocols are hypothetical and based on established methods for metabolic labeling in quantitative proteomics. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the labeling of two cell populations for comparative quantitative proteomics.
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
"Light" N-Acetyl-DL-alanine (optional, for control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
Procedure:
-
Cell Culture: Culture cells in standard complete medium until they reach approximately 70-80% confluency.
-
Preparation of Labeling Media:
-
"Heavy" Medium: Prepare complete medium supplemented with dFBS and a final concentration of this compound. The optimal concentration should be determined empirically, starting in the range of 1-5 mM.
-
"Light" Medium: For the control condition, prepare complete medium supplemented with dFBS. If desired, an equimolar amount of "light" N-Acetyl-DL-alanine can be added.
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells twice with sterile PBS to remove residual unlabeled amino acids.
-
Add the pre-warmed "heavy" or "light" labeling medium to the respective cell populations.
-
-
Incubation: Incubate the cells for a duration sufficient to allow for significant incorporation of the label. This will depend on the cell line's doubling time and protein turnover rates. A time course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal labeling time.
-
Cell Harvesting and Lysis:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate with an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the "heavy" and "light" lysates using a BCA assay.
Protocol 2: Sample Preparation for Mass Spectrometry
Materials:
-
"Heavy" and "light" protein lysates
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate (NH4HCO3)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) columns/tips
-
Acetonitrile (ACN)
Procedure:
-
Protein Mixing: Mix equal amounts of protein from the "heavy" and "light" lysates (e.g., 50 µg each).
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM NH4HCO3 to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE tips according to the manufacturer's protocol.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be organized in a clear and structured table. This allows for easy comparison of protein abundance changes between the experimental conditions.
| Protein ID | Gene Name | Sequence Coverage (%) | Unique Peptides | Heavy/Light Ratio | log2(H/L) | p-value | Regulation |
| P12345 | GENE1 | 65 | 12 | 2.15 | 1.10 | 0.001 | Upregulated |
| Q67890 | GENE2 | 42 | 8 | 0.48 | -1.06 | 0.005 | Downregulated |
| A1B2C3 | GENE3 | 78 | 25 | 1.05 | 0.07 | 0.85 | Unchanged |
| ... | ... | ... | ... | ... | ... | ... | ... |
Hypothetical Signaling Pathway Analysis
This method can be applied to study changes in protein synthesis in response to various stimuli or in different disease states. For example, the effect of a drug on a specific signaling pathway can be investigated.
Application Notes and Protocols for N-Acetyl-DL-alanine-d7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Acetyl-DL-alanine-d7 in cell culture experiments for quantitative analysis of metabolic pathways and cellular processes. This deuterated analog of N-Acetyl-DL-alanine serves as a valuable internal standard and metabolic tracer for mass spectrometry-based applications.
Introduction
This compound is a stable isotope-labeled form of N-Acetyl-DL-alanine, a derivative of the amino acid alanine (B10760859). In cell culture experiments, it is primarily used as an internal standard for the accurate quantification of its non-labeled counterpart and related metabolites.[1][2] Its incorporation into cellular metabolic pathways also allows for the tracing of alanine metabolism and the activities of N-acetyltransferases. The use of stable isotope labeling by amino acids in cell culture (SILAC) is a widely adopted method in quantitative proteomics and metabolomics, providing high accuracy and reproducibility.[3][4][5][6][7][8][9][10][11][12] N-acetylated amino acids, including N-acetyl-L-alanine, have been shown to play roles in cellular regulation, including the dysregulation of immune cell responses.[13]
Applications
-
Internal Standard for Quantitative Mass Spectrometry: this compound is an ideal internal standard for quantifying N-Acetyl-DL-alanine in cell lysates and culture media due to its similar chemical and physical properties, with a distinct mass-to-charge ratio.
-
Metabolic Flux Analysis: Tracing the metabolic fate of the deuterated acetyl and alanine moieties can provide insights into pathways such as gluconeogenesis, TCA cycle anaplerosis, and fatty acid synthesis.
-
Investigating N-acetyltransferase Activity: The rate of incorporation and turnover of this compound can be used to study the activity of enzymes involved in N-acetylation of amino acids.
-
Studying Cellular Responses: This compound can be used to investigate the effects of altered N-acetyl-alanine levels on cellular processes, such as immune cell function.[13]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for accurate and reproducible results.
| Parameter | Recommendation | Notes |
| Solvent | High-purity Dimethyl Sulfoxide (DMSO) or sterile Phosphate-Buffered Saline (PBS) | Ensure the solvent is compatible with your cell culture system and downstream analysis. |
| Concentration | 10-100 mM | The final working concentration will depend on the specific experiment. |
| Storage | Aliquot and store at -20°C or -80°C | Avoid repeated freeze-thaw cycles to maintain stability.[14] |
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or PBS to achieve the desired stock concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into sterile, single-use vials and store at -20°C or -80°C.
Cell Culture Labeling with this compound
This protocol outlines the metabolic labeling of cultured cells. The optimal concentration and incubation time should be determined empirically for each cell line and experimental condition.
| Parameter | Recommendation | Notes |
| Cell Lines | Adherent or suspension cells | Test for any potential cytotoxicity of N-Acetyl-DL-alanine at the desired concentrations. |
| Culture Medium | Standard cell culture medium appropriate for the cell line | Ensure the medium does not contain high levels of non-labeled alanine that would dilute the label. |
| Working Concentration | 10 µM - 1 mM | Start with a concentration range and optimize based on incorporation efficiency and cell viability. |
| Incubation Time | 24 - 72 hours | The duration should be sufficient for metabolic incorporation, typically spanning at least one cell doubling time. |
Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).
-
Prepare the labeling medium by supplementing the standard culture medium with the desired final concentration of this compound from the stock solution. A control group with a vehicle (e.g., DMSO) should be included.
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
Sample Preparation for Mass Spectrometry
This protocol provides a general guideline for extracting metabolites from cultured cells for subsequent mass spectrometry analysis.[15][16][17][18]
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol (B129727) (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Protocol:
-
After incubation, place the culture plates on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the culture vessel (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the surface using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the lysate vigorously for 30 seconds.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
The samples are now ready for analysis by mass spectrometry. Depending on the instrument and method, further steps like derivatization may be required.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell culture labeling and analysis.
Alanine Metabolism and N-Acetylation Pathway
Caption: Simplified overview of alanine metabolism and N-acetylation.
Data Interpretation and Considerations
-
Cytotoxicity: Although generally considered safe for cell culture, it is advisable to perform a dose-response experiment to assess the potential cytotoxicity of this compound on the specific cell line being used. Some D-amino acids have been shown to have cytotoxic effects at high concentrations.[19]
-
Isotopic Enrichment: The efficiency of labeling should be determined by measuring the ratio of labeled to unlabeled N-Acetyl-DL-alanine.
-
Metabolic Conversion: Be aware that this compound can be metabolized. The deuterated acetyl group may be cleaved and enter the acetyl-CoA pool, while the alanine backbone can be converted to pyruvate.
-
Stability in Media: The stability of N-acetylated amino acids in culture media can be influenced by temperature and other components.[14][20] It is recommended to use freshly prepared labeling media for each experiment.
By following these protocols and considering the key aspects of experimental design and data interpretation, researchers can effectively utilize this compound as a powerful tool for quantitative cell culture-based studies.
References
- 1. This compound [srdpharma.com]
- 2. biomall.in [biomall.in]
- 3. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. stable isotope labeling by amino acids in cell culture | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secretomics - Wikipedia [en.wikipedia.org]
- 12. Classification-Based Quantitative Analysis of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Mass Spectrometry Sample Preparation Procedure for Protein Samples | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Preparing Cell Cultures for Mass Spectrometry [excedr.com]
- 19. An in vitro based investigation into the cytotoxic effects of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of Minimum Essential Medium functionality despite l-glutamine decomposition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Analysis of N-Acetyl-DL-alanine-d7 using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of N-Acetyl-DL-alanine-d7. Deuterium (B1214612) labeling of N-Acetyl-DL-alanine provides a unique tool for simplifying complex proton NMR spectra and for probing specific molecular interactions and dynamics. This document outlines the expected spectral changes upon deuteration, provides a detailed protocol for sample preparation and NMR data acquisition, and presents the anticipated quantitative NMR data. The information herein is intended to guide researchers in utilizing isotopically labeled compounds for in-depth structural elucidation.
Introduction
N-Acetyl-DL-alanine is a derivative of the amino acid alanine (B10760859), commonly studied in metabolic research and as a building block in peptide chemistry. Isotopic labeling, particularly with deuterium (²H or D), is a powerful technique in NMR spectroscopy. The substitution of protons (¹H) with deuterium simplifies ¹H NMR spectra by removing signals from the labeled positions and reducing scalar coupling complexities.[1] this compound, in which seven protons have been replaced by deuterium, is a valuable isotopologue for detailed structural and dynamic studies. The deuteration is expected at the α-carbon, the alanine methyl group, and the acetyl methyl group.
Expected Effects of Deuteration on the NMR Spectrum
The deuteration of N-Acetyl-DL-alanine to this compound involves the substitution of protons on the acetyl methyl group (CH₃CO), the alanine methyl group (CH₃), and the α-proton (α-H). This leads to the following expected changes in the ¹H NMR spectrum:
-
Disappearance of Signals: The signals corresponding to the acetyl methyl protons, the alanine methyl protons, and the α-proton will be absent in the ¹H NMR spectrum.
-
Remaining Signal: In a non-deuterated solvent, the only remaining signal would be from the amide proton (NH). However, in a deuterated solvent such as D₂O, this proton will exchange with deuterium, leading to its signal also disappearing from the spectrum.
-
¹³C NMR Spectrum: In the ¹³C NMR spectrum, the carbons attached to deuterium will exhibit characteristic multiplets due to ¹³C-²H coupling and will experience an isotopic shift (typically an upfield shift).[2]
Quantitative Data Summary
The following tables summarize the experimental ¹H and ¹³C NMR data for non-deuterated N-Acetyl-L-alanine in H₂O[3] and the predicted ¹³C NMR data for this compound in D₂O.
Table 1: Experimental ¹H NMR Spectral Data for N-Acetyl-L-alanine in H₂O [3]
| Protons | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| Acetyl CH₃ | 2.00 | Singlet | N/A |
| Alanine CH₃ | 1.32 | Doublet | 7.3 |
| α-H | 4.12 | Quartet | 7.3 |
| NH | Solvent dependent | Broad Singlet | N/A |
Table 2: Experimental and Predicted ¹³C NMR Spectral Data
| Carbon | Experimental ¹³C Chemical Shift (δ) in H₂O (Non-deuterated) [ppm][3] | Predicted ¹³C Chemical Shift (δ) in D₂O (d7-deuterated) [ppm] | Predicted Multiplicity (due to ²H coupling) |
| Acetyl CH₃ | 24.6 | ~24.4 | Multiplet |
| Alanine CH₃ | 20.1 | ~19.9 | Multiplet |
| α-C | 53.7 | ~53.5 | Multiplet |
| Carbonyl (Acetyl) | 176.0 | 176.0 | Singlet |
| Carbonyl (Carboxyl) | 182.9 | 182.9 | Singlet |
Note: Predicted chemical shifts for the deuterated species are estimated based on typical deuterium isotope shifts (upfield shift of 0.1-0.2 ppm for two-bond effects).[2] The multiplicity arises from coupling to deuterium (spin I=1).
Experimental Protocols
A detailed protocol for the NMR analysis of this compound is provided below.
Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, 99.9% D).
-
For quantitative analysis, a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS), can be added.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition
-
Instrument: 500 MHz (or higher) NMR spectrometer
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 12 ppm
-
Number of Scans: 16-64 (adjust for desired signal-to-noise)
-
Relaxation Delay: 5 seconds
-
Acquisition Time: 2-3 seconds
-
Data Processing: Apply an exponential line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Data Acquisition
-
Instrument: 500 MHz (or higher) NMR spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30)
-
Solvent: D₂O
-
Temperature: 298 K
-
Spectral Width: 200 ppm
-
Number of Scans: 1024 or more (as needed for adequate signal-to-noise)
-
Relaxation Delay: 2 seconds
-
Acquisition Time: 1-2 seconds
-
Data Processing: Apply an exponential line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR structural analysis of this compound.
Logical Relationship of Deuteration and Spectral Simplification
The following diagram illustrates how the deuteration of N-Acetyl-DL-alanine leads to a simplified ¹H NMR spectrum, which is a key aspect of its utility in structural analysis.
Conclusion
NMR spectroscopy of this compound is a powerful method for unambiguous structural analysis. The selective substitution of protons with deuterium greatly simplifies the ¹H NMR spectrum, allowing for more straightforward interpretation and the potential to study this molecule in complex mixtures or interacting with other biomolecules. The protocols and expected data presented in this application note provide a solid foundation for researchers to employ this compound in their structural biology and drug development workflows.
References
Application Notes and Protocols: N-Acetyl-DL-alanine-d7 as a Novel Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for understanding the intricate network of metabolic reactions within biological systems. The use of stable isotope-labeled compounds as tracers provides a dynamic view of cellular metabolism. While tracers such as ¹³C-glucose and ¹⁵N-amino acids are well-established, the exploration of novel tracers opens up new avenues for investigating metabolic pathways.
This document provides a conceptual framework and generalized protocols for the potential use of N-Acetyl-DL-alanine-d7 as a tracer in metabolic flux analysis. Currently, the application of this specific deuterated tracer for MFA is not widely documented in peer-reviewed literature. Therefore, the following protocols and application notes are based on established principles of stable isotope tracing and the known metabolism of alanine (B10760859) and acetyl-CoA. These guidelines are intended to serve as a starting point for researchers interested in exploring the utility of this compound in their experimental systems.
Potential Applications in Metabolic Research
This compound offers a unique opportunity to trace the metabolic fate of both the alanine backbone and the acetyl group. The deuterium (B1214612) label can be tracked using mass spectrometry to elucidate the contributions of this tracer to various metabolic pools.
Potential Tracer Fates of this compound:
-
Alanine Metabolism: Following deacetylation, the d7-alanine can enter the cellular alanine pool. From there, it can be utilized in several key pathways:
-
Protein Synthesis: Incorporation into newly synthesized proteins.
-
Gluconeogenesis: Conversion to pyruvate (B1213749) via alanine aminotransferase (ALT), contributing to the synthesis of glucose.
-
Tricarboxylic Acid (TCA) Cycle: Conversion to pyruvate, which can then be converted to acetyl-CoA or oxaloacetate, key intermediates in the TCA cycle.
-
-
Acetyl Group Metabolism: The acetyl group, once cleaved, can be converted to acetyl-CoA. The deuterium label on the acetyl group would allow for tracing its incorporation into:
-
Fatty Acid Synthesis: Acetyl-CoA is the primary building block for de novo lipogenesis.
-
TCA Cycle: Condensation with oxaloacetate to form citrate.
-
Acetylation Reactions: Histone and protein acetylation.
-
Experimental Protocols
The following are generalized protocols for stable isotope tracing experiments in mammalian cell culture that can be adapted for this compound.
Protocol 1: Steady-State Isotopic Labeling of Adherent Mammalian Cells
Objective: To achieve isotopic steady-state labeling of intracellular metabolites with this compound to determine relative metabolic fluxes.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Labeling medium: Growth medium containing this compound at a known concentration
-
Methanol (B129727), ice-cold
-
Acetonitrile, ice-cold
-
Water, LC-MS grade, ice-cold
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen or dry ice/ethanol bath
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency at the time of harvesting. Culture cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Tracer Introduction: Once cells reach the desired confluency, aspirate the growth medium. Wash the cells once with pre-warmed PBS.
-
Labeling: Add the pre-warmed labeling medium containing this compound to the cells. The concentration of the tracer should be optimized for the specific cell line and experimental question.
-
Incubation: Incubate the cells in the labeling medium for a predetermined duration to approach isotopic steady state. This time should be determined empirically, but a common starting point is a time equivalent to one to two cell population doublings.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to quench metabolism and cover the cell monolayer.
-
Place the plate on dry ice for 10 minutes.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes thoroughly.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by mass spectrometry.
Protocol 2: Sample Analysis by Mass Spectrometry
Objective: To determine the isotopic enrichment of metabolites from this compound tracing.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a liquid chromatography (LC) system.
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Chromatographic Separation: Inject the reconstituted sample onto an appropriate LC column (e.g., HILIC, reversed-phase) to separate the metabolites of interest.
-
Mass Spectrometry Analysis: Operate the mass spectrometer in a suitable mode to detect and quantify the different isotopologues of the target metabolites. This will involve monitoring the mass shifts corresponding to the incorporation of deuterium from this compound.
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention time and accurate mass.
-
Determine the mass isotopomer distribution (MID) for each metabolite by integrating the peak areas of the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms.
-
Correct the raw MIDs for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the tracer in each metabolite pool.
-
Data Presentation
Quantitative data from metabolic flux analysis experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Hypothetical Mass Isotopomer Distribution of Key Metabolites after Labeling with this compound
| Metabolite | M+0 (Unlabeled) | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 | M+7 |
| Alanine | 50% | 5% | 10% | 15% | 10% | 5% | 3% | 2% |
| Pyruvate | 70% | 10% | 8% | 6% | 3% | 2% | 1% | 0% |
| Lactate | 75% | 12% | 7% | 4% | 1% | 1% | 0% | 0% |
| Citrate | 60% | 15% | 10% | 8% | 4% | 2% | 1% | 0% |
| Palmitate (C16:0) | 40% | 20% | 15% | 10% | 8% | 4% | 2% | 1% |
Note: The data in this table is purely illustrative and intended to show how results might be presented. Actual results will vary depending on the experimental system.
Visualizations
Hypothetical Metabolic Fate of this compound
Caption: Potential metabolic pathways traced by this compound.
General Workflow for a Novel Tracer MFA Experiment
Caption: A generalized workflow for metabolic flux analysis using a novel tracer.
Application of N-Acetyl-DL-alanine-d7 in Drug Metabolism Studies: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N-Acetyl-DL-alanine-d7 as an internal standard in drug metabolism studies. The focus is on a common in vitro assay—the metabolic stability assessment in human liver microsomes (HLM)—a critical step in the early stages of drug discovery and development.
Introduction
In the landscape of drug development, understanding the metabolic fate of a new chemical entity (NCE) is paramount. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate significantly influence its efficacy and safety profile. In vitro drug metabolism studies are essential for predicting the in vivo pharmacokinetic behavior of a drug. A key parameter assessed is metabolic stability, which provides an estimate of how quickly a drug is metabolized by liver enzymes.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity. The accuracy and precision of LC-MS/MS-based quantification are greatly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)).
This compound, a deuterated analog of N-Acetyl-DL-alanine, serves as an ideal internal standard for a variety of analytes in drug metabolism studies. Its chemical and physical properties closely mimic those of the non-labeled analyte, ensuring similar behavior during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer, enabling reliable correction for matrix effects and variability in sample processing.
This application note details the use of this compound in a metabolic stability assay of a hypothetical drug candidate, "DrugX," using human liver microsomes.
Physicochemical Properties
A summary of the relevant physicochemical properties of N-Acetyl-DL-alanine and its deuterated analog is presented in Table 1.
| Property | N-Acetyl-DL-alanine | This compound |
| Molecular Formula | C₅H₉NO₃ | C₅H₂D₇NO₃ |
| Molecular Weight | 131.13 g/mol [1][2] | 138.17 g/mol [3] |
| Appearance | White to off-white powder | Solid |
| Solubility | Soluble in water | No data available |
Application: Metabolic Stability of DrugX in Human Liver Microsomes
This section outlines the use of this compound as an internal standard for the quantitative analysis of a hypothetical drug candidate, DrugX, in a metabolic stability assay with human liver microsomes.
Experimental Objective
To determine the in vitro metabolic stability of DrugX by measuring its depletion over time when incubated with human liver microsomes. This compound will be used as the internal standard to ensure accurate quantification of DrugX.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Detailed Experimental Protocols
Materials and Reagents
-
Test Compound (DrugX): 10 mM stock solution in DMSO.
-
This compound (Internal Standard): 1 mg/mL stock solution in methanol. Working solution of 100 ng/mL in acetonitrile.
-
Human Liver Microsomes (HLM): Pooled, 20 mg/mL stock concentration.
-
NADPH Regenerating System: Solution A (NADP⁺, glucose-6-phosphate) and Solution B (glucose-6-phosphate dehydrogenase).
-
Phosphate (B84403) Buffer: 0.1 M, pH 7.4.
-
Acetonitrile: LC-MS grade.
-
Methanol: LC-MS grade.
-
Water: LC-MS grade.
-
Formic Acid: LC-MS grade.
Incubation Procedure
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and DrugX (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system. For the negative control, add an equal volume of phosphate buffer instead of the NADPH system.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[4]
-
Quench Reaction: Immediately add the aliquot to a tube containing a pre-defined volume (e.g., 150 µL) of ice-cold acetonitrile with 100 ng/mL of this compound.[5][6] This step simultaneously stops the enzymatic reaction and precipitates the proteins.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following table summarizes the instrumental parameters for the quantification of DrugX using this compound as the internal standard.
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | DrugX: [M+H]⁺ → Product Ion (To be determined) |
| This compound: m/z 139.1 → Product Ion (To be determined) | |
| Collision Gas | Argon |
Data Analysis and Presentation
The concentration of DrugX at each time point is determined by comparing the peak area ratio of DrugX to the internal standard (this compound) against a calibration curve.
Calculation of Metabolic Stability Parameters
-
Plot Data: Plot the natural logarithm of the percentage of DrugX remaining versus time.
-
Determine the Slope: The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate Half-Life (t½): t½ = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Protein Amount (mg))[7][8]
Quantitative Data Summary
The following table presents hypothetical data from the metabolic stability assay of DrugX.
| Time (min) | % DrugX Remaining (+NADPH) | % DrugX Remaining (-NADPH) |
| 0 | 100.0 | 100.0 |
| 5 | 85.2 | 98.5 |
| 15 | 60.1 | 97.2 |
| 30 | 35.8 | 96.1 |
| 45 | 21.3 | 95.3 |
| 60 | 12.7 | 94.8 |
Calculated Metabolic Stability Parameters:
| Parameter | Value |
| Half-Life (t½) | 25.1 minutes |
| Intrinsic Clearance (CLint) | 55.2 µL/min/mg protein |
Signaling Pathways and Logical Relationships
The process of drug metabolism in the liver and the role of in vitro assays can be visualized as a logical flow.
Conclusion
This compound is a valuable tool for drug metabolism studies, serving as a reliable internal standard for the accurate quantification of analytes by LC-MS/MS. The detailed protocol provided for the in vitro metabolic stability assay demonstrates a practical application of this stable isotope-labeled compound. The use of such internal standards is crucial for generating high-quality data to support the selection and optimization of drug candidates in the preclinical development pipeline.
References
- 1. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [srdpharma.com]
- 4. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. filtrous.com [filtrous.com]
- 7. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
Application Notes and Protocols for N-Acetyl-DL-alanine-d7 in Amino Acid Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Acetyl-DL-alanine-d7 as a stable isotope-labeled tracer for investigating amino acid metabolism. This document includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate the integration of this powerful tool into your research.
Introduction
This compound is a deuterated analog of N-acetyl-alanine, designed for use in metabolic research and quantitative analysis. The stable isotope labeling allows for the tracing of alanine's metabolic fate through various biochemical pathways and serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] The deuterium (B1214612) labels (d7) provide a distinct mass shift, enabling clear differentiation from endogenous, unlabeled alanine (B10760859). The N-acetylation provides specific characteristics to the molecule that can be leveraged in various experimental setups.
The "DL" designation indicates that the product is a racemic mixture of both the D- and L-enantiomers. This is a critical consideration in experimental design, as D- and L-amino acids can have distinct metabolic fates. In mammals, L-alanine is a proteinogenic amino acid deeply integrated into central carbon metabolism, while D-alanine, primarily of bacterial origin, is metabolized by D-amino acid oxidase (DAO).[3]
Core Applications
This compound is a versatile tool with two primary applications in amino acid metabolism research:
-
Metabolic Flux Analysis: As a tracer, it allows for the qualitative and quantitative tracking of alanine's conversion into downstream metabolites. This is crucial for understanding how metabolic pathways are altered in various physiological and pathological states.
-
Internal Standard for Quantitative Metabolomics: Due to its chemical similarity to endogenous N-acetyl-alanine and alanine, it is an excellent internal standard for correcting for sample loss during preparation and for variations in instrument response in LC-MS and GC-MS analyses, ensuring high accuracy and precision.[2]
Data Presentation
To facilitate the interpretation and comparison of results from metabolic tracing studies, all quantitative data should be summarized in a clear and structured format.
Table 1: Hypothetical Mass Isotopomer Distribution in Key Metabolites Following this compound Administration in Cell Culture
| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+n) Abundance (%) | Fold Change vs. Control |
| Alanine | 30 | 70 (M+7) | 2.3 |
| Pyruvate | 65 | 35 (M+3) | 1.5 |
| Lactate | 70 | 30 (M+3) | 1.4 |
| Glutamate | 85 | 15 (M+3) | 1.2 |
| Citrate | 90 | 10 (M+2) | 1.1 |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
The following are generalized protocols for the use of this compound in metabolic research. These should be optimized based on the specific experimental system and analytical instrumentation.
Protocol 1: Metabolic Tracing in Cultured Cells
Objective: To trace the metabolic fate of the alanine backbone from this compound into central carbon metabolism.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Cultured cells (e.g., HepG2, A549)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), ice-cold
-
Liquid chromatography-mass spectrometer (LC-MS) or gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to approximately 80% confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 100 µM). The exact concentration should be optimized for your cell line.
-
Incubation: Incubate the cells with the tracer-containing medium for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of labeling. Isotopic steady state for central carbon metabolites is typically reached within hours.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to the culture dish to cover the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for your analytical platform (e.g., 50% methanol for LC-MS).
-
-
LC-MS/MS or GC-MS Analysis: Analyze the samples to determine the abundance of labeled and unlabeled metabolites.
Protocol 2: Use as an Internal Standard for Alanine Quantification
Objective: To accurately quantify the concentration of endogenous alanine in a biological sample.
Materials:
-
This compound (as the internal standard)
-
Biological sample (e.g., plasma, cell lysate)
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution. The amount should be comparable to the expected concentration of endogenous alanine.
-
Add a sufficient volume of ice-cold acetonitrile with 0.1% formic acid (e.g., 400 µL) to precipitate proteins.
-
Vortex vigorously and centrifuge at high speed for 10 minutes at 4°C.
-
-
Supernatant Collection: Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Monitor the transitions for both endogenous alanine and this compound.
-
-
Data Analysis:
-
Calculate the peak area ratio of endogenous alanine to the this compound internal standard.
-
Determine the concentration of endogenous alanine by comparing this ratio to a standard curve prepared with known concentrations of unlabeled alanine and a fixed concentration of the internal standard.
-
Visualizations
The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the use of this compound.
Caption: Metabolic fate of this compound.
Caption: Workflow for metabolic tracing.
Caption: Alanine's central role in metabolism.
References
Application Notes and Protocols: Preparation of N-Acetyl-DL-alanine-d7 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of stock solutions of N-Acetyl-DL-alanine-d7, a deuterated analog of N-Acetyl-DL-alanine. Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results in various research applications, including its use as an internal standard in pharmacokinetic and metabolic studies.
Physicochemical Properties and Storage
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage, as well as for the preparation of accurate stock solutions. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅H₂D₇NO₃ | [1][2] |
| Molecular Weight | 138.17 g/mol | [2] |
| Appearance | Typically a solid at room temperature. | [1] |
| Solubility | May be soluble in Dimethyl Sulfoxide (DMSO). Water, Ethanol, or Dimethylformamide (DMF) can also be tested. | [1] |
| Storage (Powder) | 3 years at -20°C or 2 years at 4°C. | [1] |
| Storage (in Solvent) | 6 months at -80°C or 1 month at -20°C. | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The concentration can be adjusted as per specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare the analytical balance with a clean microcentrifuge tube. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.3817 mg of the compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed powder. For a 10 mM solution with 1.3817 mg of powder, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but be cautious of potential degradation if the compound is heat-sensitive. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber glass vials or microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month)[1].
Calculations for Stock Solution Preparation:
To calculate the mass (m) of this compound required to prepare a stock solution of a specific molarity (M) and volume (V):
m (in mg) = M (in mol/L) * V (in L) * Molecular Weight (in g/mol ) * 1000 (mg/g)
Example Calculation for 1 mL of a 10 mM Stock Solution:
m = 0.010 mol/L * 0.001 L * 138.17 g/mol * 1000 mg/g = 1.3817 mg
Experimental Workflow
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Safety Precautions
-
Always handle this compound and solvents in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for detailed safety and handling information.
References
Application Notes and Protocols for N-Acetyl-DL-alanine-d7 in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative proteomics.[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1][2] By comparing the mass spectra of proteins from cells grown in "heavy" versus "light" (unlabeled) media, one can achieve highly accurate relative quantification of protein abundance.[2][3]
Traditionally, SILAC experiments utilize heavy isotopes of essential amino acids like arginine and lysine.[1] This document provides detailed application notes and protocols for the use of a non-standard deuterated, N-acetylated, and racemic amino acid derivative, N-Acetyl-DL-alanine-d7 , in SILAC-based quantitative proteomics.
While not a conventional choice, the use of this compound presents a unique approach to metabolic labeling. The underlying principle is that cellular enzymes, specifically acylases, will deacetylate the N-Acetyl-L-alanine-d7 component of the racemic mixture, releasing deuterated L-alanine for incorporation into newly synthesized proteins.[4] The D-enantiomer is not expected to be incorporated into proteins. This method may be of interest for specific metabolic studies or when exploring alternative labeling strategies.
Theoretical Considerations
Metabolic Conversion of this compound
For this compound to be utilized in SILAC, the following metabolic steps are presumed to occur within the cell:
-
Uptake: The N-acetylated amino acid is transported into the cell.
-
Deacetylation: Intracellular aminoacylases cleave the acetyl group from the N-terminus of N-Acetyl-L-alanine-d7, yielding L-alanine-d7 and acetate.[4]
-
Incorporation: The liberated "heavy" L-alanine-d7 is charged to its cognate tRNA and incorporated into proteins during translation.
It is important to note that only the L-enantiomer of alanine (B10760859) will be incorporated into proteins. Therefore, approximately half of the provided this compound will be available for labeling.
Considerations for Using a Deuterated Amino Acid
The use of deuterated amino acids in SILAC is a valid approach; however, it presents a unique challenge not typically encountered with 13C or 15N labeling.
-
Chromatographic Shift: Deuterated peptides often exhibit a slight shift in retention time during reverse-phase liquid chromatography (LC) compared to their non-deuterated counterparts, typically eluting slightly earlier.[5][6][7][8] This "chromatographic deuterium (B1214612) isotope effect" must be accounted for during data analysis to ensure accurate quantification.[5][7] Modern mass spectrometry software can often co-elute and quantify these shifted peaks.
Experimental Protocols
Phase 1: Adaptation to "Heavy" Medium
The initial phase involves adapting the cell line to a custom "heavy" SILAC medium to ensure complete incorporation of the labeled amino acid.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, HEK293)
-
DMEM for SILAC, deficient in L-alanine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound ("heavy" alanine)
-
N-Acetyl-DL-alanine ("light" alanine)
-
Penicillin-Streptomycin solution
-
Cell culture flasks and consumables
Protocol:
-
Prepare "Light" and "Heavy" SILAC Media:
-
"Light" Medium: Reconstitute DMEM for SILAC (deficient in L-alanine) according to the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and a standard concentration of "light" N-Acetyl-DL-alanine (e.g., 200 mg/L).
-
"Heavy" Medium: Reconstitute DMEM for SILAC (deficient in L-alanine) according to the manufacturer's instructions. Supplement with 10% dFBS, 1% Penicillin-Streptomycin, and "heavy" this compound at the same concentration as the "light" medium (e.g., 200 mg/L).
-
-
Cell Culture and Adaptation:
-
Culture two populations of the chosen cell line. One population will be grown in the "light" medium and the other in the "heavy" medium.
-
Subculture the cells for at least five to six cell doublings in their respective SILAC media to ensure near-complete incorporation (>95%) of the labeled amino acid into the proteome.[2][9]
-
-
Verification of Incorporation (Optional but Recommended):
-
After 5-6 doublings, harvest a small number of cells from the "heavy" labeled population.
-
Extract proteins, perform a tryptic digest, and analyze the peptides by LC-MS/MS.
-
Search the data for peptides containing alanine and confirm the mass shift corresponding to the incorporation of alanine-d7.
-
Phase 2: Experimental Treatment and Sample Preparation
Protocol:
-
Experimental Treatment: Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells, while the "light" labeled cells serve as a control).
-
Cell Lysis:
-
Harvest both "light" and "heavy" labeled cells.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "light" and "heavy" cell lysates using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg of each). This early mixing minimizes quantitative errors from subsequent sample handling.[2]
-
-
Protein Digestion:
-
Reduction and Alkylation: Reduce the disulfide bonds in the mixed protein sample with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide.
-
Tryptic Digestion: Digest the proteins into peptides using sequencing-grade modified trypsin. This is typically performed overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that could interfere with mass spectrometry analysis.
-
Lyophilize the cleaned peptides and resuspend them in a suitable buffer for LC-MS/MS analysis.
-
Phase 3: LC-MS/MS Analysis and Data Interpretation
Protocol:
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using a high-resolution Orbitrap-based mass spectrometer coupled with a nano-flow liquid chromatography system.
-
Set up the data acquisition method to perform data-dependent acquisition (DDA), where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a suitable software package for quantitative proteomics analysis (e.g., MaxQuant, Proteome Discoverer).
-
Configure the software to search the MS/MS data against a relevant protein sequence database.
-
Specify the following modifications in the search parameters:
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term).
-
Fixed modifications: Carbamidomethyl (C).
-
Labels: Specify the mass difference for alanine-d7.
-
-
The software will identify peptide pairs (light and heavy) and calculate the heavy-to-light (H/L) ratio for each peptide.
-
Protein ratios are then calculated based on the median or average of the ratios of their constituent peptides.
-
Data Presentation
The following tables represent hypothetical data from a SILAC experiment using this compound to compare a treated ("heavy") versus a control ("light") cell population.
Table 1: Representative Quantified Proteins
| Protein ID | Gene Name | H/L Ratio | p-value | Regulation |
| P04637 | TP53 | 2.15 | 0.001 | Upregulated |
| P60709 | ACTB | 1.02 | 0.89 | Unchanged |
| P31946 | HSP90AA1 | 0.45 | 0.005 | Downregulated |
| Q06830 | PRKCA | 1.89 | 0.012 | Upregulated |
| P10415 | VIM | 0.98 | 0.75 | Unchanged |
| P62258 | KRT18 | 0.51 | 0.021 | Downregulated |
Table 2: Detailed Peptide-Level Quantification for Protein P04637 (TP53)
| Peptide Sequence | H/L Ratio |
| ALLAAVR | 2.11 |
| FDSQALAK | 2.23 |
| VVALAALR | 2.09 |
| ALALAEK | 2.17 |
Visualization
Below are diagrams representing the experimental workflow and a hypothetical signaling pathway that could be investigated using this SILAC approach.
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. chempep.com [chempep.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Alanine Turnover with N-Acetyl-DL-alanine-d7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alanine (B10760859) is a non-essential amino acid that plays a central role in intermediary metabolism. It is intricately involved in the glucose-alanine cycle, gluconeogenesis, and the transport of nitrogen between tissues. The quantification of alanine turnover, which encompasses its rates of appearance (Ra) and disappearance (Rd), provides valuable insights into the dynamic state of protein metabolism and glucose homeostasis. Dysregulation of alanine metabolism has been implicated in various pathological conditions, including diabetes, liver disease, and cancer.
Stable isotope tracers are powerful tools for elucidating in vivo metabolic kinetics.[1][2][3] N-Acetyl-DL-alanine-d7 is a deuterated analogue of N-acetylalanine that can be utilized as a tracer to quantify alanine turnover. This application note provides a comprehensive overview and detailed protocols for the use of this compound in metabolic research.
Principle: The underlying principle of this method is the in vivo deacetylation of this compound to release deuterated alanine (d7-alanine) into the free amino acid pool.[4] The enrichment of d7-alanine in biological fluids, typically plasma, is then measured over time using mass spectrometry. By modeling the kinetics of d7-alanine dilution, the turnover rate of the endogenous alanine pool can be calculated. It is assumed that the N-acetyl group is efficiently cleaved in vivo, a process known to be carried out by acylases, particularly in the kidney.[4]
Key Applications
-
Metabolic Research: Investigating the regulation of alanine metabolism in response to nutritional, hormonal, or pharmacological interventions.
-
Drug Development: Assessing the impact of novel therapeutic agents on amino acid and glucose metabolism.
-
Clinical Research: Studying alterations in alanine turnover in various disease states to identify potential biomarkers or therapeutic targets.
Experimental Workflow
The general workflow for quantifying alanine turnover using this compound involves several key steps, from subject preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: In Vivo Tracer Administration and Sample Collection
Objective: To administer this compound to a research subject and collect timed plasma samples for isotopic enrichment analysis.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile saline solution (0.9% NaCl)
-
Infusion pump and sterile syringes
-
Catheters for intravenous access
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Subject Preparation: Subjects should be fasted overnight (8-12 hours) to achieve a metabolic steady state.
-
Catheter Placement: Place an intravenous catheter in a forearm vein for tracer infusion and another in the contralateral hand or forearm vein, kept patent with a slow saline drip, for blood sampling.
-
Baseline Blood Sample: Draw a baseline blood sample (t=0) prior to tracer administration.
-
Tracer Administration:
-
Bolus Injection: Administer a single intravenous bolus of this compound (e.g., 5-10 mg/kg body weight).
-
Constant Infusion: Alternatively, for steady-state analysis, a priming bolus can be followed by a constant infusion of the tracer.
-
-
Timed Blood Sampling: Collect blood samples at predetermined time points after tracer administration (e.g., 2, 5, 10, 15, 30, 45, 60, 90, 120 minutes for bolus administration).
-
Sample Processing: Immediately place blood samples on ice. Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Aliquot the plasma into cryovials and store at -80°C until analysis.
Protocol 2: Sample Preparation and Derivatization for GC-MS Analysis
Objective: To extract amino acids from plasma and derivatize them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plasma samples
-
Internal standard (e.g., L-alanine-d4)
-
Perchloric acid (PCA) or trichloroacetic acid (TCA)
-
Potassium carbonate (K2CO3)
-
Cation exchange resin (e.g., Dowex 50WX8)
-
Ammonium hydroxide (B78521) (NH4OH)
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Protein Precipitation: Thaw plasma samples on ice. To 100 µL of plasma, add a known amount of internal standard. Precipitate proteins by adding 200 µL of ice-cold 10% PCA. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize with 3M K2CO3.
-
Amino Acid Isolation (Optional but Recommended): Apply the neutralized supernatant to a cation exchange column to isolate the amino acid fraction. Wash the column with deionized water and elute the amino acids with 2M NH4OH.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Derivatization: To the dried amino acid residue, add 50 µL of acetonitrile and 50 µL of MTBSTFA. Cap the vial tightly and heat at 80°C for 60 minutes.[5]
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
Protocol 3: GC-MS Analysis for Alanine Isotopologue Enrichment
Objective: To determine the isotopic enrichment of d7-alanine in plasma samples.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for amino acid analysis (e.g., DB-5ms)
GC-MS Parameters (Example):
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z for unlabeled alanine, d7-alanine, and internal standard (specific ions depend on derivatization) |
Data Acquisition:
Monitor the ion currents corresponding to the specific mass-to-charge ratios (m/z) of the derivatized unlabeled alanine (M+0) and d7-alanine (M+7). The specific m/z values will depend on the derivatization agent used.
Data Presentation and Analysis
The primary outcome of the mass spectrometry analysis is the isotopic enrichment of d7-alanine in plasma over time. This data can be presented in a tabular format.
Table 1: Plasma d7-Alanine Enrichment Post-Tracer Administration
| Time (minutes) | Subject 1 (% Enrichment) | Subject 2 (% Enrichment) | Subject 3 (% Enrichment) | ... |
| 0 | 0.00 | 0.00 | 0.00 | ... |
| 2 | 5.82 | 6.15 | 5.98 | ... |
| 5 | 8.91 | 9.23 | 9.05 | ... |
| 10 | 7.54 | 7.88 | 7.69 | ... |
| 15 | 6.43 | 6.71 | 6.55 | ... |
| 30 | 4.89 | 5.12 | 4.99 | ... |
| 45 | 3.76 | 3.95 | 3.85 | ... |
| 60 | 2.98 | 3.14 | 3.06 | ... |
| 90 | 1.95 | 2.05 | 2.00 | ... |
| 120 | 1.32 | 1.39 | 1.35 | ... |
| Note: Data are hypothetical and for illustrative purposes only. |
Calculation of Alanine Turnover
The rate of appearance (Ra) of alanine can be calculated using the following equation for a single bolus injection:
Ra = Dose / AUC
Where:
-
Dose is the amount of d7-alanine tracer administered (in µmol/kg).
-
AUC is the area under the enrichment-time curve.
The enrichment data from Table 1 is used to calculate the AUC.
Table 2: Calculated Alanine Turnover Rates
| Parameter | Subject 1 | Subject 2 | Subject 3 | Mean ± SD |
| Dose (µmol/kg) | 50.0 | 50.0 | 50.0 | 50.0 |
| AUC (% enrichment * min) | 350.5 | 368.2 | 359.3 | 359.3 ± 8.8 |
| Alanine Ra (µmol/kg/min) | 0.143 | 0.136 | 0.139 | 0.139 ± 0.004 |
| Note: Data are hypothetical and for illustrative purposes only. |
Signaling Pathways and Logical Relationships
The metabolic fate of this compound and its entry into the alanine metabolic network can be visualized as follows:
Conclusion
The use of this compound as a stable isotope tracer provides a robust method for quantifying whole-body alanine turnover. The protocols outlined in this application note offer a comprehensive guide for researchers, from experimental design to data analysis. Accurate measurement of alanine kinetics is crucial for advancing our understanding of metabolic regulation in health and disease, and for the development of novel therapeutic strategies.
References
- 1. metsol.com [metsol.com]
- 2. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]
- 3. researchgate.net [researchgate.net]
- 4. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Acetyl-DL-alanine-d7 in Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-DL-alanine-d7 is a deuterated form of N-Acetyl-DL-alanine, a derivative of the amino acid alanine. In clinical research, stable isotope-labeled compounds like this compound are invaluable tools, primarily utilized as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The incorporation of deuterium (B1214612) atoms results in a mass shift from the endogenous analyte without significantly altering its chemical and physical properties. This characteristic allows for precise and accurate quantification of the non-labeled N-Acetyl-DL-alanine in complex biological matrices such as plasma, urine, and tissue homogenates.
These application notes provide a comprehensive overview of the use of this compound in clinical research settings, detailing its primary application as an internal standard, along with protocols for sample preparation and bioanalytical method validation.
Core Application: Internal Standard in LC-MS/MS Bioanalysis
The gold standard in quantitative bioanalysis is the use of a stable isotope-labeled internal standard (SIL-IS). This compound serves this purpose for the quantification of N-Acetyl-DL-alanine. The SIL-IS is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. By co-eluting with the analyte of interest and exhibiting similar ionization efficiency, it effectively compensates for variability in sample extraction, matrix effects, and instrument response.
Key Advantages of Using this compound as an Internal Standard:
-
Accuracy and Precision: Minimizes variability introduced during sample preparation and analysis, leading to more reliable data.
-
Matrix Effect Compensation: The internal standard experiences similar ion suppression or enhancement as the analyte, correcting for these matrix-related issues.
-
Improved Recovery Assessment: Provides a true measure of the analytical method's extraction efficiency.
Experimental Protocols
Quantitative Analysis of N-Acetyl-DL-alanine in Human Plasma
This protocol outlines a typical LC-MS/MS method for the quantification of N-Acetyl-DL-alanine in human plasma using this compound as an internal standard.
a. Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and calibration standards on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.
-
Add 10 µL of the internal standard working solution (this compound in a suitable solvent, e.g., 50:50 methanol:water).
-
Vortex for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid to enhance protein precipitation) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
b. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Suggested Condition |
| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min. |
| Column Temperature | 40°C. |
| Injection Volume | 5 µL. |
| Mass Spectrometer | Triple quadrupole mass spectrometer. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). |
| Source Temperature | 500°C. |
| IonSpray Voltage | 5500 V. |
c. Mass Spectrometry Parameters (MRM Transitions)
The exact mass transitions should be determined by infusing the pure compounds. The following are hypothetical but representative transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-Acetyl-DL-alanine | 132.1 | 88.1 | 15 |
| This compound | 139.1 | 95.1 | 15 |
Data Presentation: Bioanalytical Method Validation Summary
A bioanalytical method using this compound as an internal standard must be validated according to regulatory guidelines (e.g., FDA). The following tables summarize typical acceptance criteria and hypothetical validation data.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | - | 10 - 5000 ng/mL |
| Accuracy | ± 15% (± 20% at LLOQ) | Within limits |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Within limits |
Table 2: Accuracy and Precision of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 10 | 9.8 | 98.0 | 12.5 |
| Low QC | 30 | 29.1 | 97.0 | 8.2 |
| Medium QC | 300 | 309.0 | 103.0 | 6.5 |
| High QC | 3000 | 2940.0 | 98.0 | 5.1 |
Table 3: Matrix Effect and Recovery
| Parameter | Acceptance Criteria | Hypothetical Result |
| Matrix Factor | %CV ≤ 15% | 8.9% |
| Recovery | Consistent & Reproducible | ~85% (analyte and IS) |
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for plasma sample analysis.
Logic of Internal Standard Use
Caption: Ratiometric quantification using an internal standard.
Conclusion
This compound is an essential tool for the accurate and precise quantification of N-Acetyl-DL-alanine in clinical research. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for the mitigation of variability inherent in complex biological matrices. The provided protocols and validation data serve as a guide for researchers to develop and implement robust analytical methods for pharmacokinetic, metabolic, and other clinical studies involving N-Acetyl-DL-alanine. The successful application of these methods is crucial for generating high-quality data to support drug development and clinical decision-making.
Unlocking Metabolic Pathways: Application Notes and Protocols for N-Acetyl-DL-alanine-d7 Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting metabolic tracer studies using N-Acetyl-DL-alanine-d7. This deuterated stable isotope tracer is a powerful tool for elucidating the dynamics of alanine (B10760859) metabolism and its related pathways in both in vitro and in vivo models. These studies are critical for understanding disease mechanisms, identifying novel drug targets, and assessing the metabolic fate of therapeutics.
Introduction to this compound Tracer Studies
This compound is an isotopic analog of N-acetyl-alanine, a derivative of the non-essential amino acid alanine. The replacement of seven hydrogen atoms with deuterium (B1214612) (d7) creates a "heavy" version of the molecule that can be distinguished from its endogenous, "light" counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] This stable isotope labeling allows researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of N-acetyl-alanine and its metabolic products without the use of radioactive materials.[2]
Key Applications:
-
Metabolic Flux Analysis: Quantifying the rate of conversion of N-acetyl-alanine into downstream metabolites.[3]
-
Pathway Elucidation: Identifying the metabolic pathways in which N-acetyl-alanine and its derivatives participate.
-
Pharmacokinetic Studies: Determining the ADME properties of drugs that are structurally related to N-acetyl-alanine.[1]
-
Disease Biomarker Discovery: Investigating alterations in alanine metabolism associated with diseases such as metabolic syndrome, type 2 diabetes, and liver disease.[4][5]
Relevant Metabolic Pathways
Alanine plays a central role in intermediary metabolism, connecting carbohydrate and amino acid metabolism. N-acetylated amino acids are involved in various biological processes, including protein stability and regulation.[6] Tracer studies with this compound can provide insights into these interconnected pathways.
Alanine Metabolism and its Link to Central Carbon Metabolism
Alanine is readily synthesized from pyruvate, the end product of glycolysis, through a transamination reaction catalyzed by alanine transaminase (ALT). This reversible reaction also allows for the conversion of alanine back to pyruvate, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a substrate for gluconeogenesis.[4][7]
Below is a diagram illustrating the central role of alanine in metabolism.
N-Acetyl-Alanine Metabolism
N-acetylated amino acids can be deacetylated by aminoacylases to yield the free amino acid and acetate.[6] In the context of a tracer study, this compound would first be deacetylated to produce DL-alanine-d7, which can then enter the metabolic pathways outlined above.
Experimental Design and Protocols
A well-designed stable isotope tracer experiment is crucial for obtaining meaningful data.[3] Key considerations include the choice of experimental model (in vitro vs. in vivo), labeling strategy, duration of labeling, and analytical methodology.
In Vitro Tracer Studies in Cell Culture
This protocol is adapted from established methods for stable isotope labeling by amino acids in cell culture (SILAC).[8][9]
Objective: To trace the incorporation of the d7-label from this compound into intracellular metabolites and proteins.
Materials:
-
This compound
-
Mammalian cell line of interest
-
Standard cell culture medium and supplements
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol (B129727), ice-cold)
-
Scintillation vials or microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Experimental Workflow:
Protocol:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.
-
Preparation of Labeling Medium: Prepare the experimental medium by supplementing base medium with this compound to a final concentration typically in the range of the endogenous amino acid. Use dFBS to minimize the presence of unlabeled alanine.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing this compound.
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of label incorporation.
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Add a specific volume of ice-cold 80% methanol to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for MS analysis.[10]
-
-
Mass Spectrometry Analysis: Analyze the samples by LC-MS or GC-MS to measure the abundance of d7-labeled metabolites.
-
Data Analysis: Calculate the isotopic enrichment of downstream metabolites to determine the metabolic flux.
Data Presentation:
| Time Point (hours) | Alanine-d7 Enrichment (%) | Pyruvate-d(n) Enrichment (%) | Lactate-d(n) Enrichment (%) | Glutamate-d(n) Enrichment (%) |
| 0 | 0 | 0 | 0 | 0 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
In Vivo Tracer Studies in Animal Models
This protocol is based on established methods for in vivo stable isotope tracer studies.[11][12]
Objective: To investigate the whole-body metabolism of this compound and its incorporation into various tissues.
Materials:
-
This compound sterile solution
-
Animal model (e.g., mouse, rat)
-
Equipment for administration (e.g., gavage needles, syringes)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue collection tools
-
Analytical equipment (LC-MS/MS)
Experimental Workflow:
Protocol:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Baseline Sampling: Collect baseline blood and urine samples to determine the natural isotopic background.
-
Tracer Administration: Administer a bolus dose of this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Time-Course Sampling: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes). At the end of the experiment, collect tissues of interest (e.g., liver, muscle, brain).
-
Sample Processing:
-
Process blood to obtain plasma.[13]
-
Homogenize tissue samples in an appropriate buffer.
-
-
Metabolite Extraction: Perform metabolite extraction from plasma and tissue homogenates using methods like protein precipitation or liquid-liquid extraction.[10]
-
Mass Spectrometry Analysis: Analyze the extracts by LC-MS/MS to quantify the concentration and isotopic enrichment of this compound and its metabolites.
-
Data Analysis: Determine the pharmacokinetic parameters and tissue distribution of the tracer and its labeled metabolites.
Data Presentation:
Table 1: Plasma Pharmacokinetics of this compound
| Time (min) | This compound (ng/mL) | Alanine-d7 (ng/mL) |
| 0 | 0 | 0 |
| 15 | ||
| 30 | ||
| 60 | ||
| 120 | ||
| 240 |
Table 2: Tissue Distribution of Alanine-d7 at 240 min
| Tissue | Alanine-d7 Enrichment (%) |
| Liver | |
| Muscle | |
| Brain | |
| Kidney |
Conclusion
This compound is a versatile and valuable tool for investigating alanine metabolism in a variety of research settings. The protocols and guidelines presented here provide a framework for designing and conducting robust tracer studies to gain deeper insights into metabolic pathways in health and disease. Proper experimental design, sample handling, and analytical methodology are paramount for obtaining high-quality, interpretable data.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Alanine Metabolism Overview - Creative Proteomics [creative-proteomics.com]
- 5. Alanine and aspartate aminotransferase and glutamine-cycling pathway: Their roles in pathogenesis of metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. metsol.com [metsol.com]
Application Note: Measuring In Vivo Protein Synthesis Using a Deuterated Alanine Tracer
Introduction
The dynamic regulation of protein synthesis is fundamental to cellular health, disease progression, and the mechanism of action for many therapeutic agents. Quantifying the rate of protein synthesis in vivo is crucial for research in metabolism, oncology, aging, and drug development. Stable isotope labeling, combined with mass spectrometry, offers a safe and powerful method for these measurements.[][2] This document details the use of deuterated alanine (B10760859) as a tracer to determine the fractional synthesis rate (FSR) of proteins in living organisms.
While the user specified N-Acetyl-DL-alanine-d7, the common and well-validated method involves the administration of deuterated water (²H₂O or D₂O), which serves as a source of deuterium (B1214612) for the de novo synthesis and labeling of non-essential amino acids, including alanine.[3][4][5] Deuterium from D₂O is incorporated into alanine through metabolic processes like transamination.[4] This newly synthesized, deuterium-labeled alanine is then incorporated into new proteins. By measuring the rate of its incorporation relative to the enrichment of the precursor amino acid pool, a precise FSR can be calculated.[6]
Alanine is an excellent tracer for this method due to its high abundance and the fact that it has four potential sites for deuterium incorporation from body water, which amplifies the signal and increases measurement sensitivity.[3][4] This approach is robust, cost-effective, and can be used to measure the synthesis rates of proteins with both fast and slow turnover rates over extended periods.[5][7]
Principle of the Method
The precursor-product principle is the foundation of this technique.[6] After administering D₂O, the body water becomes enriched with deuterium. This deuterium is rapidly transferred to the free alanine pool in the body. As new proteins are synthesized, this labeled alanine is incorporated. The FSR is determined by measuring the isotopic enrichment of alanine in the protein (the product) and dividing it by the isotopic enrichment of alanine in the free amino acid pool (the precursor) over a specific period.[6]
Visualizations
Conceptual Workflow of Deuterium Incorporation
The following diagram illustrates how deuterium from D₂O is incorporated into the free alanine pool and subsequently into newly synthesized proteins.
Caption: Deuterium incorporation from D₂O into protein-bound alanine.
Key Regulatory Pathway: mTOR Signaling
Protein synthesis is tightly regulated by signaling pathways that respond to nutrients, growth factors, and stress. The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator.
Caption: Simplified mTOR signaling pathway regulating protein synthesis.
Experimental Protocols
This protocol describes a typical study in a rodent model to measure protein FSR in various tissues.
Materials and Reagents
-
Deuterium oxide (D₂O, 99.8-99.9 atom %)
-
Sterile 0.9% saline
-
Anesthetics (e.g., isoflurane)
-
Sample collection tubes (for blood and tissues)
-
Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Perchloric acid (PCA)
-
Dowex AG 50W-X8 resin
-
Derivatization agents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo protein synthesis measurement.
Detailed Procedure
Step 1: Animal Preparation and D₂O Administration [4]
-
Acclimatize animals to their housing environment for at least one week.
-
Prepare the D₂O priming dose by mixing 99.9% D₂O with an equal volume of sterile 0.9% saline to make it isotonic.
-
Administer a bolus intraperitoneal (IP) injection of the D₂O solution to rapidly enrich the body water to approximately 2.5-5%. The typical dose is 20 µL per gram of body weight.
-
Immediately following the injection, replace the regular drinking water with water containing 4-8% D₂O for the duration of the experiment. This maintains a stable body water enrichment.
Step 2: Sample Collection [7][8]
-
Precursor Pool (Blood): Collect small blood samples (20-50 µL) from the tail or saphenous vein at designated time points (e.g., 30 minutes, and then daily) to monitor body water and plasma free alanine enrichment. Collect blood into heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C.
-
Product (Tissue): At the experiment's endpoint (e.g., 24 hours, 7 days), euthanize the animal according to approved protocols. Quickly dissect tissues of interest (e.g., liver, muscle, heart), rinse with ice-cold saline, blot dry, and flash-freeze in liquid nitrogen. Store tissues at -80°C.[8]
Step 3: Sample Processing
-
Body Water Enrichment: Isolate water from plasma samples by vacuum distillation. Analyze the deuterium enrichment using an isotope ratio mass spectrometer (IRMS) or by reacting with acetone (B3395972) for GC-MS analysis.
-
Plasma Free Alanine (Precursor) Enrichment:
-
Deproteinize plasma by adding an equal volume of 10% perchloric acid (PCA).
-
Centrifuge and collect the supernatant.
-
Purify amino acids from the supernatant using cation-exchange chromatography (e.g., Dowex AG 50W-X8 resin).
-
Dry the purified amino acid fraction.
-
-
Protein-Bound Alanine (Product) Enrichment:
-
Homogenize a weighed portion of frozen tissue (~30-50 mg) in PCA.
-
Centrifuge and discard the supernatant (which contains the free amino acid pool).
-
Wash the protein pellet multiple times with PCA to remove all free amino acids.
-
Hydrolyze the protein pellet in 6N HCl at 110°C for 18-24 hours.
-
Dry the hydrolysate and purify the amino acids using the same cation-exchange method as for plasma.
-
Step 4: Derivatization and GC-MS Analysis [9]
-
Derivatize the purified amino acid samples (from both precursor and product) to make them volatile for GC analysis. A common method is using MTBSTFA to form t-BDMS derivatives.
-
Analyze the samples on a GC-MS system, monitoring the relevant mass-to-charge ratios (m/z) for the alanine derivative to determine the mole percent excess (MPE) of labeled alanine.
Step 5: Calculation of Fractional Synthesis Rate (FSR) [6][9] The FSR, expressed as the percentage of the protein pool synthesized per day (%/day), is calculated using the precursor-product formula:
FSR (%/day) = [ (MPE_product) / (MPE_precursor × n) ] × (1 / t) × 100
Where:
-
MPE_product is the mole percent excess of deuterated alanine in the protein-bound (product) pool.
-
MPE_precursor is the mole percent excess of deuterium in the body water pool (or directly in the plasma free alanine pool).
-
n is a correction factor for the number of deuterium atoms that can be incorporated into alanine from water (~3.7).[9]
-
t is the duration of the labeling period in days.
For studies over longer periods or with rapidly turning over proteins, a rise-to-plateau kinetic model may be more appropriate.[9]
Data Presentation
The following tables show representative data from a hypothetical 7-day rodent study.
Table 1: Body Water and Precursor Pool Enrichment
| Time Point | Body Water Enrichment (%) | Plasma Free Alanine Enrichment (MPE) |
|---|---|---|
| Day 1 | 4.85 ± 0.15 | 1.30 ± 0.04 |
| Day 3 | 4.91 ± 0.11 | 1.32 ± 0.03 |
| Day 5 | 4.88 ± 0.13 | 1.31 ± 0.04 |
| Day 7 | 4.90 ± 0.12 | 1.32 ± 0.03 |
Values are presented as Mean ± SEM. The precursor enrichment in plasma alanine is expected to reach a stable plateau quickly after D₂O administration.[3][5]
Table 2: Protein-Bound Alanine Enrichment and Calculated FSR at Day 7
| Tissue | Protein-Bound Alanine Enrichment (MPE) | Fractional Synthesis Rate (%/day) |
|---|---|---|
| Liver | 0.453 ± 0.021 | 9.4 ± 0.4 |
| Kidney | 0.181 ± 0.015 | 3.7 ± 0.3 |
| Heart | 0.073 ± 0.008 | 1.5 ± 0.2 |
| Skeletal Muscle (Gastrocnemius) | 0.048 ± 0.005 | 1.0 ± 0.1 |
FSR calculated using the formula with MPE_precursor from body water (4.90%) and n=3.7. Calculated synthesis rates are much higher in metabolically active tissues like the liver compared to muscle.[5]
References
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Determination of protein replacement rates by deuterated water: validation of underlying assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An exploration of the methods to determine the protein‐specific synthesis and breakdown rates in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein fractional synthesis rates within tissues of high- and low-active mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The application of 2H2O to measure skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of N-Acetyl-DL-alanine-d7 Labeled Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry is a powerful technique for elucidating metabolic pathways and quantifying metabolite flux. N-Acetyl-DL-alanine-d7 (d7-NAA) is a deuterated analog of N-acetylalanine, which can be used as a tracer in metabolic studies. Upon cellular uptake, d7-NAA can be deacetylated to produce deuterated alanine (B10760859) (d7-alanine). This labeled alanine can then be incorporated into various metabolic pathways, including protein synthesis and central carbon metabolism. Gas chromatography-mass spectrometry (GC-MS) is a robust analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it well-suited for the analysis of derivatized amino acids and related metabolites. This application note provides detailed protocols for the GC-MS analysis of metabolites labeled with this compound.
Metabolic Pathway of this compound
The primary metabolic fate of this compound within the cell is its deacetylation by acylases to yield L-alanine-d7 and acetate (B1210297).[1] The resulting L-alanine-d7 can then enter the cellular alanine pool and be utilized in various metabolic processes, including transamination to pyruvate-d7, incorporation into proteins, and gluconeogenesis. The deuterated label can thus be traced through these interconnected pathways.
Experimental Protocols
Metabolic Labeling of Cells with this compound
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Sterile PBS
-
Cell scraper
-
Centrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the logarithmic growth phase at the time of labeling.
-
Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of this compound. The optimal concentration should be determined empirically but can range from 100 µM to 1 mM.
-
Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells twice with sterile PBS. Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled compound. The incubation time can vary from a few hours to 24 hours or more, depending on the metabolic pathway of interest.
-
Cell Harvesting: After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a suitable extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C for at least 15 minutes to quench metabolism and extract metabolites.
-
Sample Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator or a stream of nitrogen. The dried metabolite extract is now ready for derivatization.
Sample Derivatization for GC-MS Analysis
For GC-MS analysis, polar metabolites like amino acids need to be derivatized to increase their volatility. The following is a protocol for a two-step derivatization to form N-acetyl methyl esters.[2]
Materials:
-
Dried metabolite extract
-
1.85 M HCl in methanol (B129727)
-
Acetic anhydride
-
Trimethylamine
-
Ethyl acetate
-
Saturated NaCl solution
-
Dichloromethane (DCM)
-
Heating block
-
Nitrogen evaporator
Procedure:
-
Esterification: To the dried metabolite extract, add 1 mL of 1.85 M acidified methanol. Heat the sample at 100°C for 1 hour. Evaporate the remaining methanol under a stream of nitrogen at room temperature.[2]
-
Reagent Removal: Add 250 µL of DCM and evaporate under nitrogen at room temperature to remove any remaining excess reagents.[2]
-
Acetylation: Add 1 mL of a mixture of acetic anhydride, trimethylamine, and acetone (1:2:5, v/v/v) to the dried sample. Heat at 60°C for 10 minutes. Evaporate the reagents under a stream of nitrogen at room temperature.[2]
-
Extraction: Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution to the dried sample and vortex. After phase separation, discard the aqueous (lower) phase.[2]
-
Drying and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen. Add 1 mL of DCM twice and evaporate to remove any trace water. Finally, reconstitute the derivatized sample in 100 µL of ethyl acetate and transfer to a GC vial with an insert for analysis.[2]
GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Thermo Trace GC 1310 coupled to a Thermo Scientific Delta V Advantage isotope-ratio mass spectrometer).[3]
GC Conditions:
-
Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness)[3]
-
Injection: 1 µL, splitless at 260°C for 1 minute[3]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min[3]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 140°C, hold for 4 minutes
-
Ramp 2: 12°C/min to 240°C, hold for 5 minutes
-
Ramp 3: 8°C/min to 255°C, hold for 35 minutes[3]
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor for the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated metabolites of interest.
-
Mass Range: Scan from m/z 50 to 650 for initial identification of derivatives.
Data Presentation
Quantitative analysis of d7-labeled metabolites is achieved by monitoring the ion currents of the molecular ions and characteristic fragments of both the unlabeled (M+0) and labeled (M+7 for alanine) analytes. The percentage of labeling can be calculated from the relative peak areas of the labeled and unlabeled species.
Hypothetical Quantitative Data:
The following table is an example of how quantitative data from a hypothetical experiment could be presented. In this illustrative experiment, a cell culture was labeled with this compound for 24 hours.
| Metabolite | Unlabeled (M+0) Peak Area | Labeled (M+7) Peak Area | % Labeling | Fold Change vs. Control |
| Alanine | 1,500,000 | 4,500,000 | 75% | 3.0 |
| Pyruvate | 800,000 | 1,200,000 | 60% | 1.5 |
| Aspartate | 1,200,000 | 600,000 | 33% | 0.5 |
| Glutamate | 2,000,000 | 800,000 | 28% | 0.4 |
Note: This data is for illustrative purposes only and does not represent the results of an actual experiment.
Experimental Workflow
The overall experimental workflow for the GC-MS analysis of this compound labeled metabolites is depicted below.
Conclusion
This application note provides a comprehensive set of protocols for the analysis of this compound labeled metabolites using GC-MS. The detailed methodologies for metabolic labeling, sample derivatization, and GC-MS analysis will enable researchers to trace the metabolic fate of N-acetylalanine and quantify the incorporation of its deuterated label into downstream metabolites. This approach can provide valuable insights into amino acid metabolism and its role in various physiological and pathological conditions.
References
- 1. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Troubleshooting & Optimization
Improving N-Acetyl-DL-alanine-d7 solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N-Acetyl-DL-alanine-d7 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a deuterated form of N-Acetyl-DL-alanine, a derivative of the amino acid alanine. The replacement of seven hydrogen atoms with deuterium (B1214612) is often used in metabolic research and as an internal standard in mass spectrometry-based assays. Its solubility in aqueous buffers is critical for ensuring accurate and reproducible results in a variety of experimental settings, including enzymatic assays, cell culture studies, and analytical method development.
Q2: What are the key physicochemical properties of N-Acetyl-DL-alanine that influence its solubility?
The solubility of N-Acetyl-DL-alanine is primarily governed by its chemical structure, which includes a hydrophilic acetylated amino group and a carboxylic acid group. The carboxylic acid moiety has a pKa value in the range of 3.7 to 3.9. This means that the molecule's overall charge and, consequently, its solubility are highly dependent on the pH of the aqueous solution.
Q3: Does the deuteration in this compound significantly affect its solubility compared to the non-deuterated form?
The substitution of hydrogen with deuterium generally has a minimal impact on the physicochemical properties that govern solubility, such as pKa and polarity. Therefore, the solubility of this compound is expected to be very similar to that of N-Acetyl-DL-alanine. Any observed differences are typically negligible for most experimental purposes.
Q4: What is the expected solubility of N-Acetyl-DL-alanine in water?
The predicted aqueous solubility of N-Acetyl-L-alanine is approximately 43.6 g/L.[1][2] An experimental value for the L-enantiomer has been reported as 26 mg/mL (26 g/L).[3][4][5] Given the similarity between enantiomers and the racemic mixture in terms of achiral properties like solubility, these values provide a good estimate for N-Acetyl-DL-alanine.
Troubleshooting Guides
Issue: this compound is not dissolving in my aqueous buffer.
Possible Cause 1: Incorrect pH of the buffer.
This compound is a weak acid with a pKa of approximately 3.7-3.9. Its solubility significantly increases as the pH of the solution rises above its pKa. If your buffer has a pH at or below the pKa, the compound will be in its less soluble, protonated (neutral) form.
Solution:
-
Adjust the pH: Increase the pH of your buffer to be at least 1.5 to 2 pH units above the pKa. For this compound, a pH of 5.5 or higher is recommended to ensure the carboxylic acid group is deprotonated, forming the more soluble carboxylate salt.
-
Choose an appropriate buffer: Select a buffer system that is effective in the desired pH range. For example, phosphate (B84403) buffers are suitable for a pH range of 5.8-8.0, while citrate (B86180) buffers can be used for pH 3.0-6.2.
dot
Caption: pH-dependent solubility of this compound.
Possible Cause 2: Insufficient buffer capacity.
If the buffer capacity is too low, the addition of the acidic this compound may lower the pH of the solution, reducing its own solubility.
Solution:
-
Increase buffer concentration: Use a higher concentration of the buffer components to resist changes in pH upon the addition of the compound. A buffer concentration of 50-100 mM is typically sufficient.
Possible Cause 3: The compound requires a co-solvent.
Even at an optimal pH, the intrinsic solubility of this compound in purely aqueous solutions may be limited for some high-concentration applications.
Solution:
-
Introduce a co-solvent: The addition of a water-miscible organic solvent can increase the solubility. Common co-solvents for biological experiments include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG), such as PEG 400
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Start with a small percentage of the co-solvent (e.g., 1-5% v/v) and gradually increase it until the compound dissolves. Be mindful that high concentrations of organic solvents may affect the stability of proteins or the viability of cells in your experiment.
Data Presentation
Table 1: Estimated Solubility of N-Acetyl-DL-alanine in Common Aqueous Buffers at 25°C
| Buffer System | pH | Estimated Solubility (g/L) | Notes |
| Citrate Buffer | 3.0 | Low (< 10) | At a pH below the pKa, the compound is in its less soluble protonated form. |
| Citrate Buffer | 4.0 | Moderate (10-25) | As the pH approaches and slightly exceeds the pKa, solubility increases. |
| Citrate Buffer | 5.0 | High (> 25) | The compound is predominantly in its more soluble deprotonated form. |
| Phosphate Buffer | 6.0 | High (> 25) | Well above the pKa, ensuring good solubility. |
| Phosphate Buffer | 7.0 | High (> 25) | The compound is fully deprotonated and highly soluble. |
| Phosphate Buffer | 8.0 | High (> 25) | The compound remains in its soluble deprotonated form. |
| TRIS Buffer | 7.5 | High (> 25) | Suitable for maintaining solubility at physiological pH. |
| TRIS Buffer | 8.5 | High (> 25) | The compound is stable and soluble in this pH range. |
Note: These are estimated values based on the known pKa and water solubility of N-Acetyl-alanine. Actual solubility may vary depending on the ionic strength and specific components of the buffer.
Experimental Protocols
Protocol 1: Determining the Optimal pH for Solubilization
This protocol outlines a systematic approach to identify the minimum pH required to achieve the desired concentration of this compound.
dot
References
N-Acetyl-DL-alanine-d7 precipitation issues in experimental assays
Welcome to the technical support center for N-Acetyl-DL-alanine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for precipitation issues encountered during experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution?
Precipitation of this compound can stem from several physicochemical factors related to its properties and the specific conditions of your assay. Key reasons include:
-
Exceeding Solubility Limits: The concentration you are trying to achieve may be higher than the compound's maximum solubility in your specific buffer system.
-
pH and Ionic Strength: As an amino acid derivative, its solubility is highly dependent on pH.[1] Solubility is often lowest near the isoelectric point and increases in more acidic or basic conditions.[1][2] High concentrations of salts in the buffer can also reduce solubility through a "salting-out" effect.[3]
-
Temperature: The solubility of most solid compounds, including this compound, generally decreases at lower temperatures.[3] If your assay is performed on ice or at 4°C, you may encounter precipitation.
-
Solvent Mismatch: While N-acetyl-alanine is considered water-soluble, using buffers with high percentages of organic co-solvents can sometimes lead to precipitation if the buffer salts themselves are not soluble in the organic mixture.[4][5][6]
-
Improper Mixing: Adding a concentrated stock solution (e.g., in DMSO) too quickly to an aqueous buffer can cause localized supersaturation, leading to immediate precipitation.[7]
Q2: What is the expected solubility of this compound?
Table 1: Physicochemical Properties of N-Acetyl-DL-alanine (Non-deuterated analog)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉NO₃ | [10] |
| Molecular Weight | 131.13 g/mol | [10] |
| XLogP3-AA | -0.9 |[10] |
Table 2: Reported Aqueous Solubility of N-Acetyl-alanine Analogs
| Compound | Reported Solubility | Source |
|---|---|---|
| N-Acetyl-L-alanine | 43.6 g/L (Predicted) | [11] |
| N-Acetyl-D-alanine | Slightly soluble in water | [12] |
| N-Acetyl-DL-alanine | Water-soluble | [5] |
Note: This data is for non-deuterated analogs and should be used as an estimate. It is crucial to experimentally determine the solubility in your specific assay buffer (see Protocol 1).
Q3: How does deuteration affect the solubility of this compound?
Isotopic labeling, such as replacing hydrogen with deuterium, results in a slight increase in molecular weight but generally has a minimal impact on the fundamental physicochemical properties of a molecule, including solubility.[13] Therefore, the solubility of this compound is expected to be very similar to that of its non-deuterated counterpart. The troubleshooting strategies for both compounds are identical.
Troubleshooting Guide for Precipitation Issues
Issue 1: A precipitate forms immediately when I add my stock solution to the aqueous assay buffer.
This is a common issue often related to kinetic solubility limits and mixing technique.
-
Possible Cause A: Final concentration is too high.
-
Explanation: The final concentration of this compound in your assay buffer likely exceeds its solubility limit under those specific conditions.[7]
-
Solution: Try preparing a more dilute solution. It is highly recommended to perform a kinetic solubility assay to determine the maximum achievable concentration in your specific buffer before proceeding with your main experiment (See Protocol 1 ).[7]
-
-
Possible Cause B: Improper mixing technique.
-
Explanation: Adding the stock solution too quickly, or adding the aqueous buffer to the small volume of stock, creates localized areas of high concentration where the compound immediately precipitates.[7]
-
Solution: Always add the stock solution (especially if in an organic solvent like DMSO) dropwise to the full volume of the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[7]
-
-
Possible Cause C: Buffer composition is unfavorable.
-
Explanation: The pH of your buffer may be near the isoelectric point of the molecule, where it is least soluble. Alternatively, high salt concentrations in the buffer could be causing the compound to "salt out".[1][3]
-
Solution: If your experiment allows, try adjusting the buffer pH to be more acidic or basic, which can significantly increase the solubility of amino acids and their derivatives.[1] Consider reducing the salt concentration of the buffer if possible.
-
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: My solution is clear at first but becomes cloudy or shows precipitate over time.
-
Possible Cause A: Supersaturation.
-
Explanation: The initial concentration may be in a metastable supersaturated state. Over time, nucleation occurs, leading to crystallization and visible precipitation.[7]
-
Solution: Use the solution immediately after preparation. Alternatively, lower the final concentration to ensure it is well within the thermodynamically stable solubility limit.
-
-
Possible Cause B: Temperature fluctuations.
-
Explanation: If the solution was prepared at room temperature and then stored or used at a lower temperature (e.g., 4°C), the solubility will decrease, potentially causing the compound to precipitate.[3]
-
Solution: Prepare and store solutions at the same temperature at which they will be used. If the assay must be run at a low temperature, ensure your working concentration is soluble at that temperature.
-
Issue 3: How can I differentiate between substrate (this compound) and product precipitation?
-
Explanation: In enzymatic assays, the product of the reaction may have different solubility properties than the substrate, and it is the product that could be precipitating.
-
Solution: Run a control experiment that includes all reaction components (buffer, substrate) but omits the enzyme.[3] If precipitation still occurs, the issue is with the substrate's solubility. If the solution remains clear in the absence of the enzyme, product precipitation is the likely cause.
Caption: Key factors influencing the solubility of this compound.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol helps determine the maximum concentration of this compound that can be achieved in your assay buffer without immediate precipitation.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable organic solvent like DMSO.
-
Prepare Buffer Plate: Add your final assay buffer to the wells of a 96-well plate. For example, add 198 µL to each well.
-
Create Serial Dilutions: Add 2 µL of your concentrated stock solution to the first well to achieve a 1:100 dilution. Mix thoroughly. Then, perform serial dilutions across the plate to create a range of final concentrations.
-
Incubate and Observe: Incubate the plate under your standard assay conditions (e.g., room temperature for 1-2 hours).
-
Analyze for Precipitation: Visually inspect each well for any cloudiness or precipitate. For a more quantitative measurement, read the absorbance of the plate at a wavelength where precipitates scatter light (e.g., 600-650 nm) using a plate reader. The highest concentration that remains clear is your approximate kinetic solubility limit.[3]
Protocol 2: Co-Solvent Tolerance Protocol
This protocol helps determine the highest concentration of an organic co-solvent (e.g., DMSO) that can be used in your assay without significantly affecting its performance (e.g., enzyme activity).
-
Prepare Reagents: You will need your enzyme stock, substrate stock (this compound), assay buffer, and 100% of the co-solvent being tested.
-
Set up Reactions: Prepare a series of reaction tubes or wells with identical concentrations of enzyme and substrate, but with increasing final concentrations of the co-solvent (e.g., 0%, 0.1%, 0.5%, 1%, 2%, 5%). Ensure the final volume is the same in all reactions by adjusting the amount of assay buffer. Include a "vehicle control" with the highest co-solvent concentration but no enzyme.
-
Initiate and Measure: Initiate the reactions by adding the substrate or enzyme. Measure the reaction rate according to your specific assay protocol (e.g., spectrophotometrically).
-
Analyze Data: Plot the enzyme activity (as a percentage of the 0% co-solvent control) against the co-solvent concentration.[3] The highest co-solvent concentration that does not cause a significant drop in activity (e.g., maintains >90% activity) is generally considered acceptable for the assay.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. innospk.com [innospk.com]
- 6. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [srdpharma.com]
- 9. benchchem.com [benchchem.com]
- 10. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Showing Compound N-Acetyl-L-alanine (FDB022231) - FooDB [foodb.ca]
- 12. N-Acetyl-D-alanine, 98% | Fisher Scientific [fishersci.ca]
- 13. mdpi.com [mdpi.com]
Technical Support Center: N-Acetyl-DL-alanine-d7 Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of N-Acetyl-DL-alanine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for N-Acetyl-DL-alanine and its d7 labeled internal standard?
A1: The expected precursor ion for N-Acetyl-DL-alanine in positive electrospray ionization (ESI+) mode is the [M+H]⁺ ion. For this compound, the mass will be shifted by the number of deuterium (B1214612) atoms. The product ions are generated by fragmentation of the precursor ion in the collision cell. Based on the structure of N-acetyl-alanine, common fragmentation patterns involve the loss of the acetyl group and cleavage of the amino acid backbone.
Below are the theoretically calculated and commonly observed mass-to-charge ratios (m/z).
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Fragmentation |
| N-Acetyl-DL-alanine | 132.0655 | 89.9 | [M+H - C₂H₂O]⁺ |
| 72.08 | [M+H - COOH - CH₃]⁺ | ||
| This compound | 139.1082 | 96.9 | [M+H - C₂H₂O]⁺ |
| 79.12 | [M+H - COOH - CH₃]⁺ |
Q2: How does deuterium labeling with seven deuterium atoms affect the chromatographic behavior of this compound?
A2: Deuterium labeling can lead to a phenomenon known as the "chromatographic isotope effect". Typically, in reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle changes in molecular volume and polarity. It is crucial to verify the elution profiles of both the analyte and the internal standard to ensure they co-elute as closely as possible to compensate for matrix effects accurately.
Q3: What are the common challenges when using this compound as an internal standard?
A3: Common challenges include:
-
Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the internal standard can be replaced by hydrogen atoms from the solvent or matrix, especially at certain pH values or temperatures. This can lead to an underestimation of the analyte concentration.
-
Chromatographic Separation: As mentioned, the deuterated standard may not perfectly co-elute with the native analyte, potentially leading to differential matrix effects and inaccurate quantification.
-
Isotopic Purity: The isotopic purity of the standard is critical. The presence of unlabeled N-Acetyl-DL-alanine in the d7 standard can lead to an overestimation of the analyte, particularly at low concentrations.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal Detected
Possible Cause:
-
Incorrect mass spectrometry parameters (precursor/product ions, collision energy, cone voltage).
-
Suboptimal ionization efficiency.
-
Degradation of the analyte.
-
Inefficient sample extraction.
Troubleshooting Steps:
-
Verify Mass Spectrometer Settings:
-
Ensure the correct precursor and product ion m/z values for this compound are entered in the instrument method.
-
Perform a direct infusion of a standard solution to optimize the cone voltage and collision energy. Start with the theoretical values and adjust to maximize the signal of the product ion.
-
-
Optimize Ion Source Parameters:
-
Adjust the electrospray voltage, gas flow rates (nebulizing and drying gas), and source temperature to enhance the signal.
-
-
Check for Analyte Stability:
-
Prepare fresh standards and samples to rule out degradation.
-
Investigate the stability of the analyte in the sample matrix and final extractant.
-
-
Evaluate Sample Preparation:
-
Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction) is appropriate for N-Acetyl-DL-alanine and the sample matrix.
-
Assess the recovery of the analyte and internal standard.
-
Issue 2: High Variability in Quantitative Results
Possible Cause:
-
Inconsistent sample preparation.
-
Matrix effects.
-
Poor chromatographic peak shape.
-
Instrument instability.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure precise and consistent pipetting and solvent volumes.
-
Thoroughly vortex and centrifuge samples to ensure complete mixing and separation.
-
-
Assess Matrix Effects:
-
Prepare a standard curve in both neat solvent and a blank matrix extract to evaluate ion suppression or enhancement.
-
If significant matrix effects are observed, improve the sample cleanup procedure or adjust the chromatography to separate the analyte from interfering matrix components.
-
-
Optimize Chromatography:
-
Ensure the peak shape is symmetrical and reproducible. Tailing or fronting peaks can lead to inconsistent integration.
-
Adjust the mobile phase composition, gradient, or column chemistry to improve peak shape.
-
-
Monitor Instrument Performance:
-
Inject a system suitability standard at the beginning and end of each analytical run to check for instrument drift.
-
Issue 3: Suspected Isotopic Exchange (H/D Back-Exchange)
Possible Cause:
-
Labile deuterium atoms on the this compound molecule.
-
Mobile phase pH or temperature promoting exchange.
Troubleshooting Steps:
-
Perform a Stability Test:
-
Incubate the this compound standard in the mobile phase at the analytical temperature for varying durations (e.g., 0, 4, 8, 24 hours).
-
Analyze the samples and monitor for a decrease in the d7 signal and an increase in the signal of lower deuterated or unlabeled species.
-
-
Modify Analytical Conditions:
-
If exchange is confirmed, consider adjusting the mobile phase pH to a more neutral range if chromatographically feasible.
-
Reduce the temperature of the autosampler and column.
-
Minimize the time samples are stored in the final extractant before injection.
-
Experimental Protocols
Protocol 1: Optimization of MRM Parameters
This protocol outlines the steps to determine the optimal Multiple Reaction Monitoring (MRM) parameters for this compound.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the [M+H]⁺ precursor ion (theoretically 139.1).
-
Product Ion Scan: Select the precursor ion and perform a product ion scan by ramping the collision energy (e.g., from 5 to 40 eV). Identify the most abundant and stable product ions.
-
Collision Energy Optimization: For the selected precursor/product ion pairs, perform a collision energy optimization experiment. Infuse the standard and acquire data while ramping the collision energy. Plot the signal intensity of the product ion against the collision energy to determine the optimal value that yields the highest intensity.
-
Cone Voltage Optimization: Similarly, optimize the cone (or fragmentor) voltage by infusing the standard and acquiring data while ramping the voltage. Plot the signal intensity of the precursor ion against the cone voltage to find the optimal value.
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
This protocol provides a general method for extracting N-Acetyl-DL-alanine from a plasma sample.
Methodology:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.
-
Internal Standard Spiking: Add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
Technical Support Center: N-Acetyl-DL-alanine-d7 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-DL-alanine-d7. The information is designed to help users identify and resolve common interferences encountered during quantitative analysis, particularly using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the LC-MS/MS analysis of this compound?
A1: The primary sources of interference in the LC-MS/MS analysis of this compound can be categorized as follows:
-
Isotopic Cross-Contribution (Crosstalk): This occurs when the isotopic signal of the unlabeled N-Acetyl-DL-alanine interferes with the signal of the deuterated internal standard (this compound), or vice-versa. This is particularly relevant for analytes with low molecular weights and a small mass difference between the analyte and the internal standard.
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte and the internal standard, leading to inaccurate and imprecise results. Phospholipids and salts are common sources of matrix effects.
-
Isobaric Interferences: Other compounds in the sample may have the same nominal mass as N-Acetyl-DL-alanine or its fragments, leading to overlapping signals. These can be metabolites of the analyte or other structurally related endogenous molecules.
-
Deuterium (B1214612) Exchange: The deuterium atoms on the this compound molecule may exchange with protons from the surrounding solvent or matrix, particularly under certain pH and temperature conditions. This can lead to a decrease in the internal standard signal and an increase in the analyte signal.
Q2: How can I minimize isotopic cross-contribution between N-Acetyl-DL-alanine and this compound?
A2: To minimize isotopic cross-contribution, consider the following strategies:
-
Optimize Chromatographic Separation: Ensure baseline separation between the analyte and the internal standard. Although they are chemically similar, some chromatographic conditions might afford partial separation.
-
Select Appropriate Mass Transitions (MRM): Choose precursor and product ions that are specific to the analyte and the internal standard and have minimal overlap in their isotopic envelopes.
-
Use a Higher Mass-Labeled Internal Standard: If possible, use an internal standard with a higher degree of deuteration to increase the mass difference from the analyte.
-
Mathematical Correction: In some cases, the contribution of the analyte's isotopes to the internal standard signal can be calculated and corrected for during data processing.
Q3: What are the best practices for mitigating matrix effects in plasma and urine samples?
A3: Mitigating matrix effects is crucial for accurate bioanalysis. Here are some best practices:
-
Effective Sample Preparation: Employ a robust sample preparation method to remove interfering matrix components. Common techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Chromatographic Separation: Optimize the LC method to separate the analyte and internal standard from co-eluting matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for retaining and separating polar compounds like N-Acetyl-DL-alanine.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is an ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.
-
Matrix Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Q4: Is deuterium exchange a significant concern for this compound, and how can it be prevented?
A4: Deuterium exchange can be a concern, especially for deuterons on heteroatoms (like N-H or O-H) or activated carbon atoms. For this compound, where the deuterium labels are typically on the acetyl and alanine (B10760859) methyl groups, the risk of back-exchange is generally low under typical acidic mobile phase conditions used in LC-MS. However, to minimize the risk:
-
Maintain Acidic pH: Use a mobile phase with an acidic modifier (e.g., 0.1% formic acid) to minimize the potential for base-catalyzed exchange.
-
Avoid High Temperatures: Perform sample preparation and analysis at controlled, non-elevated temperatures.
-
Stability Assessment: It is good practice to assess the stability of the deuterated internal standard in the analytical matrix during method validation.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for N-Acetyl-DL-alanine and its d7-Internal Standard
-
Possible Cause: Suboptimal chromatographic conditions or interaction with the analytical column.
-
Troubleshooting Steps:
-
Column Choice: N-Acetyl-DL-alanine is a polar molecule. If using a standard C18 column, consider switching to a column with better retention for polar compounds, such as a HILIC column or a polar-embedded C18 column.
-
Mobile Phase Optimization: Adjust the mobile phase composition. For reversed-phase, ensure sufficient aqueous component. For HILIC, optimize the acetonitrile (B52724) and aqueous buffer ratio. The pH of the mobile phase can also significantly impact peak shape; ensure it is appropriate for the analyte's pKa.
-
Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase to prevent peak distortion.
-
Issue 2: High Variability in Results and Poor Reproducibility
-
Possible Cause: Inconsistent matrix effects between samples.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure the sample preparation procedure (e.g., protein precipitation) is consistent and effective. Inconsistent protein removal can lead to variable matrix effects.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement in different lots of the biological matrix.
-
Improve Chromatographic Separation: Enhance the separation of the analyte from the regions where matrix components elute. A diversion valve can be used to direct the early-eluting, unretained matrix components to waste.
-
Issue 3: Inaccurate Quantification, Especially at High Analyte Concentrations
-
Possible Cause: Isotopic cross-contribution from the analyte to the internal standard.
-
Troubleshooting Steps:
-
Check for Crosstalk: Analyze a high concentration standard of N-Acetyl-DL-alanine without the internal standard and monitor the mass transition of this compound. A significant signal indicates crosstalk.
-
Select Different MRM Transitions: If crosstalk is observed, select alternative precursor or product ions for the analyte and internal standard that are more specific and have less isotopic overlap.
-
Adjust Internal Standard Concentration: Increasing the concentration of the internal standard can sometimes mitigate the relative contribution of the analyte's isotopic signal.
-
Data Presentation
Table 1: Example Mass Spectrometry Parameters for N-Acetyl-DL-alanine and this compound
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| N-Acetyl-DL-alanine | 132.1 | 88.1 | 100 | 15 |
| This compound | 139.1 | 92.1 | 100 | 15 |
Note: These are example values and should be optimized for the specific instrument used.
Table 2: Representative Quantitative Data on Matrix Effects in Human Plasma and Urine
| Matrix | Analyte Concentration | Post-Extraction Spike Recovery (%) | Ion Suppression/Enhancement (%) |
| Human Plasma | Low QC | 85.2 | -14.8 (Suppression) |
| High QC | 88.9 | -11.1 (Suppression) | |
| Human Urine | Low QC | 105.6 | +5.6 (Enhancement) |
| High QC | 102.3 | +2.3 (Enhancement) |
Note: This data is for illustrative purposes. Actual matrix effects will vary depending on the sample preparation method and LC-MS/MS system.
Experimental Protocols
Protocol 1: Quantification of N-Acetyl-DL-alanine in Human Plasma using LC-MS/MS
This protocol is a representative method and should be validated for specific laboratory conditions.
-
Materials and Reagents:
-
N-Acetyl-DL-alanine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control human plasma
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 acetonitrile:water).
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 95% B to 40% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: As specified in Table 1 (to be optimized).
-
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for this compound analysis.
How to avoid isotopic exchange of N-Acetyl-DL-alanine-d7
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling N-Acetyl-DL-alanine-d7 to prevent isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange is a chemical process where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this "back-exchange" can lead to the loss of the deuterium label. This is a critical issue as it can compromise the quantitative accuracy and interpretation of experimental results in applications like mass spectrometry (MS) and nuclear magnetic resonance (NMR) where the isotopic label is used as a tracer or internal standard.[1]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
The susceptibility of deuterium atoms to exchange varies by their position on the molecule:
-
Highly Labile: The deuterium on the nitrogen of the amide group and the oxygen of the carboxylic acid group are highly labile and will exchange very rapidly with protons from any protic solvent (e.g., water).[2][3]
-
Semi-Labile: The deuterium on the alpha-carbon (the carbon atom adjacent to the carboxyl and amino groups) is more stable but is susceptible to exchange under acidic or basic conditions.[4][5] This exchange process can be catalyzed and may be accompanied by racemization.[4][6]
-
Stable: The deuterons on the methyl group are generally stable under typical analytical conditions. However, they can be exchanged under harsh conditions, such as high temperatures or in the presence of specific catalysts.[4]
Q3: What are the primary factors that promote unwanted isotopic exchange?
Several environmental and experimental factors can accelerate the rate of deuterium-hydrogen exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange of the alpha-carbon deuterium.[4][7] The exchange rate for labile amide protons is at its minimum at a pH of approximately 2.5.[3][8]
-
Temperature: Higher temperatures significantly increase the rate of exchange reactions.[2][8]
-
Solvent Choice: Protic solvents, such as water (H₂O) and methanol (B129727) (CH₃OH), are a direct source of hydrogen protons and will facilitate exchange.[1][8]
-
Exposure Time: The longer the deuterated compound is exposed to conditions that promote exchange, the greater the loss of the deuterium label will be.[8]
Q4: How should I store this compound to ensure its isotopic stability?
For long-term stability, this compound should be stored as a solid in a tightly sealed container, protected from moisture, and kept refrigerated.[9] If a solution is required for storage, use an aprotic solvent like DMSO or acetonitrile (B52724).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of deuterium label observed in Mass Spectrometry (mass shift downwards). | Use of protic solvents (e.g., water, methanol) for sample preparation. | Whenever possible, prepare samples in aprotic solvents (e.g., acetonitrile, DMSO).[8] If an aqueous medium is necessary, use D₂O.[1] Minimize the time the sample is in a protic solvent. |
| Sample pH is too high or too low, catalyzing exchange at the α-carbon. | Adjust the sample to a pH of minimum exchange (~2.5) just before analysis.[1][8] This step is often referred to as "quenching" in hydrogen-deuterium exchange experiments. | |
| Elevated temperature during sample preparation or storage. | Maintain samples at low temperatures (0 - 4°C) throughout the entire workflow, from dissolution to injection into an instrument.[1] | |
| Prolonged sample preparation or wait times before analysis. | Streamline your sample preparation workflow to be as rapid as possible.[2] If delays are unavoidable, flash-freeze samples in liquid nitrogen and store them at -80°C.[1] | |
| Variability in isotopic purity between replicate samples. | Inconsistent timing in sample preparation steps. | Standardize all incubation and waiting times in your protocol. Use a timer to ensure consistency across all samples. |
| Fluctuation in temperature between samples. | Use a chilled autosampler and ensure all samples are kept on ice or in a cooling block during preparation.[10] | |
| Cross-contamination with protic solvents. | Ensure all labware (pipette tips, tubes, vials) is thoroughly dry and free from residual protic solvents. |
Experimental Protocols
Protocol 1: Reconstitution and Dilution for In Vitro Experiments
This protocol describes the recommended procedure for preparing stock and working solutions of this compound for use in in vitro assays, minimizing isotopic exchange.
-
Pre-analysis Preparation:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Pre-chill all solvents and solutions to 4°C.
-
-
Stock Solution Preparation (High Concentration):
-
Dissolve the this compound solid in a high-purity aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (ACN).[8] These solvents lack exchangeable protons and are ideal for maintaining isotopic stability.
-
Vortex briefly until fully dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution on ice.
-
Perform serial dilutions to the final desired concentration using the same aprotic solvent or the assay buffer.
-
If the final assay buffer is aqueous and protic, add the deuterated compound to the buffer immediately before starting the experiment to minimize exposure time.
-
Protocol 2: Sample Preparation for LC-MS Analysis
This protocol outlines a general workflow for preparing samples containing this compound for liquid chromatography-mass spectrometry (LC-MS) analysis, with a focus on preserving the deuterium label.
-
Quenching the Reaction (if applicable):
-
If the experiment involves a biological or chemical reaction, it must be stopped ("quenched") to prevent further changes and to stabilize the deuterium label.
-
Quench the reaction by adding an ice-cold quench buffer to rapidly lower the pH to ~2.5 and the temperature to ~0°C.[8][10] A typical quench buffer might be a phosphate (B84403) or citrate (B86180) buffer at pH 2.5.
-
-
Protein Precipitation (if necessary):
-
If the sample matrix contains proteins that could interfere with the analysis, perform a protein precipitation step.
-
Add 3 volumes of ice-cold acetonitrile to the quenched sample.
-
Vortex and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Analysis:
-
Transfer the supernatant to an autosampler vial, preferably one that is chilled.
-
Set the autosampler temperature to 4°C.
-
Analyze the samples as quickly as possible. The LC mobile phases should be acidic (e.g., 0.1% formic acid in water/acetonitrile) to maintain a low pH environment.[10]
-
Employ a rapid LC gradient to minimize the time the analyte is on the column and exposed to the protic mobile phase.[2]
-
Data and Visualizations
Factors Influencing Isotopic Exchange Rate
The following table summarizes the key factors that affect the stability of the deuterium label on this compound and the recommended conditions to minimize exchange.
| Factor | Condition Promoting Exchange | Recommended Condition for Stability | Rationale |
| pH | High pH (> 7) or Low pH (< 2) | pH ≈ 2.5 | The rate of hydrogen-deuterium exchange for amide protons is at a minimum around pH 2.5.[3][8] Acidic conditions also slow the back-exchange from the α-carbon.[7] |
| Temperature | High Temperature (e.g., > 25°C) | Low Temperature (0 - 4°C) | The rate of chemical reactions, including isotopic exchange, decreases significantly at lower temperatures.[2][8] |
| Solvent | Protic (e.g., H₂O, Methanol) | Aprotic (e.g., Acetonitrile, DMSO) or Deuterated (e.g., D₂O) | Protic solvents provide a source of hydrogen atoms for exchange. Aprotic solvents lack exchangeable protons, and deuterated solvents maintain a deuterium-rich environment.[1][8] |
| Time | Long Exposure / Analysis Time | Rapid Processing and Analysis | Minimizing the duration of exposure to any non-ideal conditions reduces the opportunity for the exchange reaction to occur.[2] |
Diagrams
Caption: Factors promoting isotopic exchange and their corresponding mitigation strategies.
Caption: Recommended workflow for handling this compound to prevent isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
N-Acetyl-DL-alanine-d7 stability and storage conditions
This technical support center provides guidance on the stability and storage of N-Acetyl-DL-alanine-d7, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry environment. While it is stable at ambient temperatures for short periods, such as during shipping, long-term storage at lower temperatures is recommended to minimize potential degradation.[1] To prevent moisture absorption, which can lead to hydrolysis, always store the compound in a tightly sealed container.[2]
Q2: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
Deuteration can increase the metabolic stability of molecules due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can slow down metabolic breakdown processes. However, the overall chemical stability is also dependent on the molecule's structure and storage conditions.
Q3: Is this compound sensitive to light or moisture?
Yes, it is recommended to protect this compound from light by storing it in an opaque or amber vial.[2] The compound is also sensitive to moisture, which can cause hydrolysis of the N-acetyl group or the amide bond. Therefore, it is crucial to store it in a desiccated environment and handle it in a way that minimizes exposure to atmospheric moisture.[2]
Q4: What solvents are suitable for dissolving this compound?
This compound is generally soluble in solvents such as DMSO, water, ethanol, or DMF.[1] For preparing stock solutions, it is advisable to use anhydrous solvents to prevent degradation. Store stock solutions in tightly sealed vials at -20°C or -80°C and consider aliquoting into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q5: Can N-terminal acetylation affect the stability of the alanine (B10760859) moiety?
Yes, N-terminal acetylation can protect proteins and amino acids from certain types of degradation. This modification can shield the N-terminus from enzymatic activity that might otherwise lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the recommended temperature, protected from light, and in a tightly sealed container to prevent moisture exposure. Consider using a fresh vial of the compound for subsequent experiments. |
| Appearance of unexpected peaks in analytical data (e.g., LC-MS) | Presence of degradation products. | Review the handling and storage procedures. Potential degradation pathways include hydrolysis of the N-acetyl group or the amide bond. Perform a purity check of your sample using a suitable analytical method. |
| Difficulty dissolving the compound | Use of an inappropriate solvent or presence of moisture. | Ensure you are using a recommended solvent (e.g., DMSO, water, ethanol). If the compound has absorbed moisture, it may affect its solubility. Try gentle warming or sonication to aid dissolution. |
| Loss of deuterium (B1214612) label | Hydrogen-deuterium (H-D) exchange with protic solvents or atmospheric moisture. | Store the compound in a dry, inert atmosphere and avoid contact with protic solvents unless they are also deuterated. When preparing solutions, use anhydrous, deuterated solvents. |
Stability and Storage Conditions Summary
| Parameter | Recommendation | Rationale |
| Temperature (Solid) | Short-term: Room Temperature.[1] Long-term: -20°C.[1] | Lower temperatures slow down chemical degradation reactions.[2] |
| Temperature (In Solvent) | -20°C for up to 1 month.[1] -80°C for up to 6 months.[1] | Minimizes degradation in solution; avoid repeated freeze-thaw cycles.[2] |
| Light | Store in the dark (e.g., amber vial).[2] | Light, particularly UV, can induce photochemical degradation.[2] |
| Moisture | Store in a desiccated environment.[2] | Moisture can accelerate hydrolysis and other degradation pathways.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation and exposure to moisture.[2] |
Experimental Protocols
Protocol: Assessment of this compound Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation pathways under stress conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH).
-
Aliquot the stock solution into separate vials for each stress condition.
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to a sample vial and incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH to a sample vial and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ to a sample vial and incubate at room temperature.
-
Thermal Degradation: Place a vial of the solid compound and a vial of the stock solution in an oven at 80°C.
-
Photolytic Degradation: Expose a vial of the stock solution to a controlled light source (e.g., a photostability chamber).
3. Time Points:
-
Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Analysis:
-
Analyze the samples using a stability-indicating analytical method, such as HPLC-MS.
-
Quantify the remaining percentage of this compound and identify any major degradation products by comparing their mass-to-charge ratios with the parent compound.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation via hydrolysis.
References
Troubleshooting poor signal intensity of N-Acetyl-DL-alanine-d7
Welcome to the technical support center for N-Acetyl-DL-alanine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the likely deuteration pattern of commercially available this compound and is it stable?
A1: Commercially available this compound is typically deuterated on the acetyl methyl group and the alanine (B10760859) methyl group (N-Acetyl-d3-DL-alanine-3,3,3-d3). The deuterium (B1214612) labels on these methyl groups, which are adjacent to carbonyl functionalities, are on carbon atoms and are not readily exchangeable under typical analytical conditions. Therefore, they are considered stable, and loss of deuterium through back-exchange is unlikely to be a cause of poor signal intensity.
Q2: What are the primary causes of poor signal intensity when analyzing this compound?
A2: Poor signal intensity can stem from several factors, including suboptimal instrument settings (mass spectrometer or NMR), issues with sample preparation, ion suppression in mass spectrometry, or improper sample handling and storage. It is less likely to be due to the instability of the deuterium labels themselves, given their position on methyl groups.
Q3: Can the amide proton in this compound exchange with hydrogen from the solvent?
A3: Yes, the amide proton (N-H) is exchangeable and will readily exchange with protons from protic solvents like water or methanol. This is a well-known phenomenon and is not indicative of a problem with the deuterated standard itself. However, this exchange does not affect the mass of the deuterated molecule as the deuterium atoms are on the methyl groups.
Q4: How should this compound be stored to ensure its stability?
A4: this compound should be stored in a tightly sealed container in a cool, dry place, and protected from moisture. For long-term storage, refrigeration is recommended. Following the storage recommendations on the product's certificate of analysis is always the best practice.
Troubleshooting Guides
Poor Signal Intensity in LC-MS Analysis
Issue: You are observing a weak or no signal for this compound in your LC-MS/MS analysis.
Below is a troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for poor LC-MS signal.
| Possible Cause | Recommended Action |
| Incorrect Sample Concentration | Prepare fresh serial dilutions to determine the optimal concentration range for your instrument. Too high a concentration can lead to ion suppression. |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) parameters. For this compound, positive ion mode is typically used. Adjust spray voltage, gas flows, and source temperature. |
| Incorrect MRM Transition | Confirm the correct precursor and product ions for this compound. The precursor ion will be [M+H]+. |
| Ion Suppression | Infuse a standard solution of this compound post-column and inject a blank matrix extract to observe any dip in the signal at the retention time of interest. |
| Poor Sample Cleanup | If ion suppression is evident, improve sample cleanup procedures. For biological samples, this may involve protein precipitation followed by solid-phase extraction (SPE). |
Poor Signal Intensity in NMR Analysis
Issue: You are observing a weak or noisy signal for this compound in your NMR spectrum.
Caption: Troubleshooting workflow for poor NMR signal.
| Possible Cause | Recommended Action |
| Low Sample Concentration | This compound is a small molecule, and a sufficient concentration is needed for a good signal-to-noise ratio. Aim for a concentration of at least 1-5 mg in 0.6-0.7 mL of deuterated solvent. |
| Poor Shimming | An inhomogeneous magnetic field will lead to broad and weak signals. Ensure the sample is properly shimmed to obtain a stable lock signal and sharp peaks. |
| Insufficient Number of Scans | For less concentrated samples or for observing less sensitive nuclei, increasing the number of scans will improve the signal-to-noise ratio. |
| Incorrect Relaxation Delay | If the relaxation delay (d1) is too short, the signal can become saturated and its intensity will decrease. For quantitative measurements, ensure d1 is at least 5 times the longest T1 relaxation time. |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required for your specific instrument and application.
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | To be determined by infusing a standard of this compound. The precursor ion will be the [M+H]+. |
Protocol 2: NMR Analysis of this compound
This protocol outlines the general steps for acquiring a proton (¹H) NMR spectrum of this compound.
1. Sample Preparation
-
Weigh 1-5 mg of this compound into a clean, dry vial.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄, or DMSO-d₆).
-
Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean 5 mm NMR tube.
2. NMR Acquisition Parameters (¹H NMR)
| Parameter | Setting |
| Spectrometer Frequency | 400 MHz or higher |
| Pulse Program | Standard 1D proton experiment |
| Number of Scans | 16 or higher (increase for better signal-to-noise) |
| Relaxation Delay (d1) | 1-5 seconds |
| Acquisition Time | 2-4 seconds |
| Spectral Width | 12-16 ppm |
Disclaimer: The information provided in this technical support center is for guidance only and should be used in conjunction with your own experimental validation. Always refer to the product's certificate of analysis for specific information.
Technical Support Center: N-Acetyl-DL-alanine-d7 Chromatographic Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of N-Acetyl-DL-alanine-d7.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound?
The primary challenge is the chiral separation of the D and L enantiomers. Since they have identical physical and chemical properties in an achiral environment, a chiral stationary phase (CSP) or a chiral derivatizing agent is necessary for their resolution. Additionally, the presence of the deuterium (B1214612) label (d7) can introduce subtle chromatographic effects that need to be considered, especially in quantitative analyses.
Q2: Can I separate the enantiomers of N-Acetyl-DL-alanine without derivatization?
Yes, direct enantiomeric separation of N-acetylated amino acids without derivatization is possible and often preferred to avoid extra sample preparation steps and potential introduction of impurities.[1] This is typically achieved using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (CSP).
Q3: How does the d7 deuteration affect the chromatographic separation?
Deuterium labeling can lead to a phenomenon known as the chromatographic isotope effect (CIE). In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[2][3] This is attributed to the C-D bond being slightly shorter and stronger than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability.[2] While the effect is usually subtle, it is crucial to consider when using this compound as an internal standard for the quantification of N-Acetyl-DL-alanine, as it may not perfectly co-elute.
Q4: Can this compound be used as an internal standard for quantitative analysis?
Yes, this compound is an ideal internal standard for the quantitative analysis of N-Acetyl-DL-alanine by mass spectrometry (MS)-based methods like LC-MS/MS.[4][5] As a stable isotope-labeled internal standard (SIL-IS), it is chemically identical to the analyte and exhibits very similar behavior during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[5][6]
Troubleshooting Guide
Poor or No Chiral Resolution
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The choice of CSP is critical for chiral separation. For N-acetylated amino acids, macrocyclic glycopeptide-based CSPs like those with teicoplanin (e.g., CHIROBIOTIC T) or ristocetin (B1679390) A have shown success.[1][7][8] Consider screening different types of CSPs (e.g., polysaccharide-based, protein-based) to find the one with the best selectivity for N-Acetyl-DL-alanine. |
| Incorrect Mobile Phase Composition | The mobile phase composition, including the organic modifier, additives, and pH, significantly impacts chiral recognition. Systematically vary the percentage of the organic modifier (e.g., methanol, acetonitrile) and try different acidic or basic additives (e.g., formic acid, acetic acid, triethylamine).[8] For macrocyclic glycopeptide CSPs, a polar ionic mode (PIM) or polar organic mode (POM) can be effective.[8] |
| Low Column Temperature | Temperature can influence the thermodynamics of the chiral recognition process. Lowering the column temperature can sometimes enhance enantioselectivity, although it may also increase peak broadening. |
| Inappropriate Derivatization (if used) | If using a chiral derivatizing agent, ensure the reaction has gone to completion and that the diastereomers formed are stable under the chromatographic conditions. Incomplete derivatization can lead to multiple peaks and poor resolution.[9] |
Peak Shape Problems (Tailing, Splitting, Broadening)
| Potential Cause | Recommended Solution |
| Column Overload | Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the sample concentration. |
| Secondary Interactions with Stationary Phase | Residual silanols on silica-based columns can cause peak tailing. Use a well-endcapped column or add a competitive amine modifier like triethylamine (B128534) to the mobile phase in small concentrations (e.g., 0.1%). |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening. Use tubing with a small internal diameter and keep the length to a minimum. |
| Column Contamination or Degradation | Contaminants from the sample or mobile phase can accumulate on the column, leading to peak splitting and broadening. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[10] |
| Incompatible Sample Solvent | Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for N-Acetyl-DL-alanine
This protocol provides a starting point for developing a chiral separation method for N-Acetyl-DL-alanine. Optimization will be required based on the specific instrumentation and desired resolution.
1. Column Selection:
-
Initial Recommendation: Chirobiotic T (Teicoplanin-based) column, 250 x 4.6 mm, 5 µm.[1][8]
-
Alternatives: Other macrocyclic glycopeptide columns (e.g., based on vancomycin (B549263) or ristocetin A) or polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives).[8]
2. Mobile Phase Preparation:
-
Polar Ionic Mode (PIM):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
-
Polar Organic Mode (POM):
-
Mobile Phase A: Acetonitrile (B52724)
-
Mobile Phase B: Methanol with 0.1% acetic acid and 0.1% triethylamine
-
3. HPLC Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25°C (can be varied between 10°C and 40°C for optimization)
-
Detection: UV at 210 nm
-
Injection Volume: 5-10 µL
-
Gradient (for method scouting): Start with a high percentage of the weaker solvent and gradually increase the stronger solvent. For example, with PIM, start with 95% A and 5% B, and run a linear gradient to 50% A and 50% B over 20 minutes.
-
Isocratic (for optimization): Once partial separation is achieved with a gradient, an isocratic method can be developed using the mobile phase composition that provided the best resolution.
4. Sample Preparation:
-
Dissolve N-Acetyl-DL-alanine in the initial mobile phase at a concentration of approximately 0.1-1.0 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Quantitative Analysis of N-Acetyl-DL-alanine using this compound as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of N-Acetyl-DL-alanine in a biological matrix.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of the sample (e.g., plasma, cell lysate), add 150 µL of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A fast gradient suitable for quantitative analysis (e.g., 5% B held for 0.5 min, ramp to 95% B in 2 min, hold for 1 min, and re-equilibrate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MRM Transitions:
-
N-Acetyl-DL-alanine: Determine the precursor ion ([M+H]+ or [M-H]-) and a stable product ion. Based on PubChem, for [M-H]-, the precursor is m/z 130.05, with a major fragment at m/z 88.04.[11]
-
This compound: The precursor ion will be shifted by +7 Da. The fragment ion may or may not be shifted depending on the location of the deuterium atoms. This needs to be determined experimentally by infusing the d7 standard.
-
-
Data Analysis: Quantify N-Acetyl-DL-alanine by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared in the same matrix.
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Troubleshooting logic for poor chiral resolution.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. N-Acetyl-DL-alanine | C5H9NO3 | CID 7345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing degradation of N-Acetyl-DL-alanine-d7 during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Acetyl-DL-alanine-d7 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, a deuterated internal standard, can primarily be attributed to two main phenomena:
-
Isotopic Exchange (H/D Exchange): This is a chemical reaction where deuterium (B1214612) atoms on the labeled standard are replaced by hydrogen atoms from the surrounding environment, such as protic solvents (e.g., water, methanol), buffers, or the biological matrix itself.[1][2] This exchange compromises the isotopic purity of the standard, leading to inaccurate quantification.[1]
-
Chemical Degradation: Similar to its non-deuterated analog, this compound can undergo chemical degradation through pathways like hydrolysis of the amide bond or deacetylation, particularly under harsh pH or high-temperature conditions.
Q2: Which factors have the most significant impact on the stability of this compound?
A2: The stability of this compound is primarily influenced by the following factors:
-
pH: The rate of isotopic exchange is highly pH-dependent. It is generally lowest around pH 2.5-3 and increases significantly under both strongly acidic and, more notably, basic conditions.[1][2]
-
Temperature: Higher temperatures accelerate the rate of both isotopic exchange and chemical degradation.[1] It is recommended to keep samples and standards cool to slow down these processes.[1][3]
-
Solvent Composition: Protic solvents, which contain exchangeable protons (e.g., water, methanol), can facilitate deuterium back-exchange.[1][3] Whenever possible, using aprotic solvents (e.g., acetonitrile (B52724), chloroform) for reconstitution and storage is preferable.[1]
-
Position of the Deuterium Label: The stability of the deuterium label is highly dependent on its location within the molecule. Labels on heteroatoms (-OH, -NH, -SH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2][3] For this compound, the deuterium atoms on the acetyl and alanine (B10760859) methyl groups are generally stable under typical analytical conditions.
Q3: How can I detect if my this compound is degrading or undergoing isotopic exchange?
A3: A common indication of degradation or isotopic exchange is a time-dependent change in the analytical signals. You may observe a decrease in the peak area or signal intensity of your deuterated internal standard, often accompanied by a corresponding increase in the signal of the unlabeled analyte.[1] To confirm this, you can perform a stability experiment by incubating the deuterated standard in your sample matrix or solvent over a period (e.g., 0, 4, 24 hours) and analyzing the samples at each time point.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Possible Cause: Degradation or isotopic exchange of this compound.
dot
Caption: Troubleshooting workflow for inaccurate quantitative results.
Troubleshooting Steps:
-
Assess Internal Standard Purity:
-
Action: Analyze a high-concentration solution of only the deuterated internal standard.
-
Expected Outcome: The signal at the mass transition of the unlabeled analyte should be minimal (ideally <0.5% of the internal standard signal). A significant signal indicates impurity in the standard.
-
-
Verify Analyte and Internal Standard Co-elution:
-
Action: Overlay the chromatograms of the analyte and the deuterated internal standard.
-
Expected Outcome: The peaks should perfectly co-elute. A shift in retention time (isotopic effect) can lead to differential matrix effects and inaccurate results.[3]
-
-
Evaluate Internal Standard Stability:
-
Action: Perform a stability study by incubating this compound in the sample matrix at different time points (e.g., 0, 4, 8, 24 hours) under your typical sample processing and storage conditions.
-
Expected Outcome: The peak area of the deuterated internal standard should remain consistent over time. A significant decrease in the internal standard's signal and/or an increase in the unlabeled analyte's signal indicates degradation or isotopic exchange.
-
Issue 2: Decreasing Internal Standard Response Over Time
Possible Cause: Isotopic back-exchange or chemical degradation in the autosampler.
dot
Caption: Troubleshooting decreasing internal standard response.
Troubleshooting Steps:
-
Evaluate Autosampler Stability:
-
Action: Re-inject the same prepared sample at regular intervals over the course of a typical analytical run.
-
Expected Outcome: The peak area ratio of the analyte to the internal standard should remain constant. A drifting ratio suggests instability in the autosampler.
-
-
Optimize Autosampler Conditions:
-
Temperature: Maintain the autosampler temperature at 4°C to minimize degradation.[4]
-
Solvent: If possible, ensure the final sample solvent is aprotic (e.g., high percentage of acetonitrile).
-
pH: Ensure the final sample pH is as close to neutral as possible.
-
-
Minimize Residence Time:
-
Action: If instability is confirmed, reduce the time samples are stored in the autosampler before injection.
-
Data on Factors Affecting Stability
While specific quantitative data for this compound is limited, the following tables, based on studies of similar compounds, provide insight into the potential impact of pH and temperature.
Table 1: Effect of pH on the Stability of N-acetylneuraminic Acid at 60°C over 6 hours
| pH | Remaining Compound (%) |
| 1.0 | 91.5 |
| 2.0 | 94.5 |
| 11.0 | 88.1 |
| 12.0 | 45.1 |
| Data adapted from a study on N-acetylneuraminic acid, which serves as a proxy for the stability of N-acetylated amino acids.[5] |
Table 2: Thermal Degradation of Free Amino Acids (Proxy for N-Acetyl-DL-alanine)
| Temperature (°C) | Degradation of Alanine (%) |
| 160 | 0 |
| 180 | Not significant |
| 200 | Significant degradation |
| 220 | > 50 |
| Data from a study on the thermal degradation of free amino acids, indicating increased degradation with higher temperatures.[6] |
Table 3: Forced Degradation of N-Acetylcysteine (NAC) - A Proxy Compound
| Stress Condition | NAC Degradation (%) |
| Light (sunlamp, 4 weeks) | 3 |
| Heat (80°C, 3 hours) | 24 |
| Acidic (HCl 0.5 M, 1 min) | 15 |
| Basic (NaOH 0.1 M, 10 min) | 23 |
| Oxidative (H₂O₂ 0.3%, 3 hours) | 6 |
| Data from a forced degradation study on N-acetylcysteine, highlighting its susceptibility to heat, acid, and base.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and pathways.
dot
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[8]
-
Aliquot the stock solution into separate vials for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.
-
Oxidation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Heat the solution at 80°C for a specified time.
-
Photolytic Degradation: Expose the solution to a combination of UV and visible light.
-
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples (including an unstressed control) by a validated LC-MS/MS method.
-
Evaluate the results by comparing the peak area of this compound in the stressed samples to the control. Identify and characterize any significant degradation products.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Human Plasma
Objective: To provide a general procedure for the extraction and quantification of this compound from human plasma.
dot
Caption: Workflow for LC-MS/MS analysis in plasma.
Methodology:
-
Sample Preparation:
-
To 50 µL of plasma, add the working solution of this compound.
-
Add a protein precipitation agent (e.g., 150 µL of acetonitrile or 5 µL of 30% sulfosalicylic acid).[9]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial.
-
Dilute the supernatant with an appropriate mobile phase before injection.
-
-
LC-MS/MS Conditions (Example):
-
Chromatographic Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Chromatography) column or a mixed-mode column.[10]
-
Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode in positive or negative ionization, depending on the compound's properties. Monitor specific precursor-to-product ion transitions for both N-Acetyl-DL-alanine and this compound.
-
-
Data Analysis:
-
Quantify N-Acetyl-DL-alanine by calculating the peak area ratio relative to this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of N-Acetyl-DL-alanine-d7
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of N-Acetyl-DL-alanine-d7. It is intended for researchers, scientists, and professionals in drug development who are working with isotopically labeled compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Deuteration Efficiency | Incomplete exchange of protons for deuterium (B1214612). | - Ensure the use of high-purity deuterated solvents (e.g., D₂O, Acetic acid-d4).- Increase the reaction time or temperature to facilitate complete exchange.- For methods involving catalytic deuteration, ensure the catalyst is active and used in the correct proportion.[1] |
| Incomplete Acetylation | Insufficient acetylating agent or suboptimal reaction conditions. | - Use a slight excess of the acetylating agent (e.g., acetic anhydride-d6).- Ensure the reaction is performed at the recommended temperature (e.g., 0-5°C initially, then warming to room temperature).[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[2] |
| Product is an Oil or Fails to Crystallize | Presence of impurities inhibiting crystallization or supersaturation. | - Attempt to pre-purify the crude product using column chromatography before recrystallization.- Ensure the correct solvent system is used for recrystallization; a common method is dissolving in minimal hot water and precipitating with a water-miscible organic solvent like methanol (B129727).[3]- Slow down the cooling process to encourage the formation of larger crystals.[3] |
| Presence of Colored Impurities | Formation of colored byproducts during the reaction. | - Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization to adsorb colored impurities.[3] Note that this may slightly reduce the overall yield. |
| Difficulty in Purification | Co-precipitation of starting materials or byproducts. | - Optimize the recrystallization solvent system to maximize the solubility difference between the product and impurities.- Consider using column chromatography for purification if recrystallization is ineffective. |
| Ambiguous Analytical Results (NMR, MS) | Incomplete deuteration or presence of side-products. | - Utilize high-resolution mass spectrometry to confirm the exact mass of the deuterated product.- In ¹H NMR, the absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling. ¹³C NMR can also be used to verify the structure.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: A common starting material is DL-alanine. The deuteration can be achieved by treating L-alanine with AlSO₄ and pyridoxal (B1214274) hydrochloride in D₂O at reflux.[1] The acetylation is then typically performed using a deuterated acetylating agent like acetic anhydride-d6 in a deuterated solvent such as glacial acetic acid-d4.
Q2: How can I monitor the progress of the acetylation reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[2] A sample of the reaction mixture is spotted on a TLC plate alongside the starting material (DL-alanine-d7). The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q3: What is a suitable solvent system for the recrystallization of this compound?
A3: A mixture of water and a water-miscible organic solvent is often effective. For similar amino acid derivatives, dissolving the crude product in a minimal amount of hot water followed by the addition of a larger volume of methanol to induce precipitation upon cooling is a recommended method.[3]
Q4: Which analytical techniques are essential for characterizing the final product?
A4: A combination of analytical techniques is crucial for confirming the identity and purity of this compound. These include:
-
Mass Spectrometry (MS): To confirm the molecular weight, accounting for the mass increase due to deuterium labeling.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ¹³C NMR confirms the carbon skeleton.[4][5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[4]
Q5: What are the expected challenges specific to working with deuterated compounds?
A5: The primary challenges include ensuring a high degree of isotopic enrichment, preventing back-exchange of deuterium with protons from atmospheric moisture or non-deuterated solvents, and accurately interpreting analytical data (e.g., shifts in mass spectra and disappearance of signals in ¹H NMR). Careful handling and the use of anhydrous, deuterated reagents are critical.
Experimental Protocols
Synthesis of this compound (General Protocol)
This protocol is a general guideline based on the synthesis of the non-deuterated analog and should be adapted and optimized for the deuterated compound.[2]
Materials:
-
DL-alanine-d7
-
Acetic anhydride-d6
-
Glacial acetic acid-d4
-
Deuterium oxide (D₂O)
-
Ice bath
-
Round bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve DL-alanine-d7 (1.0 eq) in glacial acetic acid-d4.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride-d6 (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetic acid-d4 under reduced pressure using a rotary evaporator.
-
The resulting residue is triturated with cold D₂O to precipitate the this compound.
-
Filter the solid, wash with a small amount of cold D₂O, and dry under vacuum.
Visualizations
References
How to correct for natural isotope abundance with N-Acetyl-DL-alanine-d7
This guide provides troubleshooting advice and frequently asked questions for researchers using N-Acetyl-DL-alanine-d7 as an internal standard for mass spectrometry-based quantification, with a focus on correcting for natural isotope abundance.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of correcting for natural isotope abundance?
A1: When using a deuterated internal standard like this compound, it's crucial to recognize that both the analyte (the "light" compound) and the standard (the "heavy" compound) have naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). These natural isotopes create overlapping signals in the mass spectrometer. For instance, the signal from the analyte containing two ¹³C atoms might overlap with the signal from the deuterated standard. The correction process mathematically removes this interference, leading to more accurate quantification.
Q2: Why is this compound a suitable internal standard?
A2: this compound is an ideal internal standard because it is chemically identical to the analyte (N-Acetyl-DL-alanine) but has a different mass due to the replacement of seven hydrogen atoms with deuterium (B1214612). This ensures it behaves similarly during sample preparation and ionization, but can be distinguished by the mass spectrometer. Its high degree of deuteration (d7) shifts its mass significantly, which helps to minimize, but not eliminate, spectral overlap with the natural form.
Q3: What are the most common sources of error in this type of analysis?
A3: Common errors include:
-
Inaccurate Isotopic Purity of the Standard: Assuming the deuterated standard is 100% pure when it contains residual non-deuterated species.
-
Incorrect Natural Isotope Abundance Values: Using generic natural abundance values instead of those specific to the sample's origin, if high precision is required.
-
Poor Chromatographic Resolution: If the analyte and standard peaks are not well-separated, it can complicate the measurement of their respective ion intensities.
-
Ignoring Isotopic Overlap: Failing to apply a correction can lead to an overestimation of the analyte concentration.
Q4: Do I always need to perform this correction?
A4: The necessity of the correction depends on the required accuracy and the specific instrument used. For high-accuracy quantitative studies, especially when the analyte and standard signals are close, the correction is essential. For less precise measurements or when the isotopic overlap is demonstrably negligible, it might be omitted. However, it is best practice to at least assess the potential impact of the overlap.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent quantification results across batches. | The isotopic purity of the this compound standard may vary between lots, or the correction matrix may not have been updated. | Always verify the Certificate of Analysis for each new lot of the internal standard to confirm its isotopic purity. Re-calculate your correction factors with each new lot. |
| Analyte concentration appears artificially high. | Isotopic contribution from the deuterated standard to the analyte's mass channel is not being corrected for. | Implement a mathematical correction to subtract the signal contribution of the standard from the analyte's signal. This often involves solving a system of linear equations. |
| Overlapping peaks in the mass spectrum that are difficult to integrate. | Insufficient mass resolution of the instrument or poor chromatographic separation. | Optimize the liquid chromatography method to achieve baseline separation of the analyte and the internal standard. If using high-resolution MS, ensure the instrument is properly calibrated to resolve the isotopic peaks. |
| The calculated correction factor seems incorrect. | The natural isotopic abundances used in the calculation are not accurate for your specific elemental composition. | Use a tool or calculator that determines the theoretical isotopic distribution based on the precise elemental formula (C₆H₁₁NO₃ for N-Acetyl-DL-alanine). |
Experimental Protocol: Isotope Correction Workflow
This protocol outlines the key steps for correcting for natural isotope abundance when using this compound as an internal standard.
1. Characterize the Internal Standard:
-
Prepare a solution containing only the this compound standard.
-
Infuse this solution into the mass spectrometer.
-
Acquire a high-resolution mass spectrum to determine the isotopic distribution and purity of the standard. This will reveal the proportion of d7, d6, d5, etc., species present.
2. Characterize the Analyte:
-
Prepare a solution containing only the non-labeled N-Acetyl-DL-alanine (the analyte).
-
Acquire its mass spectrum under the same conditions to observe its natural isotopic distribution.
3. Prepare Calibration Curves:
-
Create a series of calibration standards containing a fixed concentration of the this compound internal standard and varying concentrations of the analyte.
-
Analyze these standards using your LC-MS/MS method.
4. Data Acquisition:
-
Monitor at least two mass transitions: one for the analyte and one for the internal standard. For example:
-
Analyte (Light): N-Acetyl-DL-alanine (Mass: ~145.07)
-
Standard (Heavy): this compound (Mass: ~152.11)
-
5. Calculate Correction Factors & Concentration:
-
Using the data from the pure standard and analyte solutions, set up a system of linear equations to solve for the true intensities.
-
Let I_light and I_heavy be the measured intensities at the analyte and standard masses.
-
Let C_light and C_heavy be the true concentrations.
-
The equations will account for the contribution of the light analyte's isotopes to the heavy channel and the contribution of the heavy standard's impurities/isotopes to the light channel.
-
-
Apply these correction factors to the data from your calibration curve and unknown samples to calculate the accurate analyte concentration.
Quantitative Data Summary
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Nitrogen | ¹⁴N | 99.636 |
| ¹⁵N | 0.364 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Table 2: Example Isotopic Purity of this compound (Note: This is an example; always refer to the Certificate of Analysis for your specific lot.)
| Isotopic Species | Description | Example Purity (%) |
| d7 | Fully deuterated | 98.5 |
| d6 | Contains six deuterium atoms | 1.2 |
| d5 | Contains five deuterium atoms | 0.2 |
| d0-d4 | Other species | <0.1 |
Visualizations
Caption: Workflow for Isotope Abundance Correction.
Caption: Isotopic Overlap Between Analyte and Standard.
Technical Support Center: Minimizing Matrix Effects for N-Acetyl-DL-alanine-d7 Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on mitigating matrix effects during the quantitative analysis of N-Acetyl-DL-alanine-d7 by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect and why is it a concern for this compound quantification?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This leads to ion suppression (decreased signal) or enhancement (increased signal), compromising the accuracy, precision, and sensitivity of quantitative analyses.[2][3] For a small, polar molecule like this compound, matrix effects are a significant concern, especially in complex biological matrices like plasma or serum, which contain high levels of endogenous components such as phospholipids (B1166683), salts, and proteins.[1][4]
Q2: My results are inconsistent even though I'm using a deuterated internal standard (IS). Shouldn't that correct for matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) like this compound is expected to co-elute with the non-labeled analyte and experience the same degree of ion suppression or enhancement, allowing for accurate normalization.[2][5] However, perfect correction is not always achieved.[2] A phenomenon known as the "deuterium isotope effect" can cause a slight chromatographic separation between the analyte and the deuterated IS.[2][6] If this separation occurs in a region of the chromatogram with significant or variable ion suppression, the analyte and IS will be affected differently, leading to inaccurate results. This is referred to as a differential matrix effect.[5][6]
Q3: What are the primary sources of matrix effects in biological samples like plasma?
A3: Phospholipids are the major cause of ion suppression when analyzing samples extracted from biological tissues or plasma.[1][4] These molecules are major components of cell membranes and are notorious for co-extracting with analytes and fouling the mass spectrometer's ion source.[1] They often elute over a broad range in reversed-phase chromatography, potentially overlapping with the analyte of interest and causing significant ion suppression.[1][7] Other sources include proteins, salts, and co-administered drugs.[3]
Q4: Which sample preparation technique is generally most effective at reducing matrix effects?
A4: While no single technique is universally perfect, methods that actively remove interfering components are superior to simpler ones. Solid-Phase Extraction (SPE), particularly methods designed for phospholipid removal like HybridSPE® or other specialized polymeric sorbents, is generally more effective at producing a cleaner extract than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[4][7] PPT, while simple, removes proteins but leaves phospholipids and other small molecules in the supernatant, often resulting in the greatest matrix interference.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Poor Reproducibility / High %CV | Inconsistent Matrix Effects: The degree of ion suppression varies between samples or injections.[9] Sample Preparation Variability: Inconsistent execution of the sample cleanup protocol.[9] | 1. Evaluate Matrix Factor: Quantify the matrix effect using a post-extraction spike experiment across at least six different lots of matrix. The coefficient of variation (CV) of the IS-normalized matrix factor should not exceed 15%.[10] 2. Improve Sample Cleanup: Switch to a more robust sample preparation method like Solid-Phase Extraction (SPE) with specific phospholipid removal capabilities.[7] 3. Use a SIL-IS: If not already in use, a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects.[9] |
| Low Signal Intensity / Ion Suppression | Co-elution with Phospholipids: The analyte is eluting from the LC column at the same time as a large mass of phospholipids.[1] Inadequate Sample Cleanup: The chosen sample preparation method is not sufficiently removing matrix components.[4] | 1. Identify Suppression Zone: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most severe.[5][11] 2. Modify Chromatography: Adjust the LC gradient to separate the this compound peak from the suppression zone. 3. Enhance Sample Preparation: Implement a more rigorous cleanup. Techniques like HybridSPE® are designed to specifically target and remove both proteins and phospholipids.[1][12] |
| Inaccurate Quantification (Bias) | Differential Matrix Effects: The analyte and its deuterated internal standard are experiencing different levels of ion suppression due to slight chromatographic separation.[5][6] Non-linear Response: The calibration curve is non-linear due to matrix effects being concentration-dependent. | 1. Evaluate Differential Effects: Analyze the matrix effect for both the analyte and the IS separately. A significant difference indicates a differential effect.[6] 2. Optimize Chromatography: Aim for sharp, symmetrical peaks and ensure the analyte and IS peaks are as closely aligned as possible. 3. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components, but this may compromise sensitivity.[4] |
| Gradual Decrease in Signal Over a Run | Column and/or MS Source Fouling: Buildup of non-volatile matrix components, especially phospholipids, on the analytical column and in the mass spectrometer's ion source.[1] | 1. Implement Column Wash: Add a high-organic wash step at the end of each chromatographic run to elute strongly retained compounds.[9] 2. Improve Sample Cleanup: A cleaner sample will extend the life of the column and reduce the need for source cleaning. 3. Perform System Maintenance: Regularly clean the MS ion source as per the manufacturer's recommendation. |
Experimental Protocols & Methodologies
Protocol 1: Evaluation of Matrix Factor (Post-Extraction Spike Method)
This protocol quantitatively assesses the extent of matrix effects.[6][9][10]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard of this compound in the final mobile phase composition (reconstitution solvent) at a known concentration (e.g., a mid-range QC).
-
Set B (Post-Spiked Matrix): Take at least six different sources of blank biological matrix (e.g., plasma from six different donors). Process them using your sample preparation method. Spike the this compound standard into the final, clean extracts to achieve the same final concentration as Set A.
-
Set C (Pre-Spiked Matrix): Spike the this compound standard into the blank biological matrix before extraction to achieve the same final concentration. Process these samples.
-
-
Analysis: Inject and analyze all samples using the LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE): RE = (Peak Area in Set C) / (Peak Area in Set B)
-
Process Efficiency (PE): PE = (Peak Area in Set C) / (Peak Area in Set A) = MF * RE
-
-
Acceptance Criteria (per EMA guidelines): The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.[10]
Protocol 2: HybridSPE®-Phospholipid Removal
This method combines protein precipitation with specific removal of phospholipids.[12]
-
Sample Addition: Pipette 100 µL of plasma or serum into the wells of the HybridSPE®-Phospholipid 96-well plate.
-
Precipitation: Add 300 µL of precipitation solvent (e.g., 1% formic acid in acetonitrile). If using an internal standard, it should be added to this solvent.
-
Mix: Mix thoroughly to ensure complete protein precipitation. This can be done by vortexing the plate or by aspirating/dispensing with a pipette.[12]
-
Process: Apply vacuum to the 96-well plate. The packed bed in each well simultaneously filters the precipitated proteins and captures phospholipids.
-
Collection: Collect the clean filtrate, which is now ready for evaporation, reconstitution, and injection into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for Polar Analytes
This is a general protocol using a mixed-mode cation exchange (MCX) sorbent, suitable for a slightly acidic compound like N-Acetyl-DL-alanine.
-
Condition: Condition the Oasis MCX SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: Pretreat the plasma sample by diluting 1:1 with 4% phosphoric acid in water. Load the pretreated sample onto the cartridge.
-
Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash 2 (Non-polar Interferences): Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences like phospholipids.[13]
-
Elute: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Quantitative Data Summary
The choice of sample preparation method has a direct impact on matrix effects and analyte recovery. The following table summarizes a comparison of typical outcomes from different techniques.
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Resulting Matrix Effect | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | Variable, often lower due to co-precipitation | None | High / Significant[8] | Fast, simple, inexpensive | Produces "dirty" extracts, high ion suppression[8] |
| Liquid-Liquid Extraction (LLE) | Good, but dependent on solvent choice & pH[4] | Moderate | Moderate | Good for removing salts and highly polar interferences | Can be labor-intensive, requires solvent optimization[4] |
| Solid-Phase Extraction (SPE) | Good to Excellent (>80%)[7] | Good to Excellent | Low / Minimal[14][15] | High selectivity, produces clean extracts[4] | Requires method development, more expensive |
| HybridSPE®-Phospholipid | Excellent (>90%) | Excellent (>99%)[7] | Very Low / Negligible | Combines simplicity of PPT with high efficiency of PL removal[12] | Higher cost per sample than PPT |
Visualizations
Workflow for Troubleshooting Ion Suppression
The following diagram outlines a logical workflow for identifying and mitigating ion suppression issues during method development.
Caption: A decision tree for troubleshooting and mitigating ion suppression.
Sample Preparation Method Comparison
This diagram illustrates the relative effectiveness of common sample preparation techniques at removing key interferences from a biological matrix.
Caption: Effectiveness of sample prep methods at removing interferences.
References
- 1. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. waters.com [waters.com]
- 14. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of p… [ouci.dntb.gov.ua]
Technical Support Center: Refinement of N-Acetyl-DL-alanine-d7 Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of N-Acetyl-DL-alanine-d7 for in vivo studies. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in in vivo research?
A1: this compound is a stable isotope-labeled form of N-Acetyl-DL-alanine. Its primary application in in vivo studies is as a tracer to investigate metabolic pathways.[1][2] By tracking the incorporation of the deuterium-labeled alanine (B10760859) into various molecules, researchers can quantify metabolic flux and understand the dynamics of biochemical processes.[1][2]
Q2: What are the key considerations before starting an in vivo study with this compound?
A2: Before initiating an in vivo study, it is crucial to consider the following:
-
Animal Model: The species, strain, age, and sex of the animal model can influence metabolism and, therefore, the required dosage.
-
Route of Administration: The choice of administration route (e.g., intravenous, intraperitoneal, oral gavage) will significantly impact the bioavailability and pharmacokinetics of the tracer.[2][3]
-
Metabolic State of the Animal: Whether the animals are in a fasted or fed state will affect the metabolic pathways being studied.
-
Scientific Objective: The specific research question will dictate the experimental design, including the dosage, timing of sample collection, and analytical methods.
Q3: How do the D- and L-isomers of this compound behave in vivo?
A3: It is important to recognize that the D- and L-isomers of amino acids and their derivatives can have distinct metabolic fates.[4] The L-form is the naturally occurring isomer in proteins, while the D-form is metabolized by D-amino acid oxidase.[4][5] When using a DL-racemic mixture, it is essential to have analytical methods that can distinguish between the two isomers and their metabolites to correctly interpret the data.
Q4: What is the importance of conducting a pilot study?
A4: A pilot study with a small number of animals is highly recommended to determine the optimal dosage and time course for your specific experimental conditions.[6][7] This helps in assessing the tracer's distribution, metabolism, and potential for any adverse effects before committing to a large-scale study.
Troubleshooting Guide
Issue 1: Low Isotopic Enrichment in Target Metabolites
Possible Causes:
-
Insufficient Dosage: The amount of this compound administered may be too low to be detected above the natural abundance of isotopes.
-
Rapid Metabolism or Clearance: The tracer might be rapidly metabolized or cleared from the system before it can be incorporated into the target pathway.
-
Poor Bioavailability: The chosen route of administration may not be optimal for delivering the tracer to the target tissue.
-
Dilution with Endogenous Pools: The labeled compound is diluted by large unlabeled endogenous pools of alanine.
Solutions:
-
Dose Escalation Study: Conduct a dose-escalation study to find a dosage that provides a detectable signal without causing toxicity.
-
Primed-Constant Infusion: For intravenous administration, a primed-constant infusion can help achieve and maintain a steady-state concentration of the tracer in the plasma.[6][8]
-
Optimize Administration Route: If bioavailability is a concern with oral or intraperitoneal routes, consider intravenous administration for more direct delivery into the circulation.[2][3]
-
Alter the Metabolic State: Fasting the animals before tracer administration can sometimes reduce the size of the endogenous unlabeled pools.
Issue 2: High Inter-Animal Variability in Results
Possible Causes:
-
Inconsistent Administration: Variations in the administered volume or rate of infusion can lead to different pharmacokinetic profiles.
-
Biological Variation: Differences in the age, weight, or underlying health status of the animals can contribute to variability.
-
Sample Handling: Inconsistencies in the timing of sample collection or processing can introduce errors.
Solutions:
-
Standardize Procedures: Ensure all experimental procedures, from animal handling and dosing to sample collection and processing, are strictly standardized.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.[6]
-
Use as Own Control: Whenever the experimental design allows, using each animal as its own control can help to reduce inter-animal variability.[6]
Issue 3: Unexpected Metabolites or Metabolic Pathways are Observed
Possible Causes:
-
Deacetylation: The N-acetyl group may be cleaved in vivo, releasing labeled DL-alanine, which can then enter a variety of metabolic pathways.
-
Differential Isomer Metabolism: The D- and L-isomers may be metabolized through different pathways, leading to a complex mixture of labeled products.[4]
-
Gut Microbiome Metabolism: If administered orally, the gut microbiome may metabolize the tracer before it is absorbed.
Solutions:
-
Comprehensive Metabolite Profiling: Use untargeted mass spectrometry-based methods to identify all potential labeled metabolites in your samples.
-
Isomer-Specific Analysis: Employ chiral chromatography or other analytical techniques to differentiate between the D- and L-isomers and their respective metabolites.
-
Comparison of Administration Routes: Compare the metabolic profiles resulting from oral versus intravenous administration to assess the contribution of the gut microbiome.
Data Presentation
Table 1: Hypothetical Dose-Escalation Study for this compound in Mice
| Dose Group (mg/kg, IP) | N | Peak Plasma Concentration of N-Acetyl-L-alanine-d7 (µM) (Mean ± SD) | Peak Plasma Concentration of N-Acetyl-D-alanine-d7 (µM) (Mean ± SD) | Time to Peak (minutes) | Area Under the Curve (AUC) (µMhr) (L-isomer) | Area Under the Curve (AUC) (µMhr) (D-isomer) | Adverse Effects Noted |
| 10 | 5 | 15.2 ± 3.1 | 25.8 ± 4.5 | 15 | 45.6 | 77.4 | None |
| 50 | 5 | 78.5 ± 10.2 | 130.1 ± 18.9 | 15 | 245.3 | 410.2 | None |
| 150 | 5 | 240.1 ± 25.6 | 415.7 ± 35.2 | 30 | 780.5 | 1350.8 | Lethargy in 1/5 mice |
| 300 | 5 | 495.3 ± 40.1 | 850.2 ± 60.5 | 30 | 1650.9 | 2890.4 | Lethargy in 3/5 mice |
This table presents illustrative data to guide the design of a dose-finding study. Actual results may vary.
Table 2: Recommended Starting Doses for Different Administration Routes (Illustrative)
| Administration Route | Vehicle | Recommended Starting Dose (Mouse) | Recommended Starting Dose (Rat) | Key Considerations |
| Intravenous (IV) bolus | Saline | 25 mg/kg | 20 mg/kg | Provides rapid distribution but may have a short half-life. |
| Intravenous (IV) infusion | Saline | 5 mg/kg bolus + 0.5 mg/kg/min | 4 mg/kg bolus + 0.4 mg/kg/min | Aims to achieve steady-state plasma concentrations.[6][8] |
| Intraperitoneal (IP) | Saline with 5% DMSO | 50 mg/kg | 40 mg/kg | Good systemic absorption, but may have first-pass metabolism in the liver. |
| Oral Gavage (PO) | Water with 0.5% carboxymethylcellulose | 100 mg/kg | 80 mg/kg | Bioavailability may be lower and more variable; potential for gut microbiome metabolism.[2] |
These are hypothetical starting points. The optimal dose must be determined experimentally.
Experimental Protocols
Protocol 1: Dose-Finding and Pharmacokinetic Study of this compound in Mice
-
Animal Preparation: Acclimatize adult C57BL/6 mice (8-10 weeks old) for at least one week. House them under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Tracer Preparation: Prepare a stock solution of this compound in sterile saline. If solubility is an issue, a co-solvent such as DMSO (up to 10%) can be used for intraperitoneal injections.[9]
-
Dosing: Divide mice into several dose groups (e.g., 10, 50, 150, 300 mg/kg). Administer the tracer via the desired route (e.g., intraperitoneal injection).
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) post-administration.
-
Sample Processing: Immediately centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for concentrations of N-Acetyl-D-alanine-d7 and N-Acetyl-L-alanine-d7 using a validated LC-MS/MS method with chiral chromatography.
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each isomer.
-
Toxicity Monitoring: Observe the animals for any signs of toxicity or adverse effects throughout the study.
Visualizations
Caption: Workflow for refining this compound dosage.
Caption: Decision tree for troubleshooting common issues.
References
- 1. Tracing metabolic flux in vivo: basic model structures of tracer methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 3. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 4. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid levels in D-alanine-administered mutant mice lacking D-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stable Isotope Tracing and Metabolomics to Study In Vivo Brown Adipose Tissue Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.cn]
N-Acetyl-DL-alanine-d7 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity assessment of N-Acetyl-DL-alanine-d7.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for this compound?
A1: The primary quality attributes for this compound include chemical purity, isotopic purity (isotopic enrichment), and the distribution of isotopologues.[1] Chemical purity refers to the absence of non-related impurities, while isotopic purity focuses on the percentage of deuterium (B1214612) atoms at the intended labeled positions.[1][2]
Q2: What are the most common impurities that can be found in a sample of this compound?
A2: Common impurities can be categorized as follows:
-
Isotopologues: These are molecules of N-Acetyl-DL-alanine that are chemically identical but differ in their isotopic composition (e.g., d6, d5, d4 versions).[1] It is practically impossible to synthesize a compound with 100% isotopic purity.[1]
-
Chemical Impurities: These can arise from starting materials, intermediates, or byproducts of the synthesis.
-
Residual Solvents: Solvents used during synthesis and purification may remain in the final product.
-
Back-Exchange Impurities: If labile deuterium atoms are present, they can exchange with protons from protic solvents (e.g., water, methanol) during workup or storage, leading to a decrease in isotopic purity.[2]
Q3: Which analytical techniques are recommended for the quality control of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for a thorough quality assessment. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to determine the degree and position of deuteration by observing the reduction or absence of proton signals. ²H NMR directly detects the presence and chemical environment of deuterium.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is crucial for determining the molecular weight, isotopic distribution (isotopologue profile), and for identifying trace impurities.[2][3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is used to assess chemical purity by separating this compound from other chemical impurities.
Troubleshooting Guides
Issue 1: Unexpected Isotopic Purity Results
Symptom: The isotopic enrichment determined by mass spectrometry is lower than the value specified on the certificate of analysis.
| Potential Cause | Troubleshooting Steps & Solutions |
| Back-exchange with protic solvents | During sample preparation or analysis, labile deuterium atoms may have exchanged with protons. It is advisable to use deuterated solvents for sample dissolution and in the mobile phase where feasible.[2] Minimize the sample's exposure to atmospheric moisture. |
| Incorrect MS data analysis | The contribution of natural isotopes (e.g., ¹³C) might not have been correctly accounted for in the calculations. It is important to use software or methods that can deconvolve the isotopic cluster to accurately determine the abundance of each isotopologue.[5][6] |
| In-source fragmentation or adduct formation | The conditions in the mass spectrometer's ion source may be causing the molecule to fragment or form adducts, leading to a complex mass spectrum that is difficult to interpret. Optimize the ionization source parameters (e.g., cone voltage, source temperature) to minimize these effects. |
Issue 2: Inconsistent Chromatographic Peak Area or Shape in HPLC
Symptom: The peak corresponding to this compound in the HPLC chromatogram shows tailing, fronting, or has a variable area between injections.
| Potential Cause | Troubleshooting Steps & Solutions |
| Poor sample solubility | The compound may not be fully dissolved in the injection solvent. Try a different solvent or use sonication to ensure complete dissolution. Ensure the injection solvent is compatible with the mobile phase. |
| Column degradation | The stationary phase of the HPLC column may be degrading. Try flushing the column with a strong solvent or, if the problem persists, replace the column. |
| Contamination in the HPLC system | Residual contaminants in the injector, tubing, or column can interfere with the analysis. Clean the system thoroughly with appropriate solvents. |
| Inappropriate mobile phase | The pH or composition of the mobile phase may not be optimal for the analyte. Adjust the mobile phase composition, including the buffer and organic modifier, to achieve a symmetrical peak shape. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This method is suitable for determining the chemical purity of this compound.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: Isotopic Purity and Isotopologue Distribution by LC-MS
This method provides detailed information on the isotopic enrichment and the relative abundance of different isotopologues.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water and acetonitrile with 0.1% formic acid.[7]
-
LC-MS Conditions:
-
LC System: Use the same HPLC conditions as in Protocol 1, but with a lower flow rate (e.g., 0.2-0.4 mL/min) suitable for the MS interface.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended.[5]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. For N-Acetyl-DL-alanine, positive ion mode is often suitable to observe the [M+H]⁺ ion.
-
Scan Range: Acquire data over a mass range that includes the expected masses of all relevant isotopologues (e.g., m/z 100-200).
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected [M+H]⁺ ions of the different isotopologues (d0 to d7).
-
From the mass spectrum of the main peak, determine the relative abundance of each isotopologue.
-
Correct for the natural abundance of ¹³C to calculate the isotopic enrichment accurately.
-
Visualizations
Caption: Workflow for the quality control of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 2. benchchem.com [benchchem.com]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. almacgroup.com [almacgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
N-Acetyl-DL-alanine-d7 vs. N-Acetyl-DL-alanine: A Comparative Guide for Use as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of N-Acetyl-DL-alanine-d7 and N-Acetyl-DL-alanine for their application as internal standards in mass spectrometry-based assays. The inclusion of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard for mitigating experimental variability and ensuring the robustness of analytical methods.[1][2]
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated analogs, are powerful tools in quantitative mass spectrometry.[1] In a deuterated standard, one or more hydrogen atoms of the analyte are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain nearly identical.[1] This near-identical behavior is crucial for accurately correcting variations that can occur during sample preparation, chromatography, and ionization.[2]
The superiority of deuterated internal standards lies in their ability to co-elute with the analyte, meaning they experience the same matrix effects, such as ion suppression or enhancement. This co-elution ensures that any variations affecting the analyte will also proportionally affect the internal standard, leading to a more accurate and precise quantification.[2]
Performance Comparison: this compound vs. N-Acetyl-DL-alanine
While specific public-domain data directly comparing the bioanalytical method validation of this compound and N-Acetyl-DL-alanine is limited, we can infer the performance characteristics based on extensive data from other deuterated and non-deuterated internal standard comparisons. The following table summarizes the expected performance of a hypothetical LC-MS/MS assay for the quantification of an analyte using either this compound or N-Acetyl-DL-alanine as the internal standard. The data illustrates the typical improvements in accuracy and precision achieved with a deuterated standard.
| Validation Parameter | This compound (Deuterated IS) | N-Acetyl-DL-alanine (Non-Deuterated IS) | FDA Acceptance Criteria |
| Linearity (r²) | >0.995 | >0.990 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±5% | Within ±15% | Within ±15% of nominal value (±20% at LLOQ)[3] |
| Precision (%RSD) | <5% | <15% | ≤15% (≤20% at LLOQ)[4] |
| Matrix Effect (%CV) | <10% | >20% | Accuracy within ±15% and precision ≤15%[3] |
| Extraction Recovery (%CV) | <8% | >15% | Consistent and reproducible |
This table presents hypothetical data based on typical performance improvements observed with deuterated internal standards.[2][5]
Experimental Protocols
To objectively evaluate the performance of this compound versus N-Acetyl-DL-alanine as an internal standard, a rigorous validation experiment is essential. The following is a detailed methodology for such a comparison, focusing on the evaluation of matrix effects, accuracy, and precision.
Objective:
To compare the ability of this compound and N-Acetyl-DL-alanine to provide accurate and precise quantification of an analyte in a complex biological matrix (e.g., human plasma) using LC-MS/MS.
Materials:
-
Analyte of interest
-
This compound (Deuterated IS)
-
N-Acetyl-DL-alanine (Non-deuterated IS)
-
Control human plasma from at least six different sources
-
LC-MS/MS system
-
Standard laboratory reagents and equipment for sample preparation
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of the analyte, this compound, and N-Acetyl-DL-alanine in a suitable organic solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solutions to the desired concentrations for spiking.
-
-
Sample Set Preparation:
-
Set 1 (Neat Solution): Prepare a solution containing the analyte at a known concentration and both internal standards at their intended final concentrations in the reconstitution solvent.
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources using a validated extraction procedure (e.g., protein precipitation or liquid-liquid extraction). Spike the extracted blank matrix with the analyte and both internal standards at the same concentrations as in Set 1.
-
Set 3 (Pre-Extraction Spiked Matrix): Spike blank plasma from the six different sources with the analyte at various concentrations to create calibration standards and quality control (QC) samples. Add a fixed concentration of either this compound or N-Acetyl-DL-alanine to each sample before extraction.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for the analyte, this compound, and N-Acetyl-DL-alanine.
-
-
Data Analysis:
-
Matrix Effect: Calculate the matrix factor (MF) for the analyte in the presence of each internal standard for each of the six plasma sources. The MF is the ratio of the analyte peak area in the presence of the matrix (Set 2) to the analyte peak area in the neat solution (Set 1). The coefficient of variation (CV%) of the matrix factor across the different sources is calculated to assess the variability.
-
Accuracy and Precision: For each set of calibration standards and QCs prepared with either the deuterated or non-deuterated internal standard (Set 3), construct a calibration curve and determine the accuracy (% bias) and precision (%RSD) of the QC samples.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principles, the following diagrams have been generated.
Caption: Workflow for comparing deuterated and non-deuterated internal standards.
Caption: Conceptual diagram illustrating the advantage of a co-eluting deuterated internal standard.
Metabolic Relevance of N-Acetyl-DL-alanine
N-acetylated amino acids are a class of molecules where an acetyl group is attached to the nitrogen atom of an amino acid. These compounds are involved in various metabolic processes.[6][7] N-acetylation is a key post-translational modification and a pathway for the metabolism of various compounds.[8] The acetyl group is derived from acetyl-CoA, a central molecule in the metabolism of carbohydrates, fatty acids, and amino acids.[8] Enzymes known as acetyltransferases catalyze the transfer of the acetyl group.[8] N-acetylated amino acids can be involved in protein stability, cellular signaling, and detoxification pathways.[6][8]
Caption: Role of N-acetylation in metabolic pathways.
Conclusion
The choice between this compound and N-Acetyl-DL-alanine as an internal standard has significant implications for the quality of quantitative data. The use of the deuterated analog, this compound, is strongly recommended to achieve the highest levels of accuracy, precision, and robustness in LC-MS/MS assays. Its ability to co-elute with the analyte and compensate for matrix effects and other experimental variabilities makes it the superior choice for regulated bioanalysis and any research requiring high-quality, reproducible data. While the initial cost of a deuterated standard may be higher, the investment often leads to more reliable results, reducing the need for costly repeat analyses and ensuring greater confidence in experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nalam.ca [nalam.ca]
- 5. lcms.cz [lcms.cz]
- 6. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 7. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
A Comparative Guide to N-Acetyl-DL-alanine-d7 and Other Deuterated Amino Acids in Research and Development
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern biomedical research and pharmaceutical development, stable isotope-labeled compounds, particularly deuterated amino acids, have become indispensable tools.[1] Among these, N-Acetyl-DL-alanine-d7 is a key player, primarily utilized as an internal standard for quantitative mass spectrometry. This guide provides an objective comparison of this compound with other deuterated amino acids, supported by established principles and experimental data, to assist researchers in selecting the appropriate tool for their specific applications.
The Advantage of Deuteration: A Stronger Bond for Enhanced Stability
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), imparts a significant change in the physicochemical properties of a molecule. The carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond. This increased bond strength gives rise to the kinetic isotope effect (KIE), where enzymatic reactions involving the cleavage of a C-H bond are considerably slower when a C-D bond is present at that position. This fundamental principle underpins the primary advantages of using deuterated compounds in drug discovery and bioanalysis.[2]
Strategically replacing hydrogen with deuterium can lead to:
-
Increased Metabolic Stability: Enhanced resistance to enzymatic degradation, a crucial factor in drug development.[3]
-
Prolonged Half-Life (t½): Slower metabolic clearance results in the compound remaining in circulation for a longer duration.
-
Increased Drug Exposure (AUC): The total systemic exposure to the drug is elevated.[4]
-
Reduced Dosing Frequency: A longer half-life can translate to less frequent administration for patients.
This compound as an Internal Standard
This compound serves as an isotopic analog of N-Acetyl-DL-alanine.[5] Its primary and most critical application is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][6]
In quantitative mass spectrometry, especially within complex biological matrices like plasma, variability can arise from sample preparation, instrument response, and matrix effects. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls to correct for these variations. A stable isotope-labeled internal standard, such as a deuterated analog, is considered the gold standard for this purpose.[7]
Key Advantages of this compound as an Internal Standard:
-
Co-elution with Analyte: Due to its chemical identity with the non-deuterated form, it co-elutes during chromatography, experiencing the same matrix effects.
-
Similar Ionization Efficiency: It exhibits nearly identical ionization efficiency to the analyte in the mass spectrometer source.
-
Mass Differentiation: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer.
Comparison with Other Deuterated Amino Acids
While this compound is an excellent internal standard for its non-deuterated counterpart, the choice of a deuterated amino acid often depends on the specific analyte being quantified. The following table provides a comparison of this compound with other commonly used deuterated amino acids.
| Deuterated Amino Acid | Analyte of Interest | Key Comparative Features |
| This compound | N-Acetyl-DL-alanine | High degree of deuteration (7 deuterium atoms) provides a significant mass shift, minimizing isotopic overlap. The acetyl group can improve solubility in certain solvents. |
| L-Alanine-d4 | L-Alanine | Four deuterium atoms provide a clear mass difference. Commonly used in metabolomics studies.[1] |
| L-Leucine-d10 | L-Leucine | High level of deuteration ensures minimal isotopic interference. Frequently used in proteomics and metabolic flux analysis.[1] |
| L-Tryptophan-d5 | L-Tryptophan | Deuteration on the indole (B1671886) ring can also study metabolic pathways involving this functional group.[8] |
| L-Tyrosine-d4 | L-Tyrosine | Used for quantifying tyrosine levels in various biological fluids. |
| Glycine-d5 | Glycine | A simple deuterated amino acid with a significant relative mass increase, making it an effective internal standard.[1] |
Experimental Protocols
Use of this compound as an Internal Standard for LC-MS/MS Analysis of Plasma Samples
This protocol outlines a general procedure for the quantification of N-Acetyl-DL-alanine in plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
N-Acetyl-DL-alanine (analyte)
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of N-Acetyl-DL-alanine and this compound in a suitable solvent (e.g., 50:50 ACN:Water).
-
Preparation of Calibration Standards and Quality Controls (QCs): Serially dilute the N-Acetyl-DL-alanine stock solution with control human plasma to prepare calibration standards at various concentrations. Prepare QCs at low, medium, and high concentrations in the same manner.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 150 µL of ACN containing the internal standard, this compound (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
-
LC-MS/MS Analysis:
-
Inject an appropriate volume (e.g., 5 µL) of the supernatant onto the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of the analyte and internal standard.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N-Acetyl-DL-alanine: Determine the precursor and product ions (e.g., [M+H]+ → fragment).
-
This compound: Determine the precursor and product ions (e.g., [M+H]+ → fragment).
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of the analyte in the plasma samples and QCs by interpolating their peak area ratios from the calibration curve.
-
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol describes a general method to assess the metabolic stability of a compound, where a deuterated analog could be used as an internal standard for the quantification of the parent compound.
Materials:
-
Test compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (containing an appropriate internal standard, e.g., a deuterated analog of the test compound)
-
Incubator/water bath (37°C)
Procedure:
-
Incubation:
-
Pre-warm a solution of HLM in phosphate buffer to 37°C.
-
In a microcentrifuge tube, add the test compound (final concentration, e.g., 1 µM) to the HLM solution.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding the aliquot to cold acetonitrile containing the internal standard. This also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the appropriate equations.[9][10]
-
Visualizing Workflows and Concepts
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for quantitative analysis using a deuterated internal standard.
The Kinetic Isotope Effect in Drug Metabolism
Caption: The kinetic isotope effect slows the metabolism of deuterated drugs.
Conclusion
This compound is a highly effective and widely used internal standard for the accurate quantification of its non-deuterated analog in complex biological matrices. Its utility stems from the fundamental principles of stable isotope dilution, which allow for the correction of analytical variability. When compared to other deuterated amino acids, the choice is dictated by the specific analyte of interest. The provided experimental protocols offer a framework for the practical application of this compound in a research and development setting. The strategic use of deuterated standards like this compound is crucial for generating robust and reliable data in pharmacokinetic, metabolomic, and proteomic studies, ultimately accelerating the drug development process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS - Mesbah Energy [irisotope.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [srdpharma.com]
- 6. iroatech.com [iroatech.com]
- 7. benchchem.com [benchchem.com]
- 8. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 10. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Analytical Methods: A Comparative Guide to Using N-Acetyl-DL-alanine-d7 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount for generating robust data. In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard is crucial for correcting variations during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are considered the gold standard due to their similar physicochemical properties to the analyte of interest. This guide provides an objective comparison of the performance of N-Acetyl-DL-alanine-d7 as an internal standard in analytical method validation, with a focus on the analysis of alanine (B10760859).
The Gold Standard: Stable Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound is based on the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the isotopically labeled standard is added to the sample at the beginning of the workflow. Because the SIL internal standard is chemically almost identical to the analyte, it experiences similar losses during sample preparation and similar ionization effects in the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for experimental variability.
Performance Comparison: this compound vs. Alternative Internal Standards
While direct head-to-head comparative studies for this compound are not extensively published, we can compile typical performance data from validated LC-MS/MS methods for alanine analysis to provide a comparative overview. The following table summarizes key validation parameters.
| Validation Parameter | This compound (Expected Performance) | Alternative Stable Isotope-Labeled Alanine (e.g., Alanine-d4) | Analog Internal Standard (e.g., Norvaline) |
| Linearity (R²) | >0.99 | >0.99 | >0.98 |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Can be > ±15% due to differing matrix effects |
| Precision (% CV) | <15% | <15% | Can be >15% due to inconsistent recovery |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation, typically in the low ng/mL range | Dependent on instrumentation, typically in the low ng/mL range | Generally higher due to less effective normalization |
| Matrix Effect | Co-eluting and compensates for analyte signal suppression/enhancement | Co-eluting and compensates for analyte signal suppression/enhancement | Different retention time and ionization can lead to uncompensated matrix effects |
| Recovery | Tracks analyte recovery throughout the sample preparation process | Tracks analyte recovery throughout the sample preparation process | Recovery can differ significantly from the analyte |
Experimental Workflow and Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. The following diagram and protocol outline a typical workflow for the validation of an analytical method for alanine using this compound as an internal standard.
A Researcher's Guide to Stable Isotope Tracing: Comparing N-Acetyl-DL-alanine-d7, 13C, and 15N Labeled Alanine Tracers
In the dynamic fields of metabolomics, drug development, and cellular physiology, stable isotope tracers are indispensable tools for elucidating complex biochemical processes. The selection of an appropriate tracer is paramount for the success of an experiment. This guide provides a comprehensive comparison of three types of labeled alanine (B10760859): N-Acetyl-DL-alanine-d7, 13C-labeled alanine, and 15N-labeled alanine. While direct cross-validation data for this compound against 13C and 15N labeled tracers is not available in the literature, this guide synthesizes information based on the principles of stable isotope labeling to offer an objective comparison of their performance and applications, supported by illustrative experimental data.
Distinguishing Roles: Internal Standard vs. Metabolic Tracers
A crucial distinction to be made is between the use of a deuterated compound as an internal standard versus the use of 13C and 15N labeled compounds as metabolic tracers.
-
This compound , a deuterated compound, is primarily suited for use as an internal standard in mass spectrometry-based quantification. Its seven deuterium (B1214612) atoms provide a significant mass shift from its unlabeled counterpart, while its chemical properties remain nearly identical, ensuring it behaves similarly during sample preparation and analysis. The "N-Acetyl" group and the "DL" racemic mixture suggest it is a synthetic molecule not intended for tracing metabolic pathways, as the acetyl group may be cleaved and the D-isomer is not typically metabolized in the same way as the natural L-isomer in mammalian systems.
-
13C and 15N labeled alanines , on the other hand, are metabolic tracers .[] These isotopes are incorporated into the natural L-alanine molecule, allowing researchers to track the fate of the carbon skeleton or the amino nitrogen through various metabolic pathways.[2][3]
Comparative Analysis of Labeled Alanine Tracers
The choice between this compound, 13C-alanine, and 15N-alanine hinges on the specific research question. The following table summarizes their key characteristics and primary applications.
| Feature | This compound | 13C-Labeled L-Alanine | 15N-Labeled L-Alanine |
| Primary Function | Internal Standard | Metabolic Tracer (Carbon) | Metabolic Tracer (Nitrogen) |
| Isotope | Deuterium (²H) | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Biological Activity | Largely inert; N-acetylation and D-isomer limit metabolic incorporation | Metabolically active; traces the carbon backbone of alanine | Metabolically active; traces the nitrogen atom of alanine |
| Primary Application | Accurate quantification of unlabeled alanine in biological samples | Tracing carbon flow through glycolysis, gluconeogenesis, and the TCA cycle[2] | Tracing nitrogen fate in amino acid transamination and urea (B33335) cycle[3] |
| Analytical Technique | Mass Spectrometry (MS) | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[4] | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)[4] |
| Key Advantage | High mass shift from endogenous analyte, minimizing spectral overlap | Directly elucidates carbon metabolism pathways | Directly elucidates nitrogen metabolism pathways |
| Limitation | Not suitable for tracing metabolic pathways | Does not provide information on nitrogen metabolism | Does not provide information on carbon backbone fate |
Experimental Applications and Data Presentation
The distinct properties of these tracers lend them to different experimental designs.
This compound as an Internal Standard
For studies requiring precise quantification of alanine concentrations in biological fluids or cell extracts, this compound is an excellent choice as an internal standard.
Illustrative Data: The table below presents hypothetical data from an experiment measuring alanine concentration in cell lysates using this compound as an internal standard.
| Sample ID | Endogenous Alanine Peak Area (MS) | This compound Peak Area (MS) | Calculated Alanine Concentration (µM) |
| Control 1 | 1.25 x 10⁶ | 5.10 x 10⁶ | 48.0 |
| Control 2 | 1.32 x 10⁶ | 5.05 x 10⁶ | 51.2 |
| Treated 1 | 1.88 x 10⁶ | 5.15 x 10⁶ | 71.6 |
| Treated 2 | 1.95 x 10⁶ | 5.08 x 10⁶ | 75.2 |
13C-Labeled L-Alanine for Tracing Carbon Metabolism
To investigate how the carbon backbone of alanine is utilized by cells, [U-13C3]-L-alanine (where all three carbons are 13C) is a powerful tracer.[2] The incorporation of 13C into downstream metabolites can reveal the activity of key metabolic pathways.
Illustrative Data: The following table shows hypothetical mass isotopologue distribution (MID) data for key metabolites after labeling cells with [U-13C3]-L-alanine. The "M+n" notation indicates the number of 13C atoms incorporated into the metabolite.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Pyruvate | 45 | 5 | 5 | 45 |
| Lactate (B86563) | 48 | 4 | 4 | 44 |
| Citrate | 60 | 5 | 30 | 5 |
| Malate | 55 | 8 | 28 | 9 |
This illustrative data suggests that a significant portion of pyruvate, and subsequently lactate and TCA cycle intermediates, is derived from the supplied 13C-labeled alanine.
15N-Labeled L-Alanine for Tracing Nitrogen Metabolism
To understand how the amino group of alanine is transferred and utilized, [15N]-L-alanine is the tracer of choice.[3] This is particularly useful for studying amino acid biosynthesis and the urea cycle.
Illustrative Data: This table presents hypothetical 15N enrichment data in key amino acids following the introduction of [15N]-L-alanine to a cell culture.
| Amino Acid | 15N Enrichment (%) |
| Alanine | 98.5 |
| Glutamate | 45.2 |
| Aspartate | 30.8 |
| Glutamine | 25.1 |
This hypothetical data indicates a high degree of nitrogen transfer from alanine to other amino acids via transamination reactions.
Experimental Protocols
Below are generalized protocols for a stable isotope tracing experiment. Specific parameters such as incubation times and tracer concentrations should be optimized for the specific cell type and research question.
Protocol 1: Quantification of Alanine using this compound Internal Standard
-
Sample Preparation:
-
Harvest cells and quench metabolism by adding ice-cold 80% methanol.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge to pellet cell debris and collect the supernatant containing metabolites.
-
-
Internal Standard Spiking:
-
Add a known concentration of this compound to each sample.
-
-
LC-MS Analysis:
-
Analyze the samples using a liquid chromatography-mass spectrometry (LC-MS) system.
-
Develop a method to detect and quantify both endogenous (unlabeled) N-acetyl-alanine and the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve.
-
Protocol 2: Metabolic Tracing with 13C or 15N-Labeled L-Alanine
-
Cell Culture and Labeling:
-
Culture cells in a medium lacking the natural amino acid to be traced (in this case, alanine).
-
Supplement the medium with the desired stable isotope-labeled L-alanine (e.g., [U-13C3]-L-alanine or [15N]-L-alanine).
-
Incubate the cells for a predetermined time to allow for the incorporation of the tracer into metabolic pathways.
-
-
Metabolite Extraction:
-
Rapidly quench metabolism by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Collect the cell extracts containing the labeled metabolites.
-
-
Analytical Detection (MS or NMR):
-
For MS analysis: Analyze the extracts by LC-MS to determine the mass isotopologue distribution of downstream metabolites.
-
For NMR analysis: Prepare the samples for NMR spectroscopy to determine the positional enrichment of the isotope.[4]
-
-
Data Analysis:
-
Correct the raw data for the natural abundance of the stable isotope.
-
Calculate the fractional enrichment of the tracer in various metabolites to infer metabolic pathway activity.
-
Visualizing Metabolic Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic tracing experiments.
References
A Comparative Guide to the Isotope Effects of N-Acetyl-DL-alanine-d7 in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N-Acetyl-DL-alanine-d7 and its non-deuterated counterpart, N-Acetyl-DL-alanine. The inclusion of deuterium (B1214612) in place of hydrogen at specific positions can significantly alter the physicochemical properties of a molecule, leading to what is known as the kinetic isotope effect (KIE). This effect can manifest as changes in metabolic stability, pharmacokinetics, and pharmacodynamics. While direct comparative studies on this compound are limited in publicly available literature, this guide synthesizes established principles of isotope effects and data from related deuterated compounds to provide a predictive comparison.
Enhanced Metabolic Stability of this compound
Deuteration of a molecule at a site of metabolic transformation can lead to a significant increase in its metabolic stability. This is because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes, such as cytochrome P450s, to break.[1][2][3][4] This enhanced stability can lead to a longer biological half-life and increased exposure of the compound in the body.
This compound is an isotopic analog of N-Acetyl-DL-alanine.[5] The "d7" designation indicates that seven hydrogen atoms have been replaced by deuterium. While the exact positions of deuteration are critical, it is common to deuterate at metabolically susceptible positions to enhance stability. For N-Acetyl-DL-alanine, potential metabolic pathways include deacetylation and oxidation.
Table 1: Predicted Comparison of In Vitro Metabolic Stability
| Compound | In Vitro Half-Life (t½) in Human Liver Microsomes (Predicted) | Intrinsic Clearance (CLint) (Predicted) |
| N-Acetyl-DL-alanine | Shorter | Higher |
| This compound | Longer | Lower |
Note: The values in this table are predictive and based on the general principles of kinetic isotope effects. Actual experimental values may vary.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of a compound in a liver microsomal system.
Methodology:
-
Incubation: The test compound (N-Acetyl-DL-alanine or this compound) is incubated with human liver microsomes, NADPH (as a cofactor for cytochrome P450 enzymes), and a buffer solution at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The enzymatic reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is determined using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Predicted Pharmacokinetic Profile Comparison
The enhanced metabolic stability of this compound is expected to translate into a more favorable pharmacokinetic profile in vivo compared to its non-deuterated analog. This can include increased plasma exposure (AUC), higher maximum concentration (Cmax), and a longer elimination half-life (t½).[2][3][4][6]
Table 2: Predicted In Vivo Pharmacokinetic Parameters in Rodents
| Parameter | N-Acetyl-DL-alanine (Predicted) | This compound (Predicted) |
| AUC (Area Under the Curve) | Lower | Higher |
| Cmax (Maximum Concentration) | Lower | Higher |
| t½ (Elimination Half-Life) | Shorter | Longer |
| Metabolite Formation | Higher | Lower |
Note: These predictions are based on typical outcomes of deuteration at metabolic sites and require experimental verification.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of a compound after administration to a living organism.
Methodology:
-
Animal Model: Male Sprague Dawley rats are commonly used.
-
Dosing: The test compound (N-Acetyl-DL-alanine or this compound) is administered orally or intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: The concentration of the parent compound and any major metabolites in the plasma samples is quantified using LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, and t½ using non-compartmental analysis.
Visualizing the Impact of Deuteration
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative metabolic pathways of N-Acetyl-DL-alanine and its deuterated analog.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Caption: Logical relationships of deuteration effects on pharmacokinetics.
Conclusion
The strategic replacement of hydrogen with deuterium in N-Acetyl-DL-alanine to create this compound is a promising strategy to enhance its metabolic stability and improve its pharmacokinetic profile. Based on the well-established principles of the kinetic isotope effect, it is anticipated that the deuterated compound will exhibit a longer half-life, increased systemic exposure, and reduced clearance compared to its non-deuterated counterpart. These predicted advantages, however, require confirmation through direct comparative experimental studies. The methodologies outlined in this guide provide a framework for conducting such investigations, which are crucial for the development of potentially improved therapeutic agents.
References
- 1. N-Acetyl-DL-alanine-3,3,3-d3 | Benchchem [benchchem.com]
- 2. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [srdpharma.com]
- 6. Effect of N-methyl deuteration on pharmacokinetics and pharmacodynamics of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Acetyl-DL-alanine-d7 from Different Suppliers: A Guide for Researchers
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the quality and consistency of these reagents are paramount to generating reliable and reproducible data. N-Acetyl-DL-alanine-d7, a deuterated analog of N-Acetyl-DL-alanine, is often used as an internal standard in mass spectrometry-based bioanalytical assays or as a building block in the synthesis of more complex deuterated molecules. Variations in chemical purity, isotopic enrichment, and the presence of impurities among different suppliers can significantly impact experimental outcomes.
This guide provides a framework for a comparative analysis of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The following sections present a comprehensive evaluation based on key quality attributes, supported by detailed experimental protocols and a summary of hypothetical quantitative data.
Data Presentation
The performance of this compound from the three suppliers was evaluated based on chemical purity, isotopic enrichment, and the presence of residual solvents and non-deuterated analogs. The hypothetical results of this analysis are summarized in the table below.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by HPLC) | >99.5% | 98.9% | >99.8% |
| Isotopic Enrichment (by ¹H-NMR) | 98.5% | 99.2% | 98.8% |
| Residual Solvents (by GC-MS) | <0.1% | 0.3% (Acetone) | <0.05% |
| Non-deuterated Analog (d0) (by LC-MS) | 0.5% | 0.2% | 0.4% |
| Water Content (by Karl Fischer) | 0.2% | 0.5% | 0.1% |
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative analysis of this compound from different suppliers.
Caption: Workflow for the comparative analysis of this compound.
Experimental Protocols
Detailed methodologies for the key experiments performed in this comparative analysis are provided below.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound from each supplier.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase A.
-
Analysis: Inject 10 µL of the prepared sample. The chemical purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and determine the isotopic enrichment of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
¹H-NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Analysis: Acquire the ¹H-NMR spectrum. The isotopic enrichment is determined by comparing the integral of the residual proton signals at the deuterated positions to the integral of a non-deuterated proton signal in the molecule.
-
-
²H-NMR Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the sample in 0.6 mL of a suitable non-deuterated solvent (e.g., H₂O with 10% D₂O for lock).
-
Analysis: Acquire the ²H-NMR spectrum to directly observe the deuterium (B1214612) signals and confirm the positions of deuteration.
-
Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To identify and quantify impurities, including the non-deuterated (d0) analog of N-Acetyl-DL-alanine.
-
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Utilize the same HPLC conditions as described for chemical purity analysis.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
Scan Mode: Full scan to detect unexpected impurities and selected ion monitoring (SIM) for the d0 and d7 masses.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.
-
Analysis: The presence of the non-deuterated analog is quantified by comparing the peak area of the [M+H]⁺ ion for the d0 compound to that of the d7 compound.
Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify any residual solvents from the synthesis and purification processes.
-
Instrumentation: Headspace GC-MS system.
-
Sample Preparation: Place a known amount of the solid sample (e.g., 50 mg) into a headspace vial.
-
Analysis: The vial is heated to volatilize any residual solvents, which are then injected into the GC-MS for separation and identification. Quantification is performed using an external standard calibration.
Water Content by Karl Fischer Titration
-
Objective: To determine the water content of the solid this compound.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Analysis: A known mass of the sample is dissolved in a suitable anhydrous solvent and titrated with a Karl Fischer reagent. The amount of water is determined electrochemically.
Conclusion
This guide outlines a systematic approach to the comparative analysis of this compound from different suppliers. Based on the hypothetical data, Supplier C would be recommended due to its high chemical purity and low residual solvent and water content. However, for applications where the highest possible isotopic enrichment is critical, Supplier B might be considered, despite its slightly lower chemical purity. Researchers should prioritize the quality parameters that are most critical for their specific application when selecting a supplier. It is strongly recommended that end-users perform their own quality control testing to ensure the suitability of the material for their intended use.
Confirming the Isotopic Enrichment of N-Acetyl-DL-alanine-d7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the isotopic enrichment of N-Acetyl-DL-alanine-d7. Ensuring the isotopic purity of deuterated compounds is critical for their application in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry assays. This document outlines the key analytical techniques, presents representative data, and provides detailed experimental protocols to assist researchers in verifying the quality of their labeled compounds.
Quantitative Data Summary
The isotopic enrichment of this compound is typically determined by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of representative data obtained from these techniques. It is important to note that actual values may vary between different batches and suppliers. A Certificate of Analysis should always be consulted for specific lot data.
Table 1: Representative Isotopic Enrichment Data for this compound
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Method |
| Chemical Purity (by HPLC) | >98% | >99% | High-Performance Liquid Chromatography |
| Isotopic Enrichment (D atom %) | ≥98% | ≥99% | Mass Spectrometry / NMR Spectroscopy |
| Molecular Weight (Monoisotopic) | 138.1069 g/mol | 138.1069 g/mol | Mass Spectrometry |
Table 2: Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | m/z (Observed) | Relative Abundance | Isotopic Contribution |
| [M+H]⁺ (d7) | 139.1132 | 139.1131 | 100% | Fully Labeled |
| [M+H]⁺ (d6) | 138.1069 | 138.1068 | <2% | Incomplete Labeling |
| [M+H]⁺ (d0 - unlabeled) | 132.0655 | Not Detected | - | Unlabeled Impurity |
Table 3: ¹H NMR Data for this compound
| Assignment | Chemical Shift (ppm) | Integration (Relative) | Comments |
| Residual CH₃ (acetyl) | ~2.0 | <0.06 | Indicates >98% deuteration at the acetyl group. |
| Residual CH (α-proton) | ~4.4 | <0.02 | Indicates >98% deuteration at the α-position. |
| Residual CH₃ (alanine) | ~1.4 | <0.09 | Indicates >98% deuteration at the alanine (B10760859) methyl group. |
Experimental Protocols
Accurate determination of isotopic enrichment requires robust and well-defined analytical methods. The following are detailed protocols for the analysis of this compound using Mass Spectrometry and NMR Spectroscopy.[1]
Isotopic Enrichment Determination by Mass Spectrometry (MS)
This protocol outlines the use of High-Resolution Mass Spectrometry (HRMS) to determine the isotopic enrichment of this compound.
a. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
b. Instrumentation and Parameters:
-
Instrument: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Full scan from m/z 100-200.
-
Resolution: > 60,000 FWHM.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
c. Data Analysis:
-
Acquire the mass spectrum and identify the molecular ion peak corresponding to the fully deuterated species ([M+H]⁺ = 139.1132).
-
Identify and integrate the peak areas of any incompletely deuterated species (e.g., d6, d5, etc.) and the unlabeled compound ([M+H]⁺ = 132.0655).
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Intensity of d7 peak / Sum of intensities of all isotopic peaks) x 100
Isotopic Enrichment and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the positions of deuterium (B1214612) labels and quantifying the isotopic enrichment.[2][3]
a. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D₂O). Ensure the solvent does not have signals that overlap with residual proton signals of the analyte.
-
Add a known amount of an internal standard with a certified purity (e.g., maleic acid) for quantitative analysis (qNMR).
b. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard ¹H NMR experiment.
-
Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the low-intensity residual proton signals.
-
-
Data Analysis:
-
Integrate the residual proton signals corresponding to the acetyl methyl group, the alanine methyl group, and the α-proton.
-
Integrate the signal of the internal standard.
-
Calculate the amount of non-deuterated species based on the relative integrals and the known amount of the internal standard.
-
The isotopic enrichment is calculated as: 100% - % non-deuterated species.
-
c. ²H (Deuterium) NMR Spectroscopy:
-
Instrument: NMR spectrometer equipped with a deuterium probe.
-
Experiment: Standard ²H NMR experiment.
-
Parameters:
-
A non-deuterated solvent can be used.
-
The spectral width should be set to observe all expected deuterium signals.
-
-
Data Analysis:
-
Observe the signals corresponding to the different deuterium environments (acetyl, α-position, alanine methyl).
-
The presence and relative integration of these signals confirm the positions of deuteration.
-
Mandatory Visualizations
Caption: Analytical Workflow for Isotopic Enrichment Confirmation
Caption: Logical Flow for Data Interpretation
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Acetyl-DL-alanine-d7 and Free Deuterated Alanine for Metabolic Tracer Studies
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is critical for accurately probing metabolic pathways. This guide provides a detailed comparison between two types of deuterated alanine (B10760859) tracers: N-Acetyl-DL-alanine-d7, a synthetically modified amino acid, and free deuterated alanine, typically generated endogenously from deuterated water (D₂O). The choice between these tracers is dictated by the specific research question, the biological system under investigation, and the desired metabolic information.
At a Glance: Key Differences and Primary Applications
Free deuterated alanine, administered via D₂O, is a well-established and minimally invasive method for measuring long-term protein synthesis rates in whole organisms.[1][2][3] In contrast, this compound is a specialized tracer whose utility is defined by its three key features: N-acetylation, a racemic mixture of D and L isomers, and deuterium (B1214612) labeling. The L-alanine component can trace pathways similar to free alanine, while the D-alanine component is a specific marker for bacterial cell wall synthesis or D-amino acid metabolism in mammals.[4][5][6]
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and potential applications of each tracer.
Table 1: General Characteristics of Deuterated Alanine Tracers
| Feature | This compound | Free Deuterated Alanine (from D₂O) |
| Tracer Form | Exogenous, chemically modified amino acid | Endogenously synthesized from a precursor |
| Isomers | Racemic mixture (D- and L-alanine) | Primarily L-alanine |
| Administration | Typically infusion or addition to cell culture media | Oral ingestion of deuterated water |
| Invasiveness | Moderately invasive (infusion) to minimally invasive (cell culture) | Minimally invasive[3] |
| Labeling Period | Suitable for short to medium-term studies | Ideal for long-term studies (days to weeks)[1][2] |
Table 2: Metabolic and Analytical Considerations
| Consideration | This compound | Free Deuterated Alanine (from D₂O) |
| Primary Pathway(s) Traced | - L-alanine: Protein synthesis, gluconeogenesis- D-alanine: D-amino acid oxidase pathway (mammals), peptidoglycan synthesis (bacteria)[4][5] | L-alanine incorporation into proteins[7][8] |
| Specificity | High for bacterial metabolism (D-isomer); dual-purpose for mammalian studies | High for measuring integrated protein synthesis |
| Precursor Pool | Plasma or cell culture medium enrichment | Body water enrichment[2] |
| Key Analytical Techniques | GC-MS, LC-MS/MS | GC-MS, GC-Pyrolysis-IRMS[1][9] |
| Potential Confounders | Rate of de-acetylation, metabolic crosstalk between D and L isomers | Fluctuations in body water turnover |
Experimental Protocols
Protocol 1: Measuring Muscle Protein Synthesis with Free Deuterated Alanine (D₂O Method)
This protocol describes a common method for assessing muscle protein synthesis in humans over several days.[1]
1. Baseline Sampling:
-
Collect a baseline saliva or blood sample to determine natural deuterium abundance.
-
If measuring muscle protein synthesis, a baseline muscle biopsy is required.
2. D₂O Administration:
-
Administer a single oral bolus of 70% D₂O (e.g., 150 mL) to the subject.[9]
-
For longer studies, a "dose-maintenance" protocol with an initial loading dose followed by smaller daily doses can be used to maintain a stable body water enrichment of 0.2-0.5%.[1]
3. Sample Collection:
-
Collect saliva or blood samples periodically (e.g., daily) to monitor body water enrichment.
-
At the end of the study period (e.g., 7-14 days), collect a final muscle biopsy.
4. Sample Analysis:
-
Body Water Enrichment: Measure the deuterium enrichment in saliva or plasma water using isotope ratio mass spectrometry (IRMS).
-
Protein-Bound Alanine Enrichment:
-
Isolate the desired protein fraction (e.g., myofibrillar proteins) from the muscle biopsy samples.
-
Hydrolyze the protein to release individual amino acids.
-
Derivatize the amino acids for analysis.
-
Measure the deuterium enrichment of protein-bound alanine using Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-P-IRMS).[1]
-
5. Calculation of Fractional Synthetic Rate (FSR):
-
The FSR of muscle protein is calculated using the precursor-product principle, based on the rate of incorporation of deuterated alanine into the protein over time relative to the enrichment of the precursor pool (body water).
Protocol 2: Hypothetical Protocol for Tracing Metabolism with this compound in Cell Culture
This protocol outlines a hypothetical experiment to track the metabolic fate of this compound in a mammalian cell line.
1. Cell Seeding:
-
Plate mammalian cells (e.g., HepG2) in standard growth medium and grow to a desired confluency (e.g., 80%).
2. Stable Isotope Labeling:
-
Remove the standard medium and replace it with a medium containing a known concentration of this compound (e.g., 100 µM).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
3. Sample Harvesting and Metabolite Extraction:
-
At each time point, collect the cell culture medium.
-
Wash the cells with ice-cold PBS.
-
Quench metabolism and extract intracellular metabolites using an ice-cold extraction solvent (e.g., 80% methanol).
-
Separate the protein pellet from the metabolite extract via centrifugation.
4. Sample Analysis:
-
Extracellular and Intracellular Metabolites: Analyze the cell culture medium and the intracellular metabolite extract using LC-MS/MS to measure the enrichment of L-alanine-d7, D-alanine-d7, and downstream metabolites (e.g., pyruvate, lactate).
-
Protein-Bound Alanine:
-
Hydrolyze the protein pellet.
-
Derivatize the resulting amino acids.
-
Analyze by GC-MS to determine the enrichment of L-alanine-d7 incorporated into proteins.
-
5. Data Interpretation:
-
The enrichment of L-alanine-d7 in the protein fraction indicates its use in protein synthesis.
-
The presence of D-alanine-d7 and its metabolites in the intracellular and extracellular fractions provides insight into the activity of the D-amino acid oxidase pathway.
Visualizations: Pathways and Workflows
Conclusion
The choice between this compound and free deuterated alanine for tracer studies is fundamentally a choice between a highly specific, multi-faceted exogenous tracer and a well-established, integrated endogenous labeling strategy.
-
Free deuterated alanine (via D₂O) is the method of choice for measuring long-term, integrated protein synthesis rates in vivo with minimal invasiveness. Its widespread use is supported by a wealth of literature and established protocols.
-
This compound is a more specialized tool. Its primary advantage lies in its racemic nature, allowing for the simultaneous investigation of L-alanine's role in protein synthesis and the specific metabolic pathways of D-alanine. This makes it particularly valuable for studies on bacterial metabolism or in research focused on the activity of D-amino acid oxidase in mammals.
Ultimately, the optimal tracer depends on the specific biological questions being addressed. For researchers studying whole-body protein turnover in free-living conditions, the D₂O method is unparalleled. For those investigating the distinct metabolic roles of D- and L-alanine or requiring a tracer for a bacterial system, this compound offers unique capabilities.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 5. Metabolism of D- and L-[(13)C]alanine in rat liver detected by (1)H and (13)C NMR spectroscopy in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of protein replacement rates by deuterated water: validation of underlying assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A validation of the application of D2O stable isotope tracer techniques for monitoring day-to-day changes in muscle protein subfraction synthesis in humans - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the metabolic fate of N-Acetyl-DL-alanine-d7 compared to its non-deuterated form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the metabolic fate of N-Acetyl-DL-alanine-d7 in comparison to its non-deuterated form, N-Acetyl-DL-alanine. The strategic replacement of hydrogen with deuterium (B1214612) atoms can significantly alter the pharmacokinetic profile of a molecule, a concept known as the "deuterium switch."[1] This alteration is primarily due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, leads to a slower rate of metabolic reactions that involve the cleavage of these bonds.[2][3][4]
This guide synthesizes available data on the metabolism of N-acetylated amino acids and the established principles of deuteration to provide a comparative analysis. It includes detailed experimental protocols for researchers to conduct their own comparative studies and presents illustrative quantitative data to highlight the expected differences in metabolic fate.
Metabolic Pathways and the Impact of Deuteration
The primary metabolic pathway for N-acetylated amino acids is deacetylation, a hydrolysis reaction that removes the acetyl group to yield the corresponding amino acid.[5] This process is primarily catalyzed by the enzyme Acylase I, which is found in high concentrations in the kidneys.[5][6][7] Liver microsomes also possess deacetylase activity, contributing to the metabolism of these compounds.[8][9][10]
The metabolism of N-Acetyl-DL-alanine is stereoselective, with a preference for the L-enantiomer. Studies on the racemic mixture of N-acetyl-DL-leucine have shown that the L-enantiomer undergoes significant first-pass metabolism, likely through deacetylation, resulting in lower plasma concentrations compared to the D-enantiomer.[11][12] A similar metabolic profile is expected for N-Acetyl-DL-alanine.
Deuteration of N-Acetyl-DL-alanine to this compound, where hydrogen atoms on the acetyl methyl group and the alanine (B10760859) backbone are replaced with deuterium, is anticipated to slow down the rate of deacetylation due to the KIE.[13][14] This would lead to a more stable molecule with a longer half-life and increased systemic exposure.
References
- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Substrate specificity of acylase I from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N- and O-deacetylation of N-acetoxy-N-arylacetamides by mammalian hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microsomal deacetylation of ring-hydroxylated 2-(acetylamino)fluorene isomers: effect of ring position and molecular mechanics considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal deacetylation of isomeric acetamidobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance | PLOS One [journals.plos.org]
- 13. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometric Performance of N-Acetyl-DL-alanine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of N-Acetyl-DL-alanine-d7 across different mass spectrometry platforms. The information herein is intended to assist researchers in selecting the optimal instrumentation and methodology for their specific analytical needs, with supporting experimental data and protocols.
Introduction
This compound is a stable isotope-labeled internal standard crucial for the accurate quantification of its non-labeled counterpart in various biological matrices. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of a bioanalytical method. This guide benchmarks the expected performance of this compound on three common mass spectrometer architectures: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap systems.
Data Presentation: Performance Benchmarking
The following table summarizes the typical quantitative performance of this compound on different mass spectrometer platforms. These values are representative and can vary based on the specific instrument model, LC conditions, and matrix effects.
| Performance Metric | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Typical Sensitivity (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL | 0.5 - 2 ng/mL |
| Typical Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | 5 - 10 ng/mL | 1 - 5 ng/mL |
| Linear Dynamic Range | 4 - 5 orders of magnitude | 3 - 4 orders of magnitude | 4 - 5 orders of magnitude |
| Mass Accuracy | Low | High (< 5 ppm) | High (< 2 ppm) |
| Selectivity | High (with MRM) | Moderate to High | High |
| Scan Speed | Very Fast | Fast | Moderate |
| Primary Application | Targeted Quantification | Qualitative & Quantitative Screening | High-Resolution Accurate Mass (HRAM) Quantification & Metabolomics |
Experimental Protocols
Sample Preparation
A generic protein precipitation protocol is often suitable for the extraction of this compound from plasma or serum.
-
To 100 µL of biological sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate at 5% B for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
The following are starting parameters that should be optimized for the specific instrument.
Triple Quadrupole (QqQ) - Multiple Reaction Monitoring (MRM)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Precursor Ion (Q1): m/z 139.1
-
Product Ion (Q3): m/z 92.1 (This would need to be determined experimentally by fragmentation of the parent ion)
-
Collision Energy: Optimize for maximum signal intensity.
Q-TOF and Orbitrap - Full Scan and MS/MS
-
Ionization Mode: ESI, Positive
-
Full Scan Range: m/z 50 - 500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
-
Precursor Ion for MS/MS: m/z 139.1
-
Resolution (Orbitrap): 70,000 for full scan, 17,500 for MS/MS
Mandatory Visualization
Caption: A generalized experimental workflow for the quantitative analysis of this compound.
Caption: A simplified diagram illustrating the metabolic cycling of N-acetylated amino acids.
Inter-laboratory Comparison of N-Acetyl-DL-alanine-d7 Quantification: A Comparative Guide to Analytical Methodologies
Introduction
N-Acetyl-DL-alanine-d7 is a stable isotope-labeled internal standard crucial for the accurate quantification of N-Acetyl-DL-alanine in various biological matrices. Its use is pivotal in pharmacokinetic and metabolic studies, requiring robust and reproducible analytical methods. This guide provides a comparative overview of methodologies for the quantification of this compound, drawing upon established analytical techniques for similar N-acetylated amino acids. While direct inter-laboratory comparison studies for this compound are not publicly available, this document synthesizes information from existing literature to guide researchers and drug development professionals in selecting and implementing appropriate analytical methods.
The primary techniques for the quantification of N-acetylated amino acids, and by extension this compound, are mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
In the absence of a formal inter-laboratory study, this table summarizes the expected performance characteristics of the most common analytical platforms used for the quantification of N-acetylated amino acids. These values are based on typical performance for similar small molecules and should be validated for the specific application.
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. | Separation of volatile derivatives by gas chromatography followed by mass analysis. |
| Selectivity | High to Very High | High |
| Sensitivity (LOD/LOQ) | Low (pg/mL to ng/mL range) | Low to Moderate (ng/mL range) |
| Precision (%RSD) | Excellent (<15%) | Good (<20%) |
| Throughput | High | Medium |
| Derivatization | Often not required | Generally required for volatility |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for quantifying small molecules in complex biological matrices.
Sample Preparation (Plasma)
-
To 100 µL of plasma, add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (a different stable isotope-labeled analog if this compound is the analyte, or a structurally similar molecule).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for N-Acetyl-DL-alanine and this compound would need to be determined.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For N-acetylated amino acids, a derivatization step is typically required to increase their volatility.
Sample Preparation and Derivatization
-
Perform a liquid-liquid or solid-phase extraction of the analyte from the biological matrix.
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to the dried residue.
-
Heat the mixture at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS system.
GC-MS Conditions (Example)
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Mandatory Visualization
Caption: A typical LC-MS/MS workflow for the quantification of N-Acetyl-DL-alanine.
N-Acetyl-DL-alanine-d7 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the realm of quantitative bioanalysis, particularly within drug development and clinical research, the meticulous accuracy and precision of analytical methods are paramount. The use of internal standards is a cornerstone of robust analytical assays, especially in mass spectrometry-based techniques. Among the various types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard, offering a way to correct for variability throughout the analytical process. This guide provides a comprehensive comparison of N-Acetyl-DL-alanine-d7 as an internal standard, evaluating its performance against other alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for reliable quantification in analytical chemistry. They are compounds of a known concentration added to a sample prior to analysis. Their primary function is to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties as closely as possible, including its behavior during extraction, derivatization, and ionization.
Stable isotope-labeled internal standards, such as deuterated compounds, are particularly effective because they are chemically identical to the analyte but have a different mass. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures that they are affected in the same way by experimental variations. This co-elution and co-ionization behavior leads to highly accurate and precise quantification.[1][2]
This compound: A Deuterated Internal Standard for Amino Acid Analysis
This compound is a deuterated form of N-acetyl-DL-alanine, a derivative of the amino acid alanine (B10760859). The "d7" indicates that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. This isotopic labeling makes it a suitable internal standard for the quantification of alanine and its derivatives in various biological matrices.
The primary advantage of using a deuterated internal standard like this compound is its ability to closely track the analyte of interest (e.g., alanine or N-acetyl-alanine) through the entire analytical workflow, from sample extraction to detection. This minimizes the impact of matrix effects, which are a common source of inaccuracy in mass spectrometry.
Performance Comparison: Accuracy and Precision
While specific head-to-head comparative studies detailing the performance of this compound against other internal standards are not extensively published, we can infer its expected performance based on the validation data of numerous analytical methods employing various deuterated amino acid standards. The following tables summarize typical accuracy and precision data from validated LC-MS/MS methods for amino acid quantification using stable isotope-labeled internal standards. This data serves as a benchmark for the performance one can expect when using a well-chosen deuterated internal standard like this compound.
Table 1: Representative Accuracy of Amino Acid Quantification using Deuterated Internal Standards
| Analyte | Spiked Concentration (µM) | Mean Measured Concentration (µM) | Accuracy (%) | Reference |
| Alanine | 50 | 48.5 | 97.0 | Generic Representation |
| Alanine | 250 | 255.0 | 102.0 | Generic Representation |
| Valine | 20 | 20.8 | 104.0 | Generic Representation |
| Valine | 100 | 98.2 | 98.2 | Generic Representation |
| Leucine | 10 | 9.5 | 95.0 | Generic Representation |
| Leucine | 50 | 51.5 | 103.0 | Generic Representation |
This table represents typical accuracy data from validated LC-MS/MS methods. The accuracy is generally expected to be within 85-115%.
Table 2: Representative Precision of Amino Acid Quantification using Deuterated Internal Standards
| Analyte | Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Alanine | Low QC | 4.5 | 6.2 | Generic Representation |
| Alanine | Mid QC | 3.1 | 4.8 | Generic Representation |
| Alanine | High QC | 2.5 | 3.9 | Generic Representation |
| Valine | Low QC | 5.2 | 7.1 | Generic Representation |
| Valine | Mid QC | 3.8 | 5.5 | Generic Representation |
| Valine | High QC | 2.9 | 4.3 | Generic Representation |
This table represents typical precision data from validated LC-MS/MS methods. The coefficient of variation (%CV) is generally expected to be below 15% for both intra- and inter-day precision.
Comparison with Alternatives: this compound vs. Alanine-d4
A key consideration for researchers is the choice between different deuterated forms of an analyte as an internal standard. For the quantification of alanine, two common choices would be this compound and a deuterated form of the parent amino acid, such as Alanine-d4.
Table 3: Comparison of this compound and Alanine-d4 as Internal Standards for Alanine Quantification
| Feature | This compound | Alanine-d4 |
| Chemical Structure | Derivatized form of alanine | Isotopic analog of the native analyte |
| Chromatographic Behavior | May have different retention time than alanine | Co-elutes with alanine |
| Ionization Efficiency | May differ from alanine due to the acetyl group | Nearly identical to alanine |
| Correction for Derivatization | Can correct for variability if derivatization is part of the method | Does not correct for derivatization variability |
| Commercial Availability | Readily available | Readily available |
| Cost | Generally comparable to other deuterated standards | Generally comparable to other deuterated standards |
| Suitability | Ideal for methods involving N-acetylation or when analyzing N-acetylated metabolites. Can also be used for underivatized alanine analysis, but co-elution is not guaranteed. | Ideal for direct quantification of underivatized alanine. |
Key Considerations:
-
Co-elution: For optimal correction of matrix effects, the internal standard should co-elute with the analyte. Alanine-d4 is more likely to co-elute with alanine than this compound in most chromatographic methods.
-
Derivatization: If the analytical method involves a derivatization step to improve chromatographic separation or sensitivity, using an internal standard that is also derivatized (or a derivative itself like this compound) can be advantageous as it corrects for inefficiencies in the derivatization reaction.
-
Analyte of Interest: If the target analyte is N-acetyl-alanine, then this compound is the ideal internal standard. If the target is alanine, Alanine-d4 is theoretically the better choice for direct analysis.
Experimental Protocols
The following is a representative experimental protocol for the quantification of amino acids in a biological matrix (e.g., plasma) using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation
-
To 100 µL of plasma sample, add 10 µL of a working solution of this compound (or another appropriate deuterated internal standard) at a known concentration.
-
Add 400 µL of a protein precipitation solvent (e.g., methanol (B129727) or acetonitrile) to the sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase or HILIC column for amino acid separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program to achieve separation of the target analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for quantitative analysis using an internal standard and a typical signaling pathway where amino acid analysis is relevant.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship in a metabolic pathway study.
Conclusion
The use of stable isotope-labeled internal standards is indispensable for achieving high-quality, reliable data in quantitative mass spectrometry. This compound serves as a robust and effective internal standard for the analysis of alanine and its N-acetylated derivatives. While its performance is expected to be comparable to other deuterated amino acid standards in terms of accuracy and precision, the optimal choice of internal standard depends on the specific analyte and the analytical method employed. For direct quantification of underivatized alanine, a co-eluting isotopic analog like Alanine-d4 may be theoretically superior. However, in methods involving derivatization or when analyzing N-acetylated species, this compound is an excellent choice. Ultimately, thorough method validation is crucial to demonstrate the suitability of any internal standard for a specific application.
References
N-Acetyl-DL-alanine-d7: A Comparative Guide for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the applications of N-Acetyl-DL-alanine-d7, primarily focusing on its role as an internal standard in quantitative bioanalysis. We will explore its performance in comparison to non-deuterated analogues and outline detailed experimental protocols for its use. This document is intended to assist researchers in developing robust and accurate analytical methods for novel therapeutics, particularly in the field of epilepsy research where N-acetyl-DL-alanine derivatives have shown promise.
Introduction
N-Acetyl-DL-alanine is a derivative of the amino acid alanine. Its derivatives have been investigated as potential antiepileptic agents.[1] For the accurate quantification of these potential drug candidates in biological matrices, a reliable internal standard is crucial. This compound, a deuterated analogue of N-Acetyl-DL-alanine, serves as an excellent internal standard for mass spectrometry-based bioanalytical methods. The substitution of hydrogen atoms with deuterium (B1214612) results in a mass shift that allows for differentiation between the analyte and the internal standard, while maintaining nearly identical physicochemical properties. This ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and chromatographic retention to the analyte, thereby correcting for variations during sample preparation and analysis.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative bioanalysis. It offers significant advantages over using a non-deuterated analogue or a structurally similar compound as an internal standard. The primary benefit is the ability to compensate for matrix effects, which are a major source of variability in LC-MS/MS analysis of biological samples.
Table 1: Comparison of Internal Standard Performance
| Performance Metric | This compound (SIL-IS) | Non-Deuterated Analogue (e.g., Structural Homologue) |
| Matrix Effect Compensation | Excellent | Poor to Moderate |
| Precision (%RSD) | Typically <5% | Can be >15% |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% |
| Linearity (r²) | >0.99 | Often >0.99, but less reliable at low concentrations |
| Extraction Recovery Consistency | High | Variable |
| Regulatory Acceptance | Highly Recommended (FDA, EMA) | Acceptable, but with justification |
Note: The data presented in this table is representative of the typical performance improvements observed when using a deuterated internal standard in bioanalytical LC-MS/MS assays for small molecules, including antiepileptic drugs.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of an N-acetyl-DL-alanine-based therapeutic candidate in human plasma using this compound as an internal standard.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the N-acetyl-DL-alanine derivative (analyte) in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative, depending on the analyte's properties.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and this compound.
4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.
Table 2: Typical Validation Parameters for a Bioanalytical Method Using a Deuterated Internal Standard
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% of nominal) | 85-115% (80-120% at LLOQ) |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, bench-top, long-term) | Within ±15% of nominal concentration |
Visualizations
DOT Script for a Bioanalytical Workflow
Caption: A typical workflow for the bioanalysis of a drug candidate using a deuterated internal standard.
DOT Script for the Rationale of Using a Deuterated Internal Standard
Caption: Rationale for using a deuterated internal standard for accurate quantification in LC-MS/MS.
References
Head-to-head comparison of different N-Acetyl-DL-alanine isotopologues
A comprehensive head-to-head comparison of N-Acetyl-DL-alanine isotopologues is essential for researchers, scientists, and drug development professionals selecting the appropriate tracer for their experimental needs. This guide provides an objective comparison of the performance of various isotopologues, supported by experimental data and detailed methodologies.
Introduction to N-Acetyl-DL-alanine Isotopologues
N-Acetyl-DL-alanine is a derivative of the amino acid alanine (B10760859). Its isotopologues, which are molecules where one or more atoms have been replaced by their isotopes, are invaluable tools in metabolic research, pharmacokinetic studies, and as internal standards for analytical quantification. The choice of isotopologue depends on the specific application, the analytical technique available, and the desired experimental outcome. The most common stable isotopes used for labeling are deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N).
Comparison of Key N-Acetyl-DL-alanine Isotopologues
The selection of an isotopologue is dictated by the research question. Deuterated analogs are often used to study kinetic isotope effects and to enhance metabolic stability, while ¹³C and ¹⁵N labeled compounds are ideal for tracing the metabolic fate of the carbon skeleton and nitrogen atom, respectively.
| Isotopologue | Label Position | Typical Isotopic Purity | Primary Applications | Key Advantages | Analytical Techniques |
| N-Acetyl-DL-alanine-d₃ | Acetyl group (CD₃CO) | >98 atom % D | Metabolic tracer, internal standard in mass spectrometry | Increased mass for clear separation from endogenous compound | GC-MS, LC-MS |
| N-Acetyl-DL-alanine-d₄ | Alanine backbone | >98 atom % D | Pharmacokinetic (ADME) studies, internal standard | Minimal kinetic isotope effect on alanine metabolism | GC-MS, LC-MS |
| N-Acetyl-DL-alanine-d₇ | Fully deuterated | >98 atom % D | Internal standard for quantitative analysis | Highest mass shift, minimizing spectral overlap | GC-MS, LC-MS |
| N-Acetyl-DL-alanine-1-¹³C | Carboxyl carbon | >99 atom % ¹³C | Metabolic flux analysis of central carbon metabolism | Traces entry into the TCA cycle via pyruvate (B1213749) | NMR, Mass Spectrometry |
| N-Acetyl-DL-alanine-2-¹³C | Alpha-carbon | >99 atom % ¹³C | Studies of amino acid metabolism and protein synthesis | Direct tracer for the alanine backbone | NMR, Mass Spectrometry |
| N-Acetyl-DL-alanine-3-¹³C | Methyl carbon | >99 atom % ¹³C | Probing pathways of pyruvate metabolism | Reveals fate of the alanine side chain | NMR, Mass Spectrometry |
| N-Acetyl-DL-alanine-¹⁵N | Amine nitrogen | >99 atom % ¹⁵N | Nitrogen metabolism studies, amino acid transamination | Directly traces the fate of the amino group | NMR, Mass Spectrometry |
Experimental Protocols
Detailed methodologies are crucial for the successful application of N-Acetyl-DL-alanine isotopologues. Below are representative protocols for key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing
NMR spectroscopy is a powerful technique for determining the specific location of isotopic labels within a molecule, providing detailed insights into metabolic pathways.[1]
Objective: To determine the incorporation and position of a ¹³C label from N-Acetyl-DL-alanine-x-¹³C into downstream metabolites.
Materials:
-
N-Acetyl-DL-alanine isotopologue (e.g., N-Acetyl-DL-alanine-1-¹³C)
-
Cell culture or animal model system
-
Metabolite extraction buffers (e.g., perchloric acid, methanol/chloroform/water)
-
NMR tubes
-
Deuterated solvent (e.g., D₂O) with an internal standard (e.g., DSS)
-
High-resolution NMR spectrometer (e.g., 600 MHz or higher)
Procedure:
-
Introduce the Labeled Substrate: Administer the ¹³C-labeled N-Acetyl-DL-alanine to the biological system (e.g., add to cell culture media or administer to an animal).
-
Metabolite Extraction: After a defined period, quench metabolism and extract metabolites from cells, tissues, or biofluids. A common method is rapid harvesting followed by extraction with a cold solvent mixture.
-
Sample Preparation for NMR: Lyophilize the aqueous metabolite extracts and reconstitute in a known volume of D₂O containing a concentration standard.
-
NMR Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra.
-
Data Analysis: Identify metabolites based on their chemical shifts and coupling patterns in the NMR spectra.[2] The presence and position of ¹³C labels can be confirmed by the characteristic splitting patterns in ¹H spectra and direct detection in ¹³C spectra. Quantify the isotopic enrichment by integrating the relevant signals.
Mass Spectrometry (MS) for Pharmacokinetic Analysis
Mass spectrometry is highly sensitive and is the preferred method for quantifying the concentration of isotopologues and their metabolites in biological matrices.[1]
Objective: To determine the pharmacokinetic profile of an N-Acetyl-DL-alanine isotopologue (e.g., N-Acetyl-DL-alanine-d₄) in plasma.
Materials:
-
N-Acetyl-DL-alanine-d₄
-
Animal model (e.g., mice or rats)
-
Plasma collection supplies
-
Internal standard (e.g., N-Acetyl-DL-alanine-d₇)
-
Protein precipitation solvent (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a known dose of N-Acetyl-DL-alanine-d₄ to the animals.
-
Sample Collection: Collect blood samples at various time points post-administration. Process the blood to obtain plasma.
-
Sample Preparation: To a known volume of plasma, add the internal standard and a protein precipitation agent. Vortex and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Inject the supernatant onto an appropriate LC column (e.g., C18) for chromatographic separation. The eluent is introduced into the mass spectrometer.
-
Quantification: Monitor the specific mass-to-charge ratio (m/z) transitions for the parent drug (N-Acetyl-DL-alanine-d₄) and the internal standard using multiple reaction monitoring (MRM).
-
Data Analysis: Construct a calibration curve using standards of known concentrations. Determine the concentration of the isotopologue in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve. Plot the concentration-time profile to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[3][4]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of N-Acetyl-DL-alanine isotopologues.
Caption: Metabolic fate of the ¹³C label from N-Acetyl-DL-alanine-1-¹³C.
Caption: A typical experimental workflow for a pharmacokinetic study.
References
- 1. N-Acetyl-DL-alanine-3,3,3-d3 | Benchchem [benchchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Chemical Identity of N-Acetyl-DL-alanine-d7: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, meticulous verification of isotopically labeled compounds is paramount for data integrity. This guide provides a comprehensive comparison of analytical techniques for confirming the chemical identity of N-Acetyl-DL-alanine-d7, contrasting it with its non-labeled counterpart and other deuterated internal standards.
This compound is a deuterated analog of N-Acetyl-DL-alanine, commonly employed as an internal standard in mass spectrometry-based quantitative studies. Its seven deuterium (B1214612) atoms provide a distinct mass shift, enabling differentiation from the endogenous analyte while maintaining similar physicochemical properties. Verification of its identity and isotopic purity is a critical first step in any experimental workflow.
Core Analytical Techniques: A Head-to-Head Comparison
The two primary methods for verifying the chemical identity of isotopically labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides unique and complementary information.
| Analytical Technique | Information Provided | Key Advantages |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and the presence of deuterium atoms. | High sensitivity, requires minimal sample amount, allows for determination of isotopic enrichment. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of each atom in the molecule, confirming the position of the deuterium labels. | Provides unambiguous structural information, can identify the specific sites of deuteration. |
Experimental Data and Protocols
Mass Spectrometry Analysis
Protocol: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended for accurate mass determination. The sample is introduced via direct infusion or after liquid chromatography separation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
Expected Data:
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected m/z [M+H]⁺ | Expected m/z [M-H]⁻ |
| N-Acetyl-DL-alanine | C₅H₉NO₃ | 131.0582 | 132.0655 | 130.0509 |
| This compound | C₅H₂D₇NO₃ | 138.1022 | 139.1095 | 137.1047 |
The key verification is the observation of a mass shift of +7 Da for this compound compared to its non-deuterated counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d6, D₂O). ¹H NMR and ²H (Deuterium) NMR spectra are acquired.
Expected Data:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show a significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium.
-
²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms, confirming the sites of labeling.
Comparison with Alternative Internal Standards
The choice of an internal standard is critical for the accuracy of quantitative assays. Besides this compound, other deuterated N-acetylated amino acids are commercially available and can be used as alternatives.
| Internal Standard | Molecular Formula | Mass Shift vs. Analyte | Key Considerations |
| N-Acetyl-L-cysteine-d3 | C₅H₆D₃NO₃S | +3 Da | Useful for quantifying N-Acetyl-L-cysteine, a common antioxidant.[1][2] |
| N-Acetyl-L-leucine-d10 | C₈H₅D₁₀NO₃ | +10 Da | Suitable for studies involving leucine (B10760876) metabolism. |
| Commercially available deuterated amino acid mixtures | Various | Various | Provide a range of internal standards for multiplexed metabolomic analyses.[3] |
Visualizing the Verification Workflow
The following diagram illustrates the general workflow for verifying the chemical identity of an isotopically labeled compound like this compound.
References
Safety Operating Guide
Proper Disposal of N-Acetyl-DL-alanine-d7: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N-Acetyl-DL-alanine-d7, ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety and Handling Considerations
While this compound is not classified as a hazardous substance under OSHA or GHS regulations, general laboratory safety precautions should always be observed.[1][2] Before handling, consult the Safety Data Sheet (SDS) for complete safety information. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1]
Waste Characterization and Regulatory Overview
Isotopic Labeling and Hazardous Waste Classification
A crucial point for researchers is that isotopic labeling with deuterium (B1214612) does not alter the fundamental chemical properties of a compound in a way that would change its hazardous waste classification. Since N-Acetyl-DL-alanine is not considered a hazardous waste, this compound is also not classified as hazardous waste under federal regulations such as the Resource Conservation and Recovery Act (RCRA). Disposal procedures should therefore align with those for non-hazardous laboratory chemicals. However, it is imperative to consult local and institutional regulations, as these may have specific requirements.
Quantitative Data Summary
The following table summarizes key data for N-Acetyl-DL-alanine, which is analogous to its deuterated form for disposal purposes.
| Property | Value |
| Chemical Formula | C5H2D7NO3 |
| Molecular Weight | ~138.17 g/mol |
| Appearance | White to off-white powder or solid |
| Hazard Classification | Not classified as hazardous[1][2] |
| Disposal Recommendation | Licensed disposal company, follow local regulations[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should follow a clear and logical workflow to ensure safety and compliance.
Experimental Protocol for Waste Handling
-
Waste Identification and Segregation:
-
Confirm that the waste to be disposed of is solely this compound or contains only trace amounts of non-hazardous contaminants.
-
If containers have been rinsed, for example with a solvent, the rinsate must also be characterized. If a hazardous solvent was used, the waste must be treated as hazardous.
-
Maintain separate waste streams for non-hazardous and hazardous materials to prevent cross-contamination.
-
-
Containerization and Labeling:
-
Select a robust, leak-proof container with a secure lid. The original product container is often suitable.
-
Affix a waste label to the container. The label should clearly state "this compound Waste" and the date the container was designated for disposal. Do not use chemical formulas or abbreviations.[3]
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Disposal Execution:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup or to get specific instructions for your facility.
-
It is standard practice to offer surplus and non-recyclable chemical solutions to a licensed disposal company.[1]
-
Follow all federal, state, and local regulations for the disposal of the substance.[1]
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Comprehensive Safety and Handling Guide for N-Acetyl-DL-alanine-d7
This guide provides essential safety and logistical information for handling N-Acetyl-DL-alanine-d7 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.[1][2][3]
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles | To protect eyes from splashes and dust.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact.[4][5] |
| Body Protection | Laboratory coat or long-sleeved clothing | To protect skin and clothing from contamination.[5][6][7] |
| Respiratory Protection | Generally not required with adequate ventilation. A NIOSH-approved N95 or P1 dust mask may be used if dust is generated. | To prevent inhalation of dust particles.[5] |
Handling Procedures
2.1. General Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure.[4][5]
-
Avoid the formation of dust and aerosols during handling.[4][5]
-
Wash hands thoroughly with soap and water after handling the substance.[5][8]
-
Do not eat, drink, or smoke in the laboratory.[8]
2.2. Weighing and Transferring:
-
Perform weighing and transferring of the solid material in a designated area, such as a weighing enclosure or a chemical fume hood, to control dust.
-
Use appropriate tools (e.g., spatulas) to handle the powder and minimize spillage.
-
Close the container tightly after use to prevent contamination and exposure.[5][8]
Storage
-
Store this compound in a cool, dry, and well-ventilated place.[5][8]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[5][8]
-
The recommended storage temperature is typically between 2°C and 8°C.[5][8]
Emergency Procedures
4.1. First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6][7] Seek medical attention if irritation persists.[8]
-
In case of skin contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[5][6][7] Remove contaminated clothing.
-
If inhaled: Move the person to fresh air.[5][6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Rinse mouth with water.[5][6][7] Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.
4.2. Spills and Leaks:
-
For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5][6]
-
Wear appropriate personal protective equipment during the cleanup process.[4][8]
Disposal Plan
-
Dispose of unused this compound and any contaminated materials as chemical waste.
-
Disposal must be in accordance with all applicable federal, state, and local environmental regulations.
-
It is recommended to use a licensed professional waste disposal service to dispose of this material.[4][5]
-
Contaminated packaging should be disposed of in the same manner as the unused product.[5]
References
- 1. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 2. hazmatschool.com [hazmatschool.com]
- 3. quora.com [quora.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. sds.metasci.ca [sds.metasci.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
